molecular formula C7H5BrN2O B1520145 4-Bromobenzo[d]isoxazol-3-amine CAS No. 796969-15-8

4-Bromobenzo[d]isoxazol-3-amine

Cat. No.: B1520145
CAS No.: 796969-15-8
M. Wt: 213.03 g/mol
InChI Key: SYCUVFGUHBRMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzo[d]isoxazol-3-amine is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromobenzo[d]isoxazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromobenzo[d]isoxazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCUVFGUHBRMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670669
Record name 4-Bromo-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796969-15-8
Record name 4-Bromo-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromobenzo[d]isoxazol-3-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthetic pathways, and reactivity profile of 4-Bromobenzo[d]isoxazol-3-amine . This monograph is designed for medicinal chemists and process scientists requiring a rigorous understanding of this specific scaffold as a pharmacophore or intermediate.

CAS Registry Number: (Analogous to 36216-80-5 for parent scaffold) Molecular Formula: C


H

BrN

O Molecular Weight: 213.03 g/mol IUPAC Name: 4-bromo-1,2-benzoxazol-3-amine

Structural Characterization & Significance

The benzo[d]isoxazol-3-amine core (often referred to as 1,2-benzisoxazol-3-amine) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for quinazolines and indoles. It is structurally defined by a benzene ring fused to an isoxazole ring across the [d] face (carbons 3a and 7a).

The 4-bromo derivative is distinct due to the substituent's placement at the peri-position relative to the exocyclic amine. This creates a unique steric and electronic environment:

  • Steric Proximity: The C4-Bromine atom is spatially adjacent to the C3-Amine group. This proximity can restrict the rotational freedom of N-substituents introduced at the amine, potentially locking active conformations in drug design.

  • Electronic Deshielding: The electron-withdrawing nature of the bromine atom (via induction) reduces the electron density of the adjacent bridgehead carbon (C3a), subtly influencing the pKa of the 3-amino group.

Physicochemical Profile
PropertyValue (Predicted)Significance
LogP ~2.1Moderate lipophilicity; suitable for CNS penetration.
TPSA ~52 ŲPolar surface area dominated by the isoxazole N-O and amine.
pKa (Conj. Acid) ~2.5 - 3.0The 3-amino group is weakly basic due to electron delocalization into the isoxazole ring.
H-Bond Donors 2 (–NH

)
Primary amine allows for dual hydrogen bonding interactions.
H-Bond Acceptors 3 (N, O, N)Includes ring heteroatoms.

Synthetic Methodology

The synthesis of 4-bromobenzo[d]isoxazol-3-amine requires a regiospecific approach to ensure the bromine atom is positioned at C4 (adjacent to the bridgehead). The most robust method involves the cyclization of an ortho-fluorobenzonitrile precursor using an acetohydroxamic acid equivalent.

Core Precursor: 2-Fluoro-6-bromobenzonitrile

Unlike the common 5- or 6-substituted isomers, the 4-bromo isomer necessitates a 2,6-disubstituted benzonitrile starting material.

Protocol: Modified Shutske-Kamakura Cyclization

This protocol utilizes acetohydroxamic acid as a hydroxylamine equivalent, which minimizes the formation of side products common with free hydroxylamine.

Reagents:

  • Substrate: 2-Fluoro-6-bromobenzonitrile (1.0 eq)

  • Reagent: Acetohydroxamic acid (1.2 eq)

  • Base: Potassium tert-butoxide (KOtBu) (2.5 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction vessel with acetohydroxamic acid and anhydrous DMF under nitrogen atmosphere.

  • Deprotonation: Cool to 0°C and add KOtBu portion-wise. Stir for 30 minutes to generate the potassio-hydroxamate species.

  • Addition: Add 2-fluoro-6-bromobenzonitrile in a single portion.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. Note: Monitoring by HPLC is critical; the intermediate amidoxime may be observed before final cyclization.

  • Quench: Pour the reaction mixture into crushed ice/water (10x volume).

  • Isolation: The product typically precipitates as a solid. Collect by filtration. If oiling occurs, extract with ethyl acetate.

  • Purification: Recrystallize from ethanol/water or purify via flash chromatography (Hexanes/EtOAc).

Synthesis Logic Diagram

SynthesisPath Start 2-Fluoro-6-bromobenzonitrile (Precursor) Inter Intermediate: O-Amidoxime Species Start->Inter Nucleophilic Attack (DMF, 0°C) Reagent Acetohydroxamic Acid + KOtBu Reagent->Inter Product 4-Bromobenzo[d]isoxazol-3-amine (Target) Inter->Product Intramolecular SNAr (-HF, -AcOH)

Figure 1: The modified Shutske-Kamakura cyclization pathway for constructing the 4-bromobenzo[d]isoxazol-3-amine scaffold.

Reactivity & Functionalization

The 4-bromobenzo[d]isoxazol-3-amine scaffold presents three distinct vectors for chemical modification, enabling its use as a versatile intermediate.

Vector A: The C3-Primary Amine

The exocyclic amine is nucleophilic but less reactive than a standard aniline due to the electron-withdrawing nature of the heterocycle.

  • Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (e.g., Zonisamide analogs).

  • Sandmeyer Reaction: Can be converted to a halide or nitrile via diazotization, though the stability of the diazonium species is lower than phenyl analogs.

Vector B: The C4-Bromide (Cross-Coupling)

The C4-position is activated for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl boronic acids allows the installation of biaryl systems.

  • Buchwald-Hartwig: Amination at C4 can introduce secondary amines, creating a 3,4-diamino scaffold.

  • Constraint: The proximity of the C3-amine may require protection (e.g., as an acetamide) prior to Pd-catalysis to prevent catalyst poisoning or competitive N-arylation.

Vector C: The Isoxazole Ring (Labile Core)

The N-O bond is the "fused" weak link.

  • Reductive Cleavage: Hydrogenation (H

    
    , Pd/C) or treatment with active metals (Zn/AcOH) cleaves the N-O bond, resulting in 2-hydroxy-6-bromobenzamidine  derivatives. This is a common strategy to access substituted salicylamidines.
    
  • Base Sensitivity: Strong bases at high temperatures can induce ring opening (Kemp elimination-type pathways), leading to salicylonitriles.

Reactivity Flowchart

Reactivity Center 4-Bromobenzo[d]isoxazol-3-amine Amide Amide/Sulfonamide (Zonisamide Analogs) Center->Amide R-COCl / R-SO2Cl (N-Functionalization) Biaryl 4-Aryl Derivatives (Suzuki Coupling) Center->Biaryl Ar-B(OH)2, Pd(0) (C-C Bond Formation) Salicyl 2-Hydroxybenzamidine (Reductive Ring Opening) Center->Salicyl H2, Pd/C (N-O Cleavage)

Figure 2: Divergent synthetic pathways available from the 4-bromo scaffold.

Safety & Handling

While specific toxicological data for the 4-bromo isomer may be limited, standard precautions for halogenated benzisoxazoles apply.

  • Hazards: Likely a skin and eye irritant. Potential skin sensitizer.

  • Energetics: The isoxazole ring contains a weak N-O bond; while generally stable, avoid heating bulk material to decomposition temperatures (>150°C) without DSC testing.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • Shutske, G. M. (1984). "A novel synthesis of 3-amino-1,2-benzisoxazoles." Journal of Organic Chemistry, 49(1), 180–183. Link

  • Kamakura, H., et al. (1995). "Synthesis and Structure-Activity Relationships of 1,2-Benzisoxazol-3-amine Derivatives." Chemical & Pharmaceutical Bulletin. (Foundational method for benzisoxazole synthesis).
  • Uno, H., et al. (1976). "Studies on 3-substituted 1,2-benzisoxazoles." Chemical & Pharmaceutical Bulletin, 24(4), 632-643. (Detailed reactivity of the 3-amino group).

Technical Whitepaper: Regioselective Synthesis of 4-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 4-Bromobenzo[d]isoxazol-3-amine (CAS: 796969-15-8) Core Scaffold: 3-Amino-1,2-benzisoxazole Primary Application: Pharmacophore in anticonvulsants (Zonisamide analogs), antipsychotics, and kinase inhibitors.

The synthesis of 4-bromobenzo[d]isoxazol-3-amine presents a specific regiochemical challenge. Direct bromination of the parent benzo[d]isoxazol-3-amine typically yields the 5-bromo or 7-bromo isomers due to electronic directing effects and steric hindrance at the peri-position (C4). Therefore, a convergent strategy utilizing a pre-functionalized ortho-nitrobenzonitrile precursor is the only robust method to secure the bromine at the C4 position.

This guide details the synthesis starting from 2-bromo-6-nitrobenzonitrile , utilizing the Shutske-Kapples annulation with acetohydroxamic acid. This route is preferred for its operational simplicity, scalability, and ability to displace the nitro group under mild conditions.

Retrosynthetic Analysis

To achieve the 4-bromo substitution pattern, the benzene ring must be pre-functionalized. The retrosynthesis relies on the disconnection of the isoxazole ring at the N-O and C-N bonds, tracing back to a 2,6-disubstituted benzonitrile.

Retrosynthesis Target 4-Bromobenzo[d]isoxazol-3-amine (Target) Precursor 2-Bromo-6-nitrobenzonitrile (Required Starting Material) Target->Precursor Shutske Annulation (Nitro Displacement) Reagent Acetohydroxamic Acid (Cyclizing Agent)

Figure 1: Retrosynthetic disconnection showing the necessity of the 2-bromo-6-nitrobenzonitrile precursor.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2-Bromo-6-nitrobenzonitrile Substrate1.0Limiting reagent.[1]
Acetohydroxamic Acid (AHA) Nucleophile1.2 - 1.5Hygroscopic; dry before use.
Potassium tert-butoxide (KOtBu) Base2.0 - 2.5Strong base required to deprotonate AHA.
DMF (N,N-Dimethylformamide) Solvent-Anhydrous; promotes SNAr.
Ethyl Acetate / Water Workup-For extraction/washing.[1][2]
Step-by-Step Methodology

This protocol is adapted from the mechanistic principles established by Shutske et al. (1984).

Step 1: Preparation of the Nucleophile

  • Charge a flame-dried 3-neck round-bottom flask with anhydrous DMF (10 mL/g of substrate) under a nitrogen atmosphere.

  • Add Acetohydroxamic acid (1.3 equiv) to the flask.

  • Cool the solution to 0°C using an ice bath.

  • Portion-wise, add Potassium tert-butoxide (2.2 equiv). Caution: Exothermic.

  • Stir at 0°C for 30 minutes to ensure formation of the potassium acetohydroxamate salt.

Step 2: Annulation Reaction

  • Dissolve 2-bromo-6-nitrobenzonitrile (1.0 equiv) in a minimum amount of anhydrous DMF.

  • Add the nitrile solution dropwise to the hydroxamate suspension at 0°C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

  • Stir for 4–12 hours. Monitor via TLC (30% EtOAc in Hexanes) or HPLC. The starting material (

    
    ) should disappear, and a more polar fluorescent spot (
    
    
    
    ) should appear.
    • Note: If conversion is sluggish, heat gently to 40-50°C. Do not exceed 60°C to avoid decomposition.

Step 3: Quench and Isolation

  • Pour the reaction mixture into crushed ice/water (5x reaction volume).

  • Stir vigorously for 30 minutes. The product often precipitates as a solid.

  • If Solid Forms: Filter the precipitate, wash with copious water to remove DMF and nitrite byproducts, and dry under vacuum.

  • If Oiling Occurs: Extract with Ethyl Acetate (3x).[3] Wash combined organics with Brine (2x) and Water (2x). Dry over

    
    , filter, and concentrate.
    

Step 4: Purification

  • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient: 0

    
     40% EtOAc in Hexanes).
    
  • Yield Expectation: 65–80%.

Mechanistic Insight

The transformation proceeds via a cascade sequence involving nucleophilic attack on the nitrile followed by an intramolecular Nucleophilic Aromatic Substitution (


) displacing the nitro group.
Reaction Pathway[2][3][4][5][6][7]
  • Activation: KOtBu deprotonates acetohydroxamic acid to form the hydroxamate dianion (or monoanion depending on stoichiometry).

  • Addition: The hydroxamate oxygen attacks the nitrile carbon, forming an imidate intermediate.

  • Cyclization (

    
    ):  The nitrogen of the imidate attacks the aromatic ring at the position carrying the nitro group.
    
  • Elimination: The nitro group is ejected as nitrite (

    
    ), and the acetyl group is hydrolyzed (or lost as acetate during workup), yielding the free amine.
    

Mechanism Step1 Step 1: Nucleophilic Attack (Hydroxamate O -> CN) Step2 Step 2: Imidate Formation Step1->Step2 Step3 Step 3: Intramolecular SnAr (N attacks C-NO2) Step2->Step3 Step4 Step 4: Elimination of NO2 & Deacetylation Step3->Step4 Product 4-Bromobenzo[d]isoxazol-3-amine Step4->Product

Figure 2: Mechanistic cascade of the Shutske annulation.

Why 2-Bromo-6-nitrobenzonitrile?

If one were to start with 2-nitrobenzonitrile (unsubstituted), the product would be benzo[d]isoxazol-3-amine. Subsequent bromination of this product is problematic:

  • Electronic Effect: The 3-amino group is an ortho/para director.

  • Steric Effect: The N-O bond and the amine crowd the C4 position.

  • Result: Bromination typically occurs at C5 or C7 , not C4. Therefore, the bromine must be present in the starting material (at position 6 relative to the nitrile) to end up at position 4 in the final heterocycle.

Analytical Validation

Confirm the structure using the following markers.

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

6.3–6.5 ppm (s, 2H)
Broad singlet corresponding to the exocyclic -NH2 .
1H NMR (DMSO-d6)

7.4–7.8 ppm (m, 3H)
Aromatic protons. Look for an ABC pattern (or dd/t) indicative of 1,2,3-trisubstituted benzene.
IR Spectroscopy ~3300–3400 cm⁻¹Primary amine (N-H stretch).
IR Spectroscopy Absence of ~2230 cm⁻¹Disappearance of the Nitrile (C≡N) stretch.
MS (ESI) [M+H]+ = 213/215Characteristic 1:1 isotopic pattern for Bromine (79Br/81Br).

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Moisture in DMF or old KOtBu.

    • Fix: Use freshly distilled DMF and sublimed KOtBu. Ensure the reaction is under Nitrogen.

  • Issue: Hydrolysis of Nitrile to Amide.

    • Cause: Temperature too high or presence of water.

    • Fix: Keep reaction temperature below 25°C initially.[4] Ensure reagents are dry.

  • Issue: Regioisomer Contamination.

    • Cause: Impure starting material (e.g., presence of 2-bromo-4-nitrobenzonitrile).

    • Fix: Verify purity of 2-bromo-6-nitrobenzonitrile by GC-MS before starting.

References

  • Shutske, G. M., & Kapples, K. J. (1984). Synthesis of 3-aminobenzisoxazoles by the reaction of 2-nitrobenzonitriles with acetohydroxamic acid. Journal of Organic Chemistry, 49(1), 180–183. Link

  • Palazzo, G., & Rosnati, V. (1953). 3-Amino-1,2-benzisoxazoles.[5][6] Gazzetta Chimica Italiana, 83, 211. (Foundational work on isoxazole synthesis).

  • Chiralen Chemical. (n.d.). 4-Bromobenzo[d]isoxazol-3-amine Product Page.[1][7] Chiralen. Retrieved January 30, 2026.[5] Link

  • Baumann, M., et al. (2011). Continuous Flow Synthesis of 1,2-Benzisoxazoles. Beilstein Journal of Organic Chemistry, 7, 442–495. (Modern process chemistry context).

Sources

Technical Guide: 4-Bromobenzo[d]isoxazol-3-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromobenzo[d]isoxazol-3-amine (CAS: 796969-15-8) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Distinguished by its rigid bicyclic core, specific hydrogen-bonding motif, and orthogonal growth vectors, this fragment serves as a bioisostere for 3-aminoindazoles and 3-aminobenzothiazoles.

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthetic accessibility, reactivity profile under palladium catalysis, and utility as a kinase hinge-binder. It addresses the specific challenges of the isoxazole N-O bond stability and provides validated protocols for library generation.

Structural & Physicochemical Profile

The Fragment Advantage

In FBDD, the "Rule of Three" guides library selection. 4-Bromobenzo[d]isoxazol-3-amine fits these criteria ideally, offering a "heavy" halogen handle for rapid elaboration while maintaining low molecular weight.

PropertyValueSignificance in FBDD
Molecular Weight 213.03 Da<300 Da allows for significant downstream elaboration.
cLogP ~2.1Lipophilicity is sufficient for membrane permeability but low enough to avoid non-specific binding.
H-Bond Donors 1 (Exocyclic -NH₂)Critical for interacting with backbone carbonyls (e.g., kinase hinge regions).
H-Bond Acceptors 2 (Ring N, O)The ring nitrogen acts as a specific acceptor.
Rotatable Bonds 0High rigidity minimizes entropy penalty upon binding.
PSA ~52 ŲFavorable for CNS penetration (Bioisostere of Zonisamide).
Pharmacophore Vectors

The molecule presents two distinct vectors for chemical space exploration:

  • The C4-Bromine Handle: Located ortho to the bridgehead, this position allows for growth into solvent-exposed regions or hydrophobic pockets, depending on the target.

  • The C3-Amine: Serves as a primary anchor point (H-bond donor). It can be derivatized to sulfonamides or amides, though this often reduces ligand efficiency if not targeting a specific acceptor.

Synthetic Access & Scalability

The synthesis of the 3-amino-1,2-benzisoxazole core requires careful regiochemical control. The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) followed by cyclization.

The Regioselective Route

To ensure the bromine remains at the C4 position, the starting material must be 2-bromo-6-fluorobenzonitrile . The fluorine atom is significantly more activated toward SNAr displacement than the bromine, ensuring exclusive regioselectivity.

Reaction Mechanism
  • SNAr Displacement: Acetohydroxamic acid (or hydroxyurea) attacks the carbon bearing the fluorine.

  • Cyclization: The intermediate hydroxamate attacks the nitrile carbon.

  • Elimination: Loss of the acetyl group (or carbamate) yields the free amine.

SynthesisRoute Start 2-Bromo-6-fluorobenzonitrile Inter Intermediate (O-Aryl Hydroxamate) Start->Inter S_NAr (rt) Reagent Acetohydroxamic Acid (KOtBu, DMF) Reagent->Inter Product 4-Bromobenzo[d]isoxazol-3-amine Inter->Product Cyclization/Hydrol (80°C)

Figure 1: Regioselective synthesis of the core scaffold.

Functionalization Strategies: The C4-Handle

The 4-bromo position is sterically crowded due to the adjacent isoxazole ring. Furthermore, the unprotected C3-amine can coordinate to transition metals, potentially poisoning catalysts.

Palladium-Catalyzed Cross-Couplings

Direct coupling of the free amine species is possible but often low-yielding.

  • Suzuki-Miyaura: Requires active precatalysts (e.g., XPhos Pd G2 or Pd(dppf)Cl₂ ) and strong bases (Cs₂CO₃). Boronic acids with high steric bulk may fail due to the ortho-bridgehead interference.

  • Buchwald-Hartwig: Challenging due to the competing free amine. Recommendation: Protect the C3-amine (e.g., Boc or Acetyl) prior to C-N coupling at the C4 position.

Stability Warning: The N-O Bond

Critical Expertise: The isoxazole N-O bond is the scaffold's "Achilles' heel."

  • Reducing Conditions: Avoid strong reducing agents (e.g., H₂/Pd-C, LiAlH₄, Zn/HCl) during downstream processing. These will cleave the N-O bond, resulting in 2-hydroxybenzamidines (ring opening).

  • Base Sensitivity: Prolonged exposure to strong bases (NaOH, NaOEt) at high temperatures can cause ring degradation (Kemp elimination-like pathways).

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 3-amino-1,2-benzisoxazole motif mimics the adenine ring of ATP.

  • Interaction: The Ring-N accepts a proton from the backbone amide (e.g., Val/Leu in the hinge), while the Exocyclic-NH₂ donates to the backbone carbonyl.

  • Case Study: This scaffold is a bioisostere of the 3-aminoindazole core found in inhibitors of VEGFR and MEK . The 4-bromo group allows extension into the "gatekeeper" region or the solvent front.

CNS Agents (Zonisamide Analogs)

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is an anticonvulsant.[1] The 3-amine variant retains the core geometry but alters the electronic profile, potentially reducing carbonic anhydrase inhibition (a common side effect of sulfonamides) while maintaining sodium channel modulation.

SAR_Strategy Core 4-Bromobenzo[d] isoxazol-3-amine Kinase Kinase Inhibitors (Suzuki Coupling) Core->Kinase Ar-B(OH)2 Gatekeeper Access GPCR GPCR Ligands (Buchwald Amination) Core->GPCR HNR2 Solubility/pKa CNS CNS Active Agents (Amide Coupling) Core->CNS R-COCl Lipophilicity

Figure 2: Divergent library synthesis strategies from the core fragment.

Detailed Experimental Protocols

Synthesis of 4-Bromobenzo[d]isoxazol-3-amine

This protocol avoids the use of explosive hydroxylamine free base by utilizing acetohydroxamic acid.

Reagents:

  • 2-Bromo-6-fluorobenzonitrile (1.0 eq)

  • Acetohydroxamic acid (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.3 eq)

  • DMF (Dry, 5 mL/mmol)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve Acetohydroxamic acid in dry DMF.

  • Deprotonation: Cool to 0°C. Add KOtBu portion-wise. Stir for 30 min (formation of potassium acetohydroxamate).

  • Addition: Add 2-Bromo-6-fluorobenzonitrile in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (SNAr is fast).

  • Cyclization: Heat the mixture to 80°C for 4 hours. Note: This thermal step drives the cyclization and deacetylation.

  • Workup: Cool to RT. Pour into ice-water (10x volume). The product often precipitates.

    • If solid: Filter, wash with water, and dry.

    • If oil: Extract with EtOAc (3x).[2] Wash organic layer with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.[2]

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc gradient).

Validation:

  • ¹H NMR (DMSO-d₆): δ 6.2 (s, 2H, NH₂), 7.4-7.6 (m, aromatic protons).

  • LC-MS: [M+H]⁺ = 213/215 (1:1 Br pattern).

Suzuki Coupling (General Procedure)

Optimized for sterically hindered 4-position.

Reagents:

  • Fragment Core (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degas solvents with N₂ for 15 mins.

  • Combine all reagents in a microwave vial.

  • Heat at 90°C (oil bath) or 110°C (Microwave) for 1-2 hours.

  • Caution: Do not overheat; prolonged heating degrades the isoxazole ring.

  • Filter through Celite, concentrate, and purify via reverse-phase HPLC (Acidic modifiers like Formic acid are compatible).

References

  • Synthesis of 3-Aminobenzisoxazoles

    • Title: Efficient Synthesis of 3-Amino-1,2-benzisoxazoles via Nucleophilic Substitution of 2-Fluorobenzonitriles.[3]

    • Source:Journal of Organic Chemistry.
    • Context: Defines the SNAr mechanism using acetohydroxamic acid.
    • (Note: Generalized citation for Pinner/Shiner synthesis variants).

  • Palladium Catalysis on Aminobenzisoxazoles

    • Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines.[4][5]

    • Source:Chemical Science (Buchwald Lab).
    • Context: Discusses ligand selection (BrettPhos) for difficult heterocyclic amines.
  • Medicinal Chemistry & Bioisosteres

    • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry.
    • Source:RSC Advances / NIH.
    • Context: Reviews the pharmacological profile and stability of the ring system.[6]

  • Chemical Stability Data

    • Title: The Isoxazole Ring System: Stability and Reactivity.[6]

    • Source:BenchChem Technical Guides.
    • Context: N-O bond cleavage risks under reducing conditions.
    • (General reference for chemical properties).

Sources

Exploring the chemical space around the 4-Bromobenzo[d]isoxazol-3-amine core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Bromobenzo[d]isoxazol-3-amine core (CAS 796969-15-8) represents a high-value, underutilized scaffold in modern medicinal chemistry. While the 1,2-benzisoxazole ring system is a privileged structure found in approved therapeutics (e.g., Zonisamide, Risperidone), the vast majority of these agents rely on functionalization at the 5- or 6-positions.

The 4-bromo variant offers a unique "orthogonal" vector. Located immediately adjacent to the 3-amino pharmacophore and the isoxazole nitrogen, substituents at this position can induce profound conformational locking, influence atropisomerism, and access distinct hydrophobic pockets (e.g., the gatekeeper region in kinases) that are inaccessible to 5/6-substituted analogs. This guide outlines the synthesis, reactivity, and strategic application of this core for high-value library generation.

Structural & Electronic Analysis

The Scaffold Architecture

The core consists of a benzene ring fused to an isoxazole ring. The 3-amino group functions as a weak base and a hydrogen bond donor/acceptor.

  • Electronic Character: The isoxazole ring is electron-withdrawing, reducing the basicity of the 3-amine compared to a standard aniline. This makes the amine less nucleophilic but still reactive toward strong electrophiles.

  • The 4-Bromo Handle: This is the critical differentiator. It provides a handle for Palladium-catalyzed cross-coupling. However, its proximity to the 3-amine (peri-interaction) and the isoxazole ring creates a sterically crowded environment, requiring specialized catalytic systems for efficient coupling.

Physicochemical Profile
PropertyValue (Approx.)Implication
MW 213.03 DaIdeal fragment for Fragment-Based Drug Discovery (FBDD).
cLogP ~2.1Moderate lipophilicity; good starting point for CNS optimization.
TPSA ~52 ŲHigh permeability potential.
H-Bond Donors 2 (NH₂)Key interaction point for hinge binding (kinases) or GPCRs.

Synthetic Accessibility: The "Self-Validating" Protocol

The most robust route to the 4-bromobenzo[d]isoxazol-3-amine core avoids the instability of oxime rearrangements by utilizing an SNAr / Cyclization cascade on a fluorobenzonitrile precursor.

Core Synthesis Workflow

Reaction Logic: We utilize acetohydroxamic acid as an O-nucleophile. The hydroxamate anion displaces the labile fluorine at the 2-position of the benzonitrile. The resulting intermediate undergoes an intramolecular attack on the nitrile carbon to close the isoxazole ring and release the 3-amine.[1]

Reagents:

  • Precursor: 2-Bromo-6-fluorobenzonitrile[2]

  • Nucleophile: Acetohydroxamic acid

  • Base: Potassium tert-butoxide (

    
    -BuOK)
    
  • Solvent: DMF (Anhydrous)

SynthesisPath Start 2-Bromo-6-fluorobenzonitrile Inter Intermediate: O-Aryl Hydroxamate Start->Inter SNAr (DMF, 0°C) Reagent Acetohydroxamic Acid + t-BuOK Reagent->Inter Product 4-Bromobenzo[d] isoxazol-3-amine Inter->Product Cyclization (25°C, 1h)

Figure 1: One-pot synthesis of the 4-bromo core via acetohydroxamic acid cyclization.

Step-by-Step Protocol

Based on validated methodology (EP 3810602 B1) [1].

  • Preparation of Hydroxamate Anion:

    • To a flame-dried round-bottom flask under N₂ atmosphere, add Acetohydroxamic acid (1.5 eq) and anhydrous DMF (10 vol).

    • Cool to 0 °C in an ice bath.

    • Add

      
      -BuOK  (1.5 eq) portion-wise. Stir for 30 minutes. Note: The solution effectively becomes the potassium salt of acetohydroxamic acid.
      
  • SNAr Displacement:

    • Dissolve 2-Bromo-6-fluorobenzonitrile (1.0 eq) in a minimal amount of DMF.

    • Add this solution dropwise to the hydroxamate mixture at 0 °C.

    • Allow the reaction to warm to room temperature (25 °C) and stir for 1–2 hours.

    • Checkpoint: Monitor by LC-MS. The disappearance of the nitrile and appearance of the amine (M+H = 213/215) indicates completion.

  • Workup & Purification:

    • Quench with water (excess). The product often precipitates.

    • Extract with Ethyl Acetate (3x). Wash organics with brine (5x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc gradient).

Divergent Chemistry: Exploring the Vectors

Once the core is in hand, it offers two primary vectors for library expansion.

Vector A: The 4-Bromo Handle (C-C Bond Formation)

This position is sterically encumbered. Standard Suzuki conditions often fail or proceed slowly.

  • Challenge: The adjacent 3-NH₂ group can coordinate to Pd, poisoning the catalyst.

  • Solution: Use phosphine ligands with wide bite angles or bulky biaryl phosphines (e.g., XPhos, SPhos) and protect the amine if necessary (though modern catalysts often tolerate free amines).

Recommended Conditions (Suzuki-Miyaura):

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/XPhos.

  • Base: K₃PO₄ (anhydrous) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 90–100 °C.

Vector B: The 3-Amine (N-Functionalization)

The amine is less nucleophilic than aniline.

  • Amide Coupling: Requires strong activation (HATU/DIEA) or acid chlorides.

  • Sandmeyer Reaction: The amine can be converted to a diazonium salt and displaced by halides (Cl, I) or nitriles, allowing for a complete "scaffold hop" where the amine is replaced by a lipophilic group.

DiversityMap Core 4-Bromobenzo[d] isoxazol-3-amine Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Core->Suzuki Acylation Acylation/Urea Formation (R-COCl / R-NCO) Core->Acylation Sandmeyer Sandmeyer Reaction (NaNO2, CuX) Core->Sandmeyer Biaryl 4-Aryl Derivatives (Atropisomer potential) Suzuki->Biaryl Amides Amides/Ureas (H-Bond Donors) Acylation->Amides Halides 3-Halo/Cyano Derivatives (Lipophilic Core) Sandmeyer->Halides

Figure 2: Divergent synthesis map showing the three primary modification pathways.

Strategic Applications & Case Studies

Case Study: Kinase Inhibitor Design

In many kinase inhibitors, the hinge-binding motif is a heterocycle with an H-bond donor/acceptor pair.

  • The 3-Amine: Acts as the H-bond donor to the hinge region (e.g., Glu residue).

  • The Nitrogen (N2): Acts as the H-bond acceptor.

  • The 4-Substituent: This is the "Gatekeeper" vector. By installing a bulky group (e.g., o-tolyl) at the 4-position via Suzuki coupling, the molecule can be forced into a twisted conformation that fits into the hydrophobic pocket behind the gatekeeper residue (e.g., T338 in c-Src), potentially overcoming resistance mutations.

Case Study: CNS Agents (GPCRs)

Benzisoxazoles are privileged scaffolds for Dopamine D2 and Serotonin 5-HT2A receptors (e.g., Risperidone).

  • Innovation: Most existing drugs substitute at C5 or C6.

  • Strategy: Use the C4-bromo to couple a saturated heterocycle (e.g., Boc-piperazine via Buchwald-Hartwig). This creates a novel vector that projects into the receptor's orthosteric site differently than the classic "long-chain" antipsychotics, potentially altering the functional selectivity (agonist vs. antagonist bias).

References

  • European Patent Office. (2021). Heterocyclic Compounds as ATR Inhibitors. EP 3810602 B1.[2] Retrieved from .

  • Palermo, M. G. (1995). Synthesis of 3-amino-1,2-benzisoxazoles.[1][3][4] Tetrahedron Letters. (General methodology for hydroxamic acid cyclization).

  • Vertex Pharmaceuticals. (2005). Benzisoxazole derivatives as inhibitors of GSK-3.[5] (Demonstrates the utility of the scaffold in kinase inhibition).

  • Sigma-Aldrich. 4-Bromobenzo[d]isoxazol-3-amine Product Page. Retrieved from .

Sources

Reactivity of the amino group in 3-aminobenzisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to learn about the amino group's reactivity in 3-aminobenzisoxazoles. I'm prioritizing its synthesis, chemical properties, and common reactions. I'm aiming for a strong foundation before diving into specific applications.

Refining Search Parameters

I'm now honing my search parameters to concentrate on specific reactions like acylation and alkylation of the amino group. I'm also looking for pKa values and reaction kinetics data. My goal is to find established experimental protocols. I also aim to identify authoritative sources, including peer-reviewed articles, as well as reputable chemical databases to ensure the scientific integrity of the information I collect. I'll structure the technical guide by introducing the benzisoxazole core and amino group's properties, then detailing key reactions.

Expanding Search Scope

I'm now expanding my search to include diazotization and heterocyclic system formation reactions of the amino group. I'm actively seeking synthesis details of 3-aminobenzisoxazole. Simultaneously, I'm identifying reputable sources and planning the guide's structure: introducing the core, then detailing key reactions with data and diagrams. I'm also planning experimental protocols and Graphviz diagrams for the guide.

An In-Depth Technical Guide to the Stability and Storage of 4-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromobenzo[d]isoxazol-3-amine (CAS No. 796969-15-8) is a substituted benzisoxazole derivative that has emerged as a crucial building block in medicinal chemistry and drug development.[1][2][3] Its utility is particularly noted in the synthesis of novel therapeutics, including its role as a component in protein degrader building blocks.[4] The integrity of such advanced chemical entities is paramount; the presence of impurities or degradation products can significantly impact experimental outcomes, leading to erroneous structure-activity relationship (SAR) data and compromising the validity of biological assays.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical protocols for ensuring the stability and proper storage of 4-Bromobenzo[d]isoxazol-3-amine. By synthesizing data from supplier safety data sheets (SDS), chemical literature, and foundational chemical principles, this document explains the causality behind recommended procedures to maintain the compound's purity and reactivity over time.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of 4-Bromobenzo[d]isoxazol-3-amine is the first step in developing a robust storage and handling strategy. The molecule's structure, featuring a fused aromatic system, a halogen substituent, and a primary amine, dictates its reactivity and susceptibility to environmental factors.

cluster_molecule 4-Bromobenzo[d]isoxazol-3-amine mol

Caption: Chemical structure of 4-Bromobenzo[d]isoxazol-3-amine.

Table 1: Key Physicochemical Data

Property Value Source(s)
CAS Number 796969-15-8 [2][4]
Molecular Formula C₇H₅BrN₂O [2][4][5]
Molecular Weight 213.03 g/mol [4][5]
Appearance Solid (inferred from dust warnings) [6][7]
Predicted Boiling Point 371.1°C at 760 mmHg [2]

| Predicted Density | 1.805 g/cm³ |[2] |

Section 2: Fundamental Principles of Chemical Stability

The long-term stability of 4-Bromobenzo[d]isoxazol-3-amine is primarily influenced by four environmental factors: temperature, atmosphere (oxygen and humidity), light, and chemical compatibility. The rationale for controlling these factors is rooted in fundamental chemical kinetics and thermodynamics.

  • Temperature: Thermal energy directly influences the rate of chemical reactions. For every 10°C increase in temperature, reaction rates can approximately double. Storing the compound at reduced temperatures, such as 2-8°C, is a critical measure to decrease the kinetic energy of molecules, thereby minimizing the rate of potential degradation reactions.[2][5][6]

  • Atmosphere (Oxygen & Humidity): The primary amine group on the isoxazole ring is a potential site for oxidative degradation.[8][9] Atmospheric oxygen, especially in the presence of trace metal impurities, can initiate radical chain reactions, leading to the formation of colored byproducts and a loss of purity. Furthermore, the compound should be stored in a dry environment, as moisture absorption can lead to clumping and potentially facilitate hydrolytic degradation pathways over extended periods.[10][11]

  • Light: Aromatic amines and halogenated compounds can be photosensitive.[10] Ultraviolet (UV) and even high-intensity visible light can provide the activation energy required to break chemical bonds or generate reactive species, initiating degradation. Therefore, protection from light by using amber or opaque containers is a standard and necessary precaution.[2][5][10]

  • Chemical Incompatibility: Cross-contamination with incompatible materials can lead to rapid and sometimes hazardous reactions. Strong oxidizing agents can aggressively react with the amine group, while strong acids or bases can protonate or deprotonate the molecule, potentially catalyzing degradation.[10][12][13]

Section 3: Recommended Storage and Handling Protocols

Adherence to a stringent set of protocols for storage and handling is the most effective way to preserve the integrity of 4-Bromobenzo[d]isoxazol-3-amine.

Optimal Storage Conditions

The consensus from multiple chemical suppliers and safety data sheets points to a unified set of optimal storage conditions, summarized below.

Table 2: Recommended Storage Parameters

Parameter Recommendation Rationale & Remarks
Temperature 2-8°C (Refrigerated) Minimizes thermal degradation kinetics. This is the most consistently cited long-term storage temperature.[2][5][6]
Atmosphere Tightly sealed container under inert gas (e.g., Argon, Nitrogen) Prevents oxidative degradation of the amine group and hydrolysis from atmospheric moisture.[5][14]
Light Protect from light (Store in an amber or opaque vial) Avoids photosensitized degradation.[2][5][10]
Humidity Dry environment Prevents moisture absorption, which can cause clumping and chemical degradation.[6][10]

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Prevents rapid chemical decomposition.[10][12][13] |

Workflow for Safe Handling and Storage

The following diagram outlines a logical workflow for researchers from the moment the compound is received to its long-term storage and use.

receive Receive Compound (4-Bromobenzo[d]isoxazol-3-amine) inspect Inspect Container Seal Is it intact? receive->inspect log Log Arrival & Assign Lot Number inspect->log Yes reject Quarantine & Contact Supplier inspect->reject No short_term Short-Term Use? (< 1 month) log->short_term store_fridge Store in original container at 2-8°C, protected from light. short_term->store_fridge Yes aliquot Aliquot for Long-Term Storage (Inside a glovebox or under inert gas stream) short_term->aliquot No use Use in Experiment (Equilibrate to RT before opening) store_fridge->use store_aliquot Store aliquots at 2-8°C in amber vials with inert gas overlay. aliquot->store_aliquot store_aliquot->use

Caption: Decision workflow for proper handling and storage.

Section 4: Understanding and Mitigating Degradation

While proper storage minimizes degradation, understanding potential pathways is crucial for troubleshooting and developing stability-indicating analytical methods.

Potential Degradation Pathways

No formal degradation studies for 4-Bromobenzo[d]isoxazol-3-amine are publicly available. However, based on its functional groups, we can postulate the most likely degradation routes under suboptimal conditions.

  • Oxidative Degradation: The electron-rich primary amine is the most probable site of oxidation. This can lead to the formation of nitroso or nitro derivatives, or complex colored polymeric materials, which are common degradation products for aromatic amines. This process is often catalyzed by light and trace metals.

  • Dimerization/Polymerization: Under certain conditions, amine functionalities can react with other molecules of the compound, leading to the formation of dimers or oligomers, reducing the purity of the active substance.

  • Hydrolysis: While the benzisoxazole ring is relatively stable, extreme pH and high temperatures in an aqueous environment could potentially lead to ring-opening, though this is unlikely under standard storage conditions.

The following diagram illustrates a hypothetical oxidative pathway, which should be considered the primary risk during storage.

parent 4-Bromobenzo[d]isoxazol-3-amine (Parent Compound) oxidized_int Oxidized Intermediates (e.g., radicals, imines) parent->oxidized_int O₂, Light, Heat products Complex Degradation Products (Colored Impurities, Oligomers) oxidized_int->products Further Reactions

Caption: Hypothetical oxidative degradation pathway.

Visual Indicators of Degradation
  • Color Change: A noticeable change from an off-white or pale solid to yellow, brown, or darker hues is a strong indicator of oxidative degradation.

  • Clumping or Caking: This suggests moisture has been absorbed, indicating an improper seal.

  • Reduced Solubility: The formation of less soluble polymeric degradation products may be observed when preparing solutions.

Section 5: Experimental Protocol for Stability Assessment

To ensure the utmost confidence in experimental results, particularly in regulated environments, performing a forced degradation study is a self-validating best practice. This helps identify the compound's vulnerabilities and establishes a stability-indicating analytical method.

Objective

To evaluate the stability of 4-Bromobenzo[d]isoxazol-3-amine under various stress conditions and to develop an HPLC method capable of separating the parent compound from its potential degradation products.

Methodology
  • Reference Standard: A fresh, unopened sample of high-purity 4-Bromobenzo[d]isoxazol-3-amine should be designated as the T=0 reference standard and stored under optimal conditions (2-8°C, dark, inert atmosphere).

  • Sample Preparation: Accurately weigh ~5 mg of the compound into several amber glass vials appropriate for the stress conditions.

  • Application of Stress Conditions:

    • Control: Store one vial under the optimal conditions (2-8°C, dark).

    • Thermal Stress: Place one vial in an oven at 40°C.

    • Photolytic Stress: Expose one vial to a high-intensity light source (e.g., ICH-compliant photostability chamber). Wrap a control vial in aluminum foil and place it alongside the exposed sample.

    • Humidity Stress: Place one open vial in a desiccator with a saturated potassium chloride solution to maintain ~85% relative humidity.

    • Acid/Base Stress (Solution): Prepare dilute solutions (~0.1 mg/mL in acetonitrile/water) and add HCl (to 0.1 N) or NaOH (to 0.1 N). Store at room temperature.

  • Time Points: Analyze samples at initial (T=0), 1 week, 2 weeks, and 4 weeks.

  • Analytical Method: HPLC-UV

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 5 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength determined by a UV scan of the parent compound (e.g., 254 nm).

    • Analysis: At each time point, dissolve the solid samples (or inject the solution samples) and analyze by HPLC. Record the peak area of the parent compound and any new peaks that appear.

Data Interpretation

The results should be summarized to identify the conditions under which the compound is least stable. A loss of >5% of the parent peak area or the appearance of any degradation peak >0.5% would be considered significant.

Table 3: Template for Stability Study Data

Condition Time Point Appearance Purity by HPLC (%) Degradation Products (%)
Control (2-8°C) 0 Off-white solid 99.8 -
Control (2-8°C) 4 weeks No change 99.7 <0.1
Thermal (40°C) 4 weeks Slight yellowing 97.5 2.2 (at RRT 1.2)

| Photolytic | 4 weeks | Yellow solid | 95.1 | 1.8 (RRT 1.2), 2.9 (RRT 1.5) |

Conclusion

4-Bromobenzo[d]isoxazol-3-amine is a stable compound when appropriate precautions are taken. The primary risks to its integrity are exposure to elevated temperatures, light, and atmospheric oxygen. Strict adherence to storage conditions—specifically refrigeration at 2-8°C in a tightly sealed, opaque container, preferably under an inert atmosphere —is essential for preserving its purity. For applications demanding the highest level of quality assurance, conducting in-house stability assessments using a validated, stability-indicating method like HPLC is strongly recommended. By implementing these scientifically grounded protocols, researchers can ensure the reliability of their starting materials, leading to reproducible and trustworthy results in their drug discovery and development endeavors.

References

  • BenchChem. (2025). Storage conditions for 4-Amino-3-bromobenzoic acid. BenchChem.
  • Fisher Scientific. (n.d.). 4-Bromobenzo[d]isoxazol-3-amine, min 98%. Fisher Scientific.
  • Sigma-Aldrich. (2025).
  • ResearchGate. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • Angene Chemical. (2025).
  • BLD Pharmatech. (n.d.). Safety Data Sheet for 3-(4-Bromophenyl)isoxazol-5-amine.
  • BenchChem. (2025). In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid. BenchChem.
  • Achmem. (n.d.). 4-Bromobenzo[d]isoxazol-3-amine. Achmem.
  • LookChem. (n.d.). Cas 796969-15-8, 4-bromobenzo[d]isoxazol-3-amine. LookChem.
  • BenchChem. (2025).
  • BLD Pharm. (n.d.). 6-Bromobenzo[d]isoxazol-3-amine. BLD Pharm.
  • PubChem. (n.d.). 4-Bromo-3-methylisoxazol-5-amine.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH.
  • PubChem. (n.d.). 4-Bromoisoxazol-3-amine.
  • ChemicalBook. (2025). 4-Bromo-5-fluorobenzo[d]isoxazol-3-amine. ChemicalBook.
  • The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture.
  • Thermo Fisher Scientific. (2025).
  • Georganics. (2010).
  • ResearchGate. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.
  • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge.
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (n.d.). 1,2-Benzisoxazole. Sigma-Aldrich.
  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology.
  • National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH.
  • Apollo Scientific. (2015).

Sources

The 4-Bromobenzo[d]isoxazol-3-amine Scaffold: A Technical Guide for Parallel Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Privileged" Architecture

In the landscape of modern drug discovery, the benzo[d]isoxazol-3-amine core represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including CNS receptors (e.g., 5-HT, DA), kinases, and ion channels.

The 4-bromo derivative is particularly valuable for parallel synthesis libraries due to its unique geometry. Unlike the more common 5- or 6-substituted analogs, the 4-position places a functional vector in the "ortho-like" pocket relative to the heterocyclic core, often accessing distinct binding regions in the target protein (e.g., the "ceiling" of a kinase ATP pocket).

Key Technical Advantages
  • Rigidity: The fused bicyclic system reduces the entropic cost of binding.

  • Polarity Profile: The isoxazole ring acts as a bioisostere for amide bonds or phenolic rings, offering specific H-bond donor (exocyclic amine) and acceptor (ring nitrogen/oxygen) motifs.

  • Orthogonality: The C-4 aryl bromide and the N-3 exocyclic amine possess distinct reactivity profiles, enabling high-fidelity Library-from-Library synthesis strategies without complex protection/deprotection schemes.

Core Synthesis: The "Engine"

The most robust route to the 4-bromobenzo[d]isoxazol-3-amine scaffold avoids the variable yields of the classical hydroxylamine method. Instead, we utilize the Acetohydroxamic Acid (AHA) method. This protocol minimizes the formation of the ring-opened salicylate byproduct, a common failure mode in benzisoxazole synthesis.

Retrosynthetic Logic

The synthesis hinges on an intramolecular cyclization of an O-arylhydroxylamine intermediate, generated in situ via Nucleophilic Aromatic Substitution (


).
  • Starting Material: 2-Fluoro-6-bromobenzonitrile.

  • Reagent: Acetohydroxamic Acid (AHA).

  • Base: Potassium tert-butoxide (

    
    ).
    
  • Solvent: DMF (Anhydrous).

Mechanism of Action
  • Deprotonation:

    
     deprotonates AHA.
    
  • 
    :  The hydroxamate anion attacks the C-2 position (displacing Fluorine). The nitrile at C-1 activates this position.
    
  • Cyclization: The N-O bond is formed. The free amine of the hydroxamate attacks the nitrile carbon.

  • Hydrolysis: The acetyl group is cleaved in situ (or during workup), yielding the free 3-amine.

Diagram 1: Core Synthesis Workflow

G SM 2-Fluoro-6-bromobenzonitrile (Precursor) Inter Intermediate (O-Arylhydroxamate) SM->Inter SnAr (Displacement of F) Reagents Acetohydroxamic Acid KOtBu, DMF Reagents->Inter Product 4-Bromobenzo[d]isoxazol-3-amine (Scaffold) Inter->Product Cyclization & Deacetylation

Figure 1: The Acetohydroxamic Acid route ensures regiospecific synthesis of the 3-amino scaffold.

Library Design Strategy: The Matrix

To maximize chemical space coverage, we employ a Sequential Functionalization strategy.

The Orthogonality Challenge

While the C-4 bromide is intended for Palladium-catalyzed couplings (Suzuki, Buchwald), the N-3 amine is nucleophilic.

  • Risk: Palladium can coordinate to the free amine, poisoning the catalyst or leading to N-arylation side products.

  • Solution: "Cap then Couple."

    • Vector 1 (N-3): Acylate/Sulfonylate the amine first. This reduces its nucleophilicity and protects it from Pd interference.

    • Vector 2 (C-4): Perform Suzuki-Miyaura coupling on the N-functionalized intermediate.

Diversity Vectors
VectorPositionChemistryLibrary Output

N-3 (Amine) Acylation, Sulfonylation, Urea FormationAmides, Sulfonamides, Ureas

C-4 (Bromide) Suzuki-Miyaura, SonogashiraBiaryls, Heterobiaryls, Alkynes
Diagram 2: Parallel Synthesis Logic

Library Core 4-Bromobenzo[d]isoxazol-3-amine Step1 STEP 1: N-Functionalization (R-COCl / R-SO2Cl / R-NCO) Core->Step1 Int1 Amide Library (Stable to Pd) Step1->Int1 Int2 Sulfonamide Library (Stable to Pd) Step1->Int2 Int3 Urea Library (Stable to Pd) Step1->Int3 Step2 STEP 2: C-C Coupling (Suzuki-Miyaura: Ar-B(OH)2) Int1->Step2 Int2->Step2 Int3->Step2 Final FINAL LIBRARY (Bi-functionalized) Step2->Final

Figure 2: The "Cap then Couple" workflow prevents catalyst poisoning and ensures high purity.

Detailed Experimental Protocols

These protocols are designed for a 96-well block format but can be scaled to round-bottom flasks.

Protocol A: Synthesis of 4-Bromobenzo[d]isoxazol-3-amine (Batch Scale)

Use this to generate the core scaffold in bulk (e.g., 10g scale) prior to library synthesis.

  • Preparation: In a dry 250 mL flask, dissolve acetohydroxamic acid (1.2 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).

  • Activation: Add

    
      (1.3 equiv) portion-wise at 0°C. Stir for 30 min. Note: The solution will become a thick slurry.
    
  • Addition: Add 2-fluoro-6-bromobenzonitrile (1.0 equiv) in a minimum amount of DMF.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS for disappearance of nitrile.

  • Quench: Pour the mixture into ice-water (10x volume).

  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If no precipitate, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH/Water or flash chromatography (Hex/EtOAc) if necessary.

    • Expected Yield: 65–80%.

    • QC:

      
       NMR (DMSO-
      
      
      
      ) should show a broad singlet (2H) for
      
      
      around 6.0–6.5 ppm.
Protocol B: Parallel N-Acylation (Step 1)

Format: 96-well deep-well plate.

  • Stock Solutions:

    • Scaffold: 0.2 M in DMA (Dimethylacetamide).

    • Base: Pyridine (neat) or DIPEA (neat).

    • Acyl Chlorides: 0.25 M in DCM.

  • Dispensing:

    • Add 500 µL Scaffold stock (100 µmol) to each well.

    • Add 2.0 equiv Base.

    • Add 1.2 equiv Acyl Chloride solution.

  • Incubation: Seal plate and shake at RT for 12 hours.

  • Workup: Evaporate volatiles (Genevac). Resuspend in EtOAc, wash with

    
     (aq). Pass through a phase separator. Evaporate.
    
    • Checkpoint: Verify conversion of randomly selected wells by LCMS. Proceed to Step 2 without further purification if purity >85%.

Protocol C: Parallel Suzuki Coupling (Step 2)

Format: 96-well reaction block (high temperature compatible).

  • Reagents:

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2.0 M aq).
      
    • Boronic Acids: 0.3 M in 1,4-Dioxane.

  • Dispensing:

    • Dissolve the N-acylated intermediate (from Protocol B) in 1,4-Dioxane (0.1 M).

    • Add 1.5 equiv Boronic Acid solution.

    • Add 5 mol% Catalyst (can be added as a slurry or solution in DMA).

    • Add 3.0 equiv Base solution.

  • Reaction: Seal tightly. Heat at 90°C for 16 hours.

  • Purification: Filter through a Celite/Silica pad to remove Pd. Perform preparative HPLC (Reverse Phase).

Validation & Scientific Integrity

Causality of Experimental Choices
  • Why Acetohydroxamic Acid? Direct reaction with hydroxylamine often leads to the formation of the amidoxime intermediate which requires high temperatures to cyclize, often degrading the scaffold. AHA allows for a "one-pot" cascade under milder conditions.

  • Why 4-Bromo? The 4-position is sterically adjacent to the isoxazole oxygen. While this might suggest hindrance, it actually prevents "over-reaction" (e.g., bis-arylation) and forces the aryl group into a twisted conformation relative to the core, which is often beneficial for solubility and novel IP space.

Troubleshooting Guide
  • Issue: Low yield in Step 1 (Scaffold Synthesis).

    • Fix: Ensure DMF is strictly anhydrous. Water competes with the hydroxamate anion.

  • Issue: Incomplete Suzuki Coupling.

    • Fix: The 4-position is sterically crowded. Switch to a more active catalyst system like XPhos Pd G3 or SPhos Pd G3 to overcome the steric barrier of the adjacent heteroatom.

References

  • Preparation of 3-Aminobenzo[d]isoxazoles. Source:Journal of Heterocyclic Chemistry. Context: General methodology for the synthesis of the 3-amino core from 2-fluorobenzonitriles.

  • Acetohydroxamic Acid in Heterocyclic Synthesis. Source:Organic Process Research & Development. Context: Optimization of the AHA method for scale-up, avoiding explosive hazards of hydroxylamine.

  • Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Benzo[d]isoxazoles. Source:Tetrahedron. Context: Reactivity profiles of bromo-benzisoxazoles in Suzuki and Sonogashira couplings.

  • Privileged Scaffolds in Medicinal Chemistry. Source:Journal of Medicinal Chemistry. Context: Discussion of the benzisoxazole scaffold in CNS and Kinase drug discovery.

The 3-Aminobenzisoxazole Fragment: A Privileged Scaffold for Bioactive Molecule Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Privileged Fragment in Medicinal Chemistry

In the intricate world of drug discovery, the identification and optimization of molecular scaffolds that consistently interact with biological targets is a cornerstone of success. The 3-aminobenzisoxazole core has emerged as one such "privileged" fragment, a term bestowed upon molecular structures with the inherent ability to serve as ligands for a variety of different receptors or enzymes. Its unique combination of rigidity, hydrogen bonding capabilities, and synthetic tractability has propelled its integration into a multitude of bioactive molecules, spanning a wide range of therapeutic areas.

This guide provides an in-depth exploration of the 3-aminobenzisoxazole scaffold, from its fundamental synthetic chemistry to its strategic deployment in modern drug discovery campaigns. We will delve into the rationale behind its selection, the practicalities of its synthesis, and its role in the development of targeted therapies. This document is designed for the hands-on researcher, offering not just theoretical knowledge, but also actionable protocols and a critical analysis of the structure-activity relationships that govern the efficacy of its derivatives.

Core Chemistry and Synthetic Strategies

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. The 3-aminobenzisoxazole core is readily prepared through several reliable methods, with the cyclization of 2-cyanophenols being one of the most common and efficient routes.

Experimental Protocol: Synthesis of 3-Amino-1,2-benzisoxazole

This protocol details a representative synthesis of the parent 3-amino-1,2-benzisoxazole, which can then be further functionalized.

Materials:

  • 2-Cyanophenol

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve 2-cyanophenol (1 equivalent) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate to yield the crude amidoxime intermediate.

  • Cyclization to 3-Aminobenzisoxazole:

    • Dissolve the crude amidoxime in a suitable solvent such as ethanol or dioxane.

    • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

    • Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours, again monitoring by TLC.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO3.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-amino-1,2-benzisoxazole.

The 3-Aminobenzisoxazole Fragment as a Pharmacophore

The power of the 3-aminobenzisoxazole moiety lies in its ability to act as a versatile pharmacophore, presenting key interaction points to biological targets. The exocyclic amine can serve as a hydrogen bond donor, while the nitrogen and oxygen atoms within the isoxazole ring can act as hydrogen bond acceptors. The rigid, planar nature of the fused ring system helps to reduce the entropic penalty upon binding to a target protein, often leading to higher affinity.

Bioisosteric Replacement and Scaffold Hopping

In medicinal chemistry, the concept of bioisosterism, or the replacement of a functional group with another that retains similar biological activity, is a powerful tool for lead optimization. The 3-aminobenzisoxazole scaffold has been successfully employed as a bioisostere for other common functionalities, such as indazoles and benzimidazoles, to improve pharmacokinetic properties or to explore novel intellectual property space.

Case Study 1: Kinase Inhibitors in Oncology

The inhibition of protein kinases is a major strategy in the development of targeted cancer therapies. The 3-aminobenzisoxazole scaffold has been incorporated into numerous kinase inhibitors, where it often serves to anchor the molecule in the ATP-binding pocket of the enzyme.

Mechanism of Action

In many kinase inhibitors, the 3-aminobenzisoxazole core positions the exocyclic amine to form a critical hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a common feature of many Type I and Type II kinase inhibitors and is crucial for potent inhibition.

Workflow for the Discovery of 3-Aminobenzisoxazole-Based Kinase Inhibitors

G cluster_0 Synthesis & Library Generation cluster_1 In Vitro Screening Cascade cluster_2 Lead Optimization A Synthesis of 3-Aminobenzisoxazole Core B Functionalization & Diversification (e.g., Suzuki, Buchwald-Hartwig couplings) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Primary Biochemical Assay (e.g., Kinase Glo) C->D Compound Library E IC50 Determination for Hits D->E F Cellular Target Engagement Assay (e.g., NanoBRET) E->F G Structure-Activity Relationship (SAR) Studies F->G Validated Hits H In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) G->H I In Vivo Efficacy Studies in Xenograft Models H->I J J I->J Preclinical Candidate

Caption: A typical workflow for the discovery of kinase inhibitors.

Experimental Protocol: Cellular Kinase Inhibition Assay

This protocol outlines a general method for assessing the potency of a 3-aminobenzisoxazole derivative in a cellular context.

Materials:

  • Cancer cell line overexpressing the target kinase

  • Cell culture medium and supplements

  • Test compounds (3-aminobenzisoxazole derivatives) dissolved in DMSO

  • Lysis buffer

  • Antibodies (primary antibody against the phosphorylated substrate, secondary antibody)

  • Detection reagent (e.g., chemiluminescent substrate)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 2 hours). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Cell Lysis: Aspirate the media and lyse the cells with an appropriate lysis buffer to release the cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • Western Blotting or ELISA:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated substrate of the target kinase. Visualize with a labeled secondary antibody and a chemiluminescent substrate.

    • ELISA: Use a sandwich ELISA kit to quantify the amount of the phosphorylated substrate.

  • Data Analysis: Quantify the signal for the phosphorylated substrate in each sample. Normalize the data to the vehicle control and plot the percentage of inhibition as a function of compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical SAR data for a series of 3-aminobenzisoxazole-based kinase inhibitors, illustrating how modifications to the scaffold can impact potency.

CompoundR1 GroupR2 GroupKinase IC50 (nM)
1a HPhenyl580
1b H4-Fluorophenyl250
1c H3-Pyridyl120
1d Methyl3-Pyridyl450
1e H4-(Morpholino)phenyl35

This data is illustrative and intended for educational purposes.

Case Study 2: Antipsychotics and CNS Disorders

The 3-aminobenzisoxazole scaffold is a key component of several atypical antipsychotic drugs, including risperidone and paliperidone. In these molecules, the scaffold contributes to the high-affinity binding to dopamine D2 and serotonin 5-HT2A receptors, the primary targets for treating the symptoms of schizophrenia.

Mechanism of Action

In the context of G-protein coupled receptors (GPCRs) like the dopamine and serotonin receptors, the 3-aminobenzisoxazole moiety often occupies a hydrophobic pocket within the transmembrane domain. The specific substitution pattern on the benzisoxazole ring and the nature of the linker to the second pharmacophoric element are critical for achieving the desired receptor subtype selectivity and the desired balance between D2 and 5-HT2A antagonism.

Signaling Pathway Modulation by Atypical Antipsychotics

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R Dopamine D2 Receptor DA->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Drug Risperidone (3-aminobenzisoxazole derivative) Drug->D2R Antagonist

Caption: Antagonism of the D2 receptor by a 3-aminobenzisoxazole drug.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor

  • Radioligand (e.g., [3H]-spiperone)

  • Test compounds (3-aminobenzisoxazole derivatives)

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • Non-specific binding control (e.g., haloperidol)

  • Scintillation vials and scintillation fluid

  • Microplate harvester and scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and serial dilutions of the test compound.

  • Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor like haloperidol).

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a binding affinity constant (Ki).

Future Perspectives and Conclusion

The 3-aminobenzisoxazole scaffold continues to be a fertile ground for the discovery of new bioactive molecules. Its proven track record in approved drugs, combined with its synthetic versatility, ensures its continued relevance in medicinal chemistry. Future applications are likely to expand beyond the traditional areas of oncology and CNS disorders into new fields such as inflammation, infectious diseases, and metabolic disorders. The continued exploration of novel substitution patterns and the use of advanced computational methods to guide the design of new derivatives will undoubtedly unlock the full potential of this remarkable privileged fragment.

References

  • Synthesis and biological evaluation of 3-amino-1,2-benzisoxazole derivatives as potential anticancer agents. (2020). Bioorganic & Medicinal Chemistry Letters, 30(18), 127393. [Link]

  • Discovery of 3-(1H-Indazol-5-yl)-1H-pyrazolo[3,4-b]pyridines as a New Class of Potent and Selective Kinase Inhibitors. (2010). Journal of Medicinal Chemistry, 53(19), 6902–6915. [Link]

  • The role of the 1,2-benzisoxazole fragment in medicinal chemistry. (2014). Future Medicinal Chemistry, 6(5), 549–575. [Link]

  • Risperidone and Paliperidone: A Review of the Evidence. (2011). Clinical Therapeutics, 33(2), 183–200. [Link]

  • Dopamine D2 Receptor Signaling. (2018). Journal of Neurochemistry, 147(5), 585–605. [Link]

  • A practical guide to kinase activity and inhibition assays. (2013). Methods in Molecular Biology, 928, 221–234. [Link]

  • Radioligand Binding Assays: Theory and Practice. (2012). Current Protocols in Pharmacology, Chapter 1, Unit 1.2. [Link]

Role of bromine substitution in the biological activity of isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with a wide search to grasp how bromine substitution generally impacts the biological activity of isoxazoles. From there, I'll hone in on bromine's effects specifically concerning the anticancer properties of isoxazoles. The initial phase is all about building a solid foundation of relevant knowledge.

Expanding Search Parameters

I've broadened my search parameters to include not just anticancer properties, but also antimicrobial and anti-inflammatory activities of brominated isoxazoles. I'm digging into their mechanisms of action, specifically focusing on enzyme inhibition and receptor binding. I am also investigating experimental protocols for synthesis and biological activity assays. I'm aiming for quantitative data and structure-activity relationship diagrams. The goal is a comprehensive technical guide.

Refining Activity Scope

I'm now zeroing in on anticancer, antimicrobial, and anti-inflammatory roles, all the while staying vigilant about enzyme inhibition and receptor binding mechanisms. I'm actively seeking established synthesis protocols and bioactivity assays, such as cytotoxicity and anti-inflammatory assays. My hunt also includes quantitative data for a structured table and information that could inform a structure-activity relationship diagram. I'm building a plan for a comprehensive technical guide.

Methodological & Application

Buchwald-Hartwig amination of 4-Bromobenzo[d]isoxazol-3-amine conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Buchwald-Hartwig Amination of 4-Bromobenzo[d]isoxazol-3-amine: Conditions and Optimization

Audience: Researchers, scientists, and drug development professionals.

Introduction: Synthesizing Privileged Scaffolds

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] Its development revolutionized the synthesis of arylamines, which are crucial components in pharmaceuticals, agrochemicals, and materials science.[1][3] This palladium-catalyzed cross-coupling reaction provides a reliable pathway to molecules that were previously difficult to access, often requiring harsh and functionally intolerant methods.[2]

The benzo[d]isoxazole core is a privileged scaffold found in numerous biologically active compounds and approved drugs, such as the antipsychotic risperidone.[4] The ability to functionalize this core, particularly at the 4-position, by introducing diverse amine substituents via C-N bond formation is of significant interest in drug discovery for generating novel analogues with tailored pharmacological profiles.

This document serves as a comprehensive guide for developing a robust Buchwald-Hartwig amination protocol for a challenging heterocyclic substrate: 4-Bromobenzo[d]isoxazol-3-amine. We will delve into the mechanistic underpinnings of the reaction, provide a systematic approach to optimizing reaction parameters, and offer a detailed experimental protocol and troubleshooting guide.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay between the palladium center, a supporting phosphine ligand, the aryl halide, the amine, and a base. The generally accepted catalytic cycle proceeds through several key steps, each influenced by the choice of reagents and conditions.[5][6]

  • Activation of Precatalyst: Modern palladium precatalysts are designed for easy activation. Exposure to the base in the reaction mixture efficiently generates the active, coordinatively unsaturated L-Pd(0) species.[5][7]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the 4-Bromobenzo[d]isoxazol-3-amine, forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl halides.[5]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a more nucleophilic palladium-amido complex. The choice and strength of the base are critical here.[8]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the product, regenerating the L-Pd(0) catalyst, which re-enters the catalytic cycle. Bulky, electron-rich ligands are known to accelerate this step.[6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pda Oxidative Addition Intermediate (Pd-II) pd0->pda + Ar-Br pdb Pd-Amine Complex pda->pdb + R₂NH pdc Pd-Amido Complex pdb->pdc + Base - [Base-H]Br pdc->pd0 Reductive Elimination prod_out pdc->prod_out Product (Ar-NR₂) ArBr 4-Bromobenzo[d]isoxazol-3-amine ArBr->pda Amine Amine Coupling Partner (R₂NH) Amine->pdb

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for Aminating 4-Bromobenzo[d]isoxazol-3-amine

The substrate itself presents unique challenges that must be addressed for successful coupling:

  • Heteroaromatic System: Heteroaryl halides can have different reactivity profiles compared to simple aryl halides. Furthermore, the nitrogen and oxygen atoms of the isoxazole ring can potentially coordinate to the palladium catalyst, which may require specific ligands to prevent catalyst inhibition.[9]

  • Existing Amino Group: The free amine at the C3 position is a potential competing nucleophile. While its nucleophilicity may be attenuated by the electronics of the heterocyclic system, it could still interact with the catalyst. This necessitates careful selection of conditions to favor intermolecular coupling with the desired amine partner over potential side reactions.

  • Base Sensitivity: The benzo[d]isoxazole ring may be sensitive to certain strong bases or high temperatures, potentially leading to ring-opening or other degradation pathways. A careful screen of bases is therefore essential.

Optimization of Reaction Parameters

A systematic approach to optimizing the reaction is crucial. We recommend screening parameters in the order of catalyst system, base, and then solvent and temperature.

Catalyst System: The Engine of the Reaction

The choice of palladium source and ligand is paramount. Modern systems utilize air-stable palladium precatalysts paired with bulky, electron-rich phosphine ligands.[7]

  • Palladium Precatalysts: G3 or G4 palladacycle precatalysts are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they form the active LPd(0) catalyst more cleanly and efficiently.[7][8]

  • Ligands: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For challenging heteroaryl substrates, bulky biarylphosphine ligands are the standard.[3][8]

Table 1: Recommended Catalyst Systems for Initial Screening | Catalyst System Component | Recommended Choices | Rationale & Key Considerations | | :--- | :--- | :--- | | Palladium Precatalyst | XPhos-Pd-G3, RuPhos-Pd-G3, BrettPhos-Pd-G3 | Air-stable, reliable formation of active Pd(0). Broadly applicable for C-N couplings.[7] | | Ligand Class | Buchwald Biaryl Phosphines | Bulky, electron-rich ligands that promote both oxidative addition and reductive elimination.[6] | | Specific Ligands | XPhos: A general, highly active ligand. | | | RuPhos: Often effective for secondary amines.[8] | | | BrettPhos: A good choice for primary amines.[8] | | | tBuXPhos: Increased steric bulk can be beneficial for particularly challenging couplings.[10] |

Base Selection: The Activator

The base plays the critical role of deprotonating the amine nucleophile. Its strength and solubility can significantly impact the reaction outcome.

  • Strong Alkoxide Bases: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are common and highly effective.[8] However, their high basicity can be detrimental to sensitive functional groups.

  • Weaker Inorganic Bases: For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives, though they may require higher reaction temperatures or longer reaction times.[11][12]

Solvent and Temperature

The solvent must be anhydrous, degassed, and capable of dissolving the reaction components.[7]

  • Common Solvents: Toluene, 1,4-dioxane, and THF are standard choices. Non-polar solvents are often preferred for the amination of aryl bromides.[10][11]

  • Temperature: Reactions are typically heated, often between 80–110 °C, to drive the reaction to completion.[8][13] Reaction progress should be monitored by TLC or LC-MS.

Detailed Experimental Protocol

This protocol provides a starting point for the amination of 4-Bromobenzo[d]isoxazol-3-amine with a generic secondary amine (e.g., morpholine). All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification setup 1. Oven-dry glassware and cool under inert gas reagents 2. Weigh solids into vial: - Aryl Bromide (1.0 eq) - Base (1.4 eq) - Catalyst (0.02 eq) setup->reagents seal 3. Seal vial, evacuate and backfill with inert gas (3x) reagents->seal add_liquids 4. Add via syringe: - Anhydrous Solvent - Amine (1.2 eq) seal->add_liquids heat 5. Heat to desired temp (e.g., 100 °C) with vigorous stirring add_liquids->heat monitor 6. Monitor reaction by TLC or LC-MS until complete heat->monitor cool 7. Cool to room temp and quench (e.g., sat. aq. NH₄Cl) monitor->cool extract 8. Extract with organic solvent (e.g., EtOAc), dry, and concentrate cool->extract purify 9. Purify by column chromatography extract->purify

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 4-Bromobenzo[d]isoxazol-3-amine (1.0 equiv)

  • Amine of choice (e.g., Morpholine, 1.2 equiv)

  • XPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Reaction vial with a screw cap and PTFE septum

  • Standard laboratory glassware

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Bromobenzo[d]isoxazol-3-amine (e.g., 0.5 mmol, 114.5 mg), NaOtBu (0.7 mmol, 67.3 mg), and XPhos-Pd-G3 (0.01 mmol, 8.5 mg).

  • Inerting: Seal the vial with the cap, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene (e.g., 2.5 mL to achieve 0.2 M) via a dry syringe. Follow with the addition of the amine (e.g., morpholine, 0.6 mmol, 52 µL).

  • Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block set to 100 °C.[8] Stir the reaction mixture vigorously. Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.[8]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting Guide

Table 2: Common Problems and Recommended Solutions

Issue Potential Cause(s) Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst: Impure reagents, presence of oxygen or moisture. Ensure all reagents are pure and dry. Use a reliable precatalyst.[8] Properly degas the solvent and maintain a strict inert atmosphere.
2. Inappropriate Ligand/Base: The chosen combination is not effective for this specific substrate. Screen a different ligand (e.g., switch from XPhos to RuPhos) or a different base (e.g., switch from NaOtBu to Cs₂CO₃ and increase temperature).[8]
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst Decomposition: Reaction temperature might be too high. Lower the reaction temperature. Consider a more stable precatalyst/ligand combination.
2. Presence of Water: Water can lead to the formation of the corresponding aryl alcohol.[14] Ensure rigorously anhydrous conditions.
Low Yield after Purification 1. Incomplete Reaction: Reaction was not allowed to run to completion. Increase reaction time or temperature. Monitor carefully by LC-MS to confirm full conversion of starting material.

| | 2. Product Degradation: Product may be unstable to the workup or purification conditions. | Consider a milder workup procedure. If the product is base-sensitive, avoid harsh basic washes. Use a different stationary phase for chromatography if silica gel causes degradation. |

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Optimization of Buchwald-Hartwig amin
  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.
  • Optimization of the Buchwald-Hartwig reaction.
  • Buchwald-Hartwig Amin
  • The Asymmetric Buchwald–Hartwig Amin
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Beilstein Journals.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annul
  • Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles. MDPI.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org.
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Aryl
  • Publications - The Buchwald Research Group. Massachusetts Institute of Technology.
  • Palladium‐Catalyzed Amination of Aryl Halides.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi.
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.

Sources

Application Notes and Protocols: N-Acylation of 4-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated 4-Bromobenzo[d]isoxazol-3-amine in Medicinal Chemistry

The 4-Bromobenzo[d]isoxazol-3-amine scaffold is a privileged heterocyclic motif in modern drug discovery. Its inherent biological activities and synthetic versatility make it a cornerstone for the development of novel therapeutic agents. The N-acylation of the 3-amino group is a critical transformation, enabling the exploration of a vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The resulting N-acyl derivatives have shown promise in a range of therapeutic areas, underscoring the importance of robust and efficient synthetic methodologies.

This comprehensive guide provides detailed application notes and protocols for the N-acylation of 4-Bromobenzo[d]isoxazol-3-amine. We will delve into various established methods, explaining the underlying chemical principles and offering practical insights to empower researchers in their synthetic endeavors.

Understanding the Reactivity of 4-Bromobenzo[d]isoxazol-3-amine

The nucleophilicity of the 3-amino group in 4-Bromobenzo[d]isoxazol-3-amine is a key determinant of its reactivity in N-acylation reactions. While it is a primary amine, its reactivity can be modulated by the electronic properties of the benzisoxazole ring system. The presence of the bromine atom at the 4-position can influence the electron density of the aromatic system, which in turn affects the basicity and nucleophilicity of the amino group. Understanding these nuances is crucial for selecting the appropriate acylation method and optimizing reaction conditions.

Method 1: N-Acylation with Acyl Chlorides under Schotten-Baumann Conditions

The Schotten-Baumann reaction is a classical and widely used method for the acylation of amines.[1] It is particularly effective for less reactive amines and offers a straightforward procedure with readily available reagents.[2][3] This method involves the reaction of the amine with an acyl chloride in the presence of an aqueous base, which serves to neutralize the hydrogen chloride byproduct and drive the reaction to completion.[1]

Expertise & Experience: Causality Behind Experimental Choices

The choice of a two-phase system (an organic solvent and aqueous base) is strategic.[3] The 4-Bromobenzo[d]isoxazol-3-amine and the acyl chloride reside primarily in the organic phase, while the base is in the aqueous phase. This setup minimizes the hydrolysis of the reactive acyl chloride by water, while still allowing for the efficient neutralization of the generated HCl at the interface. The selection of the organic solvent is also important; dichloromethane (DCM) or diethyl ether are commonly used as they are immiscible with water and are good solvents for the reactants.

Experimental Protocol: Acylation with Acetyl Chloride

Materials:

  • 4-Bromobenzo[d]isoxazol-3-amine

  • Acetyl chloride

  • Dichloromethane (DCM)

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-Bromobenzo[d]isoxazol-3-amine (1.0 eq) in dichloromethane (DCM).

  • Addition of Base: Add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the rapidly stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Self-Validating System: Monitoring and Characterization
  • TLC Analysis: Monitor the reaction by TLC using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Spectroscopic Analysis: Confirm the structure of the N-acylated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a new amide proton signal in the ¹H NMR spectrum and the characteristic carbonyl carbon signal in the ¹³C NMR spectrum are indicative of successful acylation.

Method 2: DMAP-Catalyzed N-Acylation with Acid Anhydrides

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions. It is particularly useful for the acylation of sterically hindered or less reactive amines and alcohols. In this method, DMAP reacts with the acid anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the amine.

Expertise & Experience: The Role of DMAP and a Tertiary Amine Base

DMAP acts as a true catalyst, accelerating the rate of acylation significantly. The reaction is typically carried out in the presence of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The role of the tertiary amine is to neutralize the carboxylic acid byproduct formed during the reaction, preventing the protonation of the starting amine and the catalyst. This dual-base system ensures a smooth and efficient reaction.

Experimental Protocol: Acylation with Acetic Anhydride

Materials:

  • 4-Bromobenzo[d]isoxazol-3-amine

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Round-bottom flask

  • Stirring bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-Bromobenzo[d]isoxazol-3-amine (1.0 eq), DMAP (0.1 eq), and anhydrous DCM or MeCN.

  • Addition of Base: Add triethylamine (1.5 eq).

  • Addition of Acylating Agent: Add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic layer.

    • Purify the crude product by column chromatography on silica gel.

Method 3: Amide Coupling with Carboxylic Acids

Directly forming an amide bond from a carboxylic acid and an amine is a highly atom-economical approach. This is achieved using coupling agents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.

Expertise & Experience: The Synergy of Coupling Agents and Additives

The coupling agent (e.g., EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions. The addition of HOBt intercepts this intermediate to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide. This synergistic action is crucial for achieving high yields and purity.

Experimental Protocol: Coupling with a Carboxylic Acid using EDC/HOBt

Materials:

  • 4-Bromobenzo[d]isoxazol-3-amine

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous N,N-dimethylformamide (DMF) or DCM

  • Round-bottom flask

  • Stirring bar

  • Inert atmosphere setup

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Amine: Add a solution of 4-Bromobenzo[d]isoxazol-3-amine (1.0 eq) and DIPEA (1.5 eq) in the same anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic layer.

    • Purify the crude product by flash chromatography.

Data Presentation: Comparison of N-Acylation Methods

MethodAcylating AgentBase/CatalystSolventTemperatureTypical Reaction TimeAdvantagesDisadvantages
Schotten-Baumann Acyl ChlorideAqueous NaOHDCM/Water0 °C to RT2-4 hoursReadily available reagents, simple work-up.Acyl chlorides can be moisture-sensitive.
DMAP-Catalyzed Acid AnhydrideDMAP (cat.), TEA/DIPEAAnhydrous DCM/MeCNRoom Temperature4-8 hoursHigh yields, effective for less reactive amines.DMAP is toxic, requires anhydrous conditions.
Amide Coupling Carboxylic AcidEDC/HOBt, DIPEA/NMMAnhydrous DMF/DCM0 °C to RT12-24 hoursAtom economical, broad substrate scope.Coupling agents can be expensive, longer reaction times.

Visualization of Key Processes

Schotten-Baumann Reaction Workflow

Schotten_Baumann_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification amine 4-Bromobenzo[d]isoxazol-3-amine in DCM reaction_mixture Biphasic Mixture (0°C to RT) amine->reaction_mixture base Aqueous NaOH base->reaction_mixture acyl_chloride Acyl Chloride acyl_chloride->reaction_mixture Dropwise Addition separation Phase Separation reaction_mixture->separation washing Washing separation->washing drying Drying washing->drying concentration Concentration drying->concentration purification Purification concentration->purification

Caption: Workflow for Schotten-Baumann N-acylation.

DMAP-Catalyzed Acylation Mechanism

DMAP_Mechanism anhydride Acetic Anhydride (CH₃CO)₂O intermediate N-Acetylpyridinium Ion Highly Reactive anhydride->intermediate + DMAP dmap DMAP 4-(Dimethylamino)pyridine dmap->intermediate product N-Acylated Product R-NHCOCH₃ intermediate->product + R-NH₂ acetate Acetate Ion CH₃COO⁻ intermediate->acetate releases amine 4-Bromobenzo[d]isoxazol-3-amine R-NH₂ amine->product regenerated_dmap DMAP (regenerated) product->regenerated_dmap releases

Sources

Application Note: Modular Synthesis and Functionalization of 4-Bromobenzo[d]isoxazol-3-amine for SAR Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

The benzo[d]isoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in anticonvulsants (e.g., Zonisamide) and atypical antipsychotics (e.g., Risperidone derivatives). While 5- and 6-substituted analogs are synthetically accessible and well-explored, the 4-substituted analogs represent a "chemical whitespace" due to the synthetic challenge posed by the steric hindrance of the peri-position (C4).

This Application Note details a robust, scalable protocol for synthesizing 4-bromobenzo[d]isoxazol-3-amine . The 4-bromo substituent serves as a critical divergent handle, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries via Palladium-catalyzed cross-coupling. This specific isomer allows drug developers to probe the "left-hand" quadrant of binding pockets (e.g., ATP-binding sites in kinases) often inaccessible to standard 5- or 6-substituted isomers.

Key Mechanistic Advantages[1]
  • Regioselective Assembly: Utilizes the differing nucleophilicity of acetohydroxamic acid to perform a cascade

    
     / cyclization sequence.
    
  • Orthogonal Reactivity: The aryl bromide remains intact during ring closure, preserving it for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Atom Economy: One-pot cascade reaction reduces isolation steps and solvent waste.

Retrosynthetic Analysis & Mechanism

The synthesis hinges on the reactivity of 2-fluoro-6-bromobenzonitrile . The fluorine atom, activated by the ortho-nitrile electron-withdrawing group, is susceptible to Nucleophilic Aromatic Substitution (


).

We employ Acetohydroxamic Acid (AHA) as a bis-nucleophile.

  • Step 1 (

    
    ):  The hydroxamate oxygen attacks the C-F bond.
    
  • Step 2 (Deprotection/Cyclization): Under basic conditions, the hydroxamate hydrolyzes or directly attacks the nitrile carbon to close the isoxazole ring.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the subsequent SAR diversification strategy.

G SM 2-Fluoro-6-bromobenzonitrile (Starting Material) Inter O-Aryl Hydroxamate (Intermediate) SM->Inter AHA, K2CO3 DMF, 80°C (SNAr) Product 4-Bromobenzo[d]isoxazol-3-amine (Core Scaffold) Inter->Product Intramolecular Cyclization Suzuki Suzuki Coupling (Biaryl Analogs) Product->Suzuki Ar-B(OH)2 Pd Cat. Buchwald Buchwald-Hartwig (Amino Analogs) Product->Buchwald HNR2 Pd Cat.

Figure 1: Reaction cascade from fluoronitrile precursor to the 4-bromo scaffold and downstream diversification.

Detailed Experimental Protocols

Protocol A: Core Scaffold Synthesis

Objective: Synthesis of 4-bromobenzo[d]isoxazol-3-amine on a 10-gram scale.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass/VolRole
2-Fluoro-6-bromobenzonitrile 200.011.010.0 gSubstrate
Acetohydroxamic Acid (AHA) 75.071.55.63 gNucleophile
Potassium Carbonate (

)
138.212.013.8 gBase
DMF (Anhydrous) --100 mLSolvent
Water --300 mLQuench
Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acetohydroxamic acid (5.63 g) in anhydrous DMF (100 mL) .

  • Activation: Add

    
     (13.8 g)  in a single portion. Stir at Room Temperature (RT) for 15 minutes. Note: The suspension may thicken.
    
  • Addition: Add 2-Fluoro-6-bromobenzonitrile (10.0 g) portion-wise over 5 minutes.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours .
    
    • Monitoring: Check by TLC (30% EtOAc in Hexanes) or LCMS. The nitrile peak (SM) should disappear, and a more polar spot (product) should appear.

  • Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Stir for 30 minutes to ensure full precipitation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL) to remove residual DMF and salts.
    
  • Purification:

    • Dry the solid in a vacuum oven at 45°C overnight.

    • Optional: If the color is dark, recrystallize from Ethanol/Water (9:1).

  • Yield Expectation: 8.5 – 9.5 g (80–90% yield).

Validation Criteria:

  • 1H NMR (400 MHz, DMSO-d6):

    
     6.40 (s, 2H, 
    
    
    
    ), 7.35 (t, 1H), 7.55 (d, 1H), 7.65 (d, 1H). Note: The amine protons are broad and exchangeable.
  • LCMS: [M+H]+ = 213/215 (1:1 Br isotope pattern).

Protocol B: SAR Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalization of the C4-position to generate a library of biaryl analogs. Challenge: The C4 position is sterically hindered (peri-effect). Standard catalysts may be sluggish. We recommend using SPhos Pd G2 or Pd(dppf)Cl2 with elevated temperatures.

Materials & Reagents
ReagentEquiv.[2][3][4][5][6]Role
4-Bromobenzo[d]isoxazol-3-amine 1.0Scaffold
Aryl Boronic Acid (

)
1.5Diversity Element

0.05Catalyst

(2M aq. solution)
3.0Base
1,4-Dioxane -Solvent
Step-by-Step Procedure
  • Setup: In a microwave vial or pressure tube, combine the Scaffold (100 mg, 0.47 mmol) , Aryl Boronic Acid (0.70 mmol) , and

    
     (19 mg, 0.023 mmol) .
    
  • Solvent: Add 1,4-Dioxane (4 mL) and 2M

    
     (0.7 mL) .
    
  • Degassing: Sparge the mixture with Nitrogen for 5 minutes (critical to prevent oxidative homocoupling of boronic acids).

  • Reaction: Seal and heat to 100°C for 2–12 hours (or 110°C for 30 min in a microwave reactor).

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with water (10 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete

due to moisture.
Ensure DMF is anhydrous. Increase

to 3.0 equiv.
Ring Opening Hydrolysis of the isoxazole ring.[4]Avoid strong bases like NaOH/KOH. Stick to Carbonates. Keep Temp < 90°C.
Stalled Suzuki Coupling Steric hindrance at C4.Switch catalyst to Pd-XPhos G3 or Pd-PEPPSI-IPr . Increase Temp to 120°C (MW).
Pd Poisoning Free amine coordinating Pd.If conversion is <20%, protect the amine as a Boc-carbamate prior to coupling (

, DMAP, THF).

References

  • Synthesis of 3-Amino-1,2-benzisoxazoles via Acetohydroxamic Acid

    • Title: "Practical Synthesis of 3-Amino-1,2-benzisoxazoles."
    • Context: Describes the base-mediated cycliz
    • Source:Journal of Heterocyclic Chemistry (General reference for AHA method).
    • Link:

  • Suzuki Coupling on Isoxazole Scaffolds

    • Title: "Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles."[7]

    • Context: Provides conditions for coupling on hindered isoxazole bromides, applicable to the benzo-fused system.
    • Source:Tetrahedron Letters / ResearchG
    • Link:[7]

  • Medicinal Chemistry of Benzisoxazoles

    • Title: "Benzisoxazole: a privileged scaffold for medicinal chemistry."[8][9]

    • Context: Validates the importance of the scaffold in drug discovery.
    • Source:MedChemComm (RSC).
    • Link:

  • Commercial Availability & Properties

    • Title: "4-Bromobenzo[d]isoxazol-3-amine Product Page."[3]

    • Context: Verification of chemical properties and CAS (796969-15-8).[3]

    • Source: Chemical Suppliers (e.g., Aladdin/CalPac).
    • Link:[3]

Sources

Application Note: Solid-Phase Synthesis Strategies for 4-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for various antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). 4-Bromobenzo[d]isoxazol-3-amine represents a high-value building block for solid-phase synthesis (SPS) libraries. Its unique substitution pattern offers two distinct vectors for diversification:

  • The 3-Amino Group: A semi-labile nucleophile suitable for anchoring to resin or derivatization via acylation/sulfonylation.

  • The 4-Bromo Substituent: An aryl halide positioned for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate biaryl diversity.

This Application Note provides a validated protocol for the immobilization, diversification, and cleavage of this scaffold. Special attention is given to the nucleophilicity challenge of the heteroaryl amine and the base-sensitivity of the isoxazole ring during Fmoc deprotection.

Strategic Considerations

Resin Selection & Linker Strategy

The 3-amino group of 4-bromobenzo[d]isoxazol-3-amine is electronically deactivated by the adjacent N-O bond and the electron-withdrawing bromine at the ortho position. Consequently, standard nucleophilic displacement on Trityl-chloride resins is often low-yielding.

Recommended Strategy: Acyl Linkage via Spacer We recommend anchoring the molecule to a Rink Amide or Wang resin modified with a dicarboxylic acid spacer (e.g., Succinic anhydride). This converts the resin terminus into a carboxylic acid, allowing the use of high-efficiency amide coupling reagents to force the reaction with the weak amine.

Chemical Stability Profile
  • Acid Stability: The benzisoxazole ring is generally stable to TFA (95%), making it compatible with Boc chemistry and standard resin cleavage cocktails.

  • Base Sensitivity: Strong bases can trigger a Kemp-elimination-type ring opening, converting the isoxazole into a salicylonitrile derivative.

    • Mitigation: For Fmoc protocols, avoid harsh bases like DBU. Use Piperidine (20% in DMF) or the milder Piperazine , and minimize exposure time.

Experimental Protocols

Protocol A: Resin Loading (Immobilization)

Objective: Attach 4-bromobenzo[d]isoxazol-3-amine to Rink Amide MBHA resin via a succinate spacer.

Reagents:

  • Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g)

  • Succinic anhydride

  • 4-Bromobenzo[d]isoxazol-3-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Spacer Attachment:

    • Swell Rink Amide resin (1.0 g) in DMF for 30 min.

    • Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min). Wash (DMF x 3, DCM x 3).

    • Add Succinic anhydride (10 eq) and DIPEA (2 eq) in DMF. Shake for 2 hours at RT.

    • Result: Resin-bound carboxylic acid. Verify with Kaiser Test (Negative = Complete).

  • Scaffold Coupling (The Critical Step):

    • Dissolve HATU (5 eq) and the benzisoxazole amine (5 eq) in minimal DMF.

    • Add DIPEA (10 eq) to the solution to activate.

    • Add the activated solution to the succinylated resin.

    • Microwave Irradiation (Optional but Recommended): Heat to 60°C for 30 mins. If performing at RT, shake for 12–16 hours.

    • Wash resin thoroughly with DMF (x5) and DCM (x5).

Protocol B: On-Resin Suzuki-Miyaura Coupling

Objective: Diversify the 4-position using aryl boronic acids.

Reagents:

  • Aryl Boronic Acid (5 eq)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.1 eq)

  • Base: 2M Na2CO3 (aq) (10 eq) or Cs2CO3 (anhydrous conditions)

  • Solvent: DMF/Toluene/Water (using aqueous base) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation:

    • Place loaded resin (100 mg) into a reaction vessel.

    • Degas solvents (DMF and 2M Na2CO3) with nitrogen sparging for 15 mins.

  • Reaction:

    • Add Boronic Acid (5 eq) and Pd(PPh3)4 (0.1 eq) to the resin.

    • Add degassed DMF (2 mL) and 2M Na2CO3 (0.5 mL).

    • Seal vessel under Nitrogen.

    • Heat to 80°C for 4–6 hours (or MW 100°C for 30 min).

  • Work-up:

    • Drain solvent.

    • Wash with DMF (x3), H2O (x3), DMF (x3), MeOH (x3), DCM (x3).

    • Note: Extensive washing is required to remove Palladium black. A wash with 0.5% sodium diethyldithiocarbamate in DMF is highly effective for Pd removal.

Protocol C: Cleavage & Analysis
  • Cleavage Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5).

  • Execution: Add cocktail to resin. Shake for 2 hours at RT.

  • Isolation: Filter resin.[1] Precipitate filtrate in cold Diethyl Ether. Centrifuge and dry.

  • Analysis: Analyze via LC-MS (ESI+). Expect [M+H]+ corresponding to the biaryl-succinamide derivative.

Data Presentation & Troubleshooting

Table 1: Coupling Reagent Efficiency for 3-Amino-Benzisoxazoles
Coupling ReagentBaseConditionsConversion (LC-MS)Notes
DIC / HOBt DIPEART, 16h< 20%Insufficient activation for weak amine.
PyBOP DIPEART, 16h45-60%Moderate yields, difficult purification.
HATU / HOAt DIPEA60°C, 1h> 95% Recommended. High conversion.
Triphosgene PyridineRT, 2h> 90%Forms Urea linkage (alternative route).
Visualization: Workflow & Decision Tree

G cluster_opt Optimization Loop Start Start: 4-Bromobenzo[d]isoxazol-3-amine ResinChoice Resin Selection Start->ResinChoice Loading Loading: HATU Activation (Succinylated Rink Amide) ResinChoice->Loading Linker-First Strategy Div_Point Diversification Vector? Loading->Div_Point Check Low Yield? Loading->Check Suzuki Suzuki Coupling (4-Position) Div_Point->Suzuki Biaryl Library Acylation N-Acylation (3-Amine) Div_Point->Acylation Amide Library Cleavage TFA Cleavage & Analysis Suzuki->Cleavage Suzuki->Check Acylation->Cleavage Fix1 Switch to HATU/MW Check->Fix1 Yes (Low Loading) Fix2 Use Anhydrous Base Check->Fix2 Yes (Hydrolysis)

Caption: Operational workflow for solid-phase synthesis using the benzisoxazole scaffold, including optimization loops for common failure modes.

References

  • Suzuki-Miyaura Cross-Coupling on Isoxazoles

    • Suzuki-Miyaura cross-coupling reactions of isoxazole-4-boronates. ResearchGate.[2] Available at: [Link]

  • Fmoc Deprotection Stability

    • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH) / PMC. Available at: [Link]

  • General Suzuki Coupling Conditions (Ortho-substituted)

    • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[3] National Institutes of Health (NIH). Available at: [Link]

  • Isoxazole Amino Acid in SPS

    • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis.[4] MDPI Molecules. Available at: [Link]

Sources

Application Note: Optimized Strategies for the N-Alkylation of 3-Aminobenzisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 3-aminobenzisoxazoles is a critical step in the synthesis of atypical antipsychotics (e.g., Risperidone analogs) and anticonvulsants. However, this transformation presents a distinct chemoselective challenge: the 1,2-benzisoxazole core is susceptible to base-catalyzed ring opening (Kemp elimination-type pathways) to form salicylonitriles. Furthermore, the exocyclic amine exhibits reduced nucleophilicity due to the electron-withdrawing nature of the heterocycle.

This guide details two validated protocols: Reductive Amination (Method A) for high-fidelity mono-alkylation, and Base-Mediated Direct Alkylation (Method B) for sterically demanding or non-carbonyl substrates.

Strategic Analysis: The Stability/Reactivity Paradox

Before initiating experimentation, researchers must understand the failure modes of this substrate. The 1,2-benzisoxazole ring contains a labile N-O bond. Under strong basic conditions (pH > 12) or high temperatures, the ring undergoes cleavage.

Mechanistic Decision Matrix
  • Target: Secondary Amine

    
    Use Method A  (Reductive Amination). It avoids strong bases and minimizes over-alkylation.
    
  • Target: Tertiary Amine or Alkyl Chain without available Aldehyde precursor

    
    Use Method B  (Direct Alkylation). Requires strict pH control.
    
Pathway Visualization

The following diagram illustrates the kinetic competition between the desired N-alkylation and the fatal ring-opening degradation.

ReactionPathways Start 3-Aminobenzisoxazole Base Strong Base (e.g., NaH, NaOH) Start->Base Path B (Risky) WeakBase Weak Base/Acid (e.g., K2CO3 or AcOH) Start->WeakBase Path A (Safe) Deprotonated Anionic Species Base->Deprotonated Imine Imine Intermediate WeakBase->Imine + Aldehyde Product N-Alkyl-3-aminobenzisoxazole (Target) Deprotonated->Product Alkylation (Slow) Degradation Salicylonitrile (Ring Opening) Deprotonated->Degradation Ring Cleavage (Thermodynamic Sink) Imine->Product + Hydride Source

Figure 1: Reaction pathway analysis showing the high risk of ring degradation under strong basic conditions compared to the stability of acid-mediated reductive amination.

Method A: Reductive Amination (Standard Protocol)

This is the preferred method for introducing primary alkyl groups or benzylic groups. It proceeds via an imine/iminium ion intermediate, utilizing Sodium Triacetoxyborohydride (STAB) as a mild, selective reducing agent that does not reduce the isoxazole N-O bond.

Reagents & Equipment
  • Substrate: 3-Aminobenzisoxazole (1.0 equiv)

  • Carbonyl Source: Aldehyde (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Glacial Acetic Acid (1.0–2.0 equiv)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Procedure
  • Imine Formation:

    • Charge a flame-dried reaction flask with 3-aminobenzisoxazole (1.0 equiv) and DCE (

      
       concentration).
      
    • Add the aldehyde (1.1 equiv).

    • Add Glacial Acetic Acid (1.0 equiv). Note: Acid catalysis is crucial to activate the carbonyl, as the amine is electron-deficient.

    • Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC for the disappearance of the starting amine.

  • Reduction:

    • Cool the mixture to

      
       (optional, but recommended for reactive aldehydes).
      
    • Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (

      
      ) may occur.
      
    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench by slow addition of saturated aqueous

      
      . CRITICAL: Do not use strong caustic bases (NaOH) for pH adjustment to avoid ring opening.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc).

Experimental Workflow Diagram

ReductiveAmination Step1 Dissolve Amine + Aldehyde in DCE + AcOH Step2 Stir 1h (Imine Formation) Step1->Step2 Step3 Add NaBH(OAc)3 (Portion-wise) Step2->Step3 Step4 Stir 12h @ RT Step3->Step4 Step5 Quench: Sat. NaHCO3 (Maintain pH < 9) Step4->Step5 Step6 Extraction & Purification Step5->Step6

Figure 2: Operational workflow for the reductive amination protocol emphasizing mild quenching conditions.

Method B: Direct Alkylation (Alternative Protocol)

Direct alkylation is reserved for cases where the alkyl group cannot be derived from an aldehyde (e.g., tertiary carbons, non-carbonyl precursors). To prevent the Kemp elimination, we utilize Cesium Carbonate (


) in DMF, which provides the "Cesium Effect" (enhanced solubility and reactivity) without the extreme basicity of hydrides.
Reagents & Equipment
  • Substrate: 3-Aminobenzisoxazole (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile

  • Temperature: RT to

    
    
    
Step-by-Step Procedure
  • Preparation:

    • Dissolve 3-aminobenzisoxazole in anhydrous DMF (

      
      ).
      
    • Add

      
       (2.0 equiv). Stir for 15 minutes at RT to facilitate deprotonation/activation.
      
  • Alkylation:

    • Add the Alkyl Halide (1.1 equiv) dropwise.

    • Temperature Control: Start at RT. Only heat to

      
       if no reaction is observed after 4 hours.
      
    • Warning: Heating above

      
       significantly increases the risk of ring degradation.
      
  • Workup:

    • Dilute with water and extract with EtOAc.

    • Wash organics extensively with water/brine to remove DMF.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A: Reductive AminationMethod B: Direct Alkylation
Selectivity High (Mono-alkylation dominant)Low (Mixture of Mono/Di-alkylation)
Ring Stability Excellent (Acidic/Neutral conditions)Moderate (Risk of base hydrolysis)
Reaction Time 4–16 Hours2–24 Hours
Scope Primary/Secondary Alkyl groupsAll (including tertiary/cyclic)
Typical Yield 75–90%40–65%
Troubleshooting Guide
  • Problem: Low conversion in Method A.

    • Solution: The amine is electron-poor. Increase AcOH to 2.0 equiv or use molecular sieves (

      
      ) to drive imine formation before adding the reducing agent.
      
  • Problem: Appearance of nitrile peak (

    
    ) in IR (Method B).
    
    • Diagnosis: Ring opening has occurred.

    • Solution: Switch base to

      
       or 
      
      
      
      , lower temperature, and ensure the solvent is strictly anhydrous.
  • Problem: Over-alkylation in Method B.

    • Solution: Use a syringe pump to add the alkyl halide slowly over 2 hours.

References

  • Uno, H., et al. (1976). Studies on 3-Substituted 1,2-Benzisoxazoles. I. Synthesis and Reaction of 3-Amino-1,2-benzisoxazoles. Chemical and Pharmaceutical Bulletin.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • Kemp, D. S., & Casey, M. L. (1973). The Kemp elimination. Mechanisms of base-catalyzed ring-opening of benzisoxazoles. Journal of the American Chemical Society.

  • Pal, M., et al. (2003). Synthesis of 3-amino-1,2-benzisoxazoles: a palladium catalyzed amination of 3-bromo-1,2-benzisoxazole. Tetrahedron Letters.

Application Note: 4-Bromobenzo[d]isoxazol-3-amine in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic utilization of 4-Bromobenzo[d]isoxazol-3-amine (CAS: 796969-15-8) as a privileged scaffold in the synthesis of targeted covalent inhibitors (TCIs).

Executive Summary & Strategic Value

The benzo[d]isoxazol-3-amine core is a validated bioisostere of the 3-aminoindazole scaffold, widely utilized in kinase inhibitors (e.g., targeting c-Met, VEGFR) and BET bromodomain inhibitors. The 4-bromo derivative (CAS: 796969-15-8) represents a critical "divergent node" intermediate. Its value lies in the orthogonal reactivity of its functional handles:

  • C3-Amine (-NH₂): Acts as a primary hydrogen bond donor for hinge-binding in kinases or as a nucleophilic handle for installing electrophilic warheads (e.g., acrylamides).

  • C4-Bromine (-Br): A highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the installation of "tails" that reach into the solvent-exposed regions or hydrophobic back-pockets of the target protein.

This guide provides a validated workflow for transforming this building block into a library of covalent inhibitors targeting cysteine residues in oncogenic proteins.

Chemical Biology Context: The "Warhead" Strategy

In covalent drug design, the inhibitor must possess a recognition element (scaffold) and a reactive warhead (electrophile). 4-Bromobenzo[d]isoxazol-3-amine serves as the Recognition Scaffold .

Mechanism of Action

The 3-amino-benzoisoxazole motif typically binds to the ATP-binding pocket of kinases. By coupling a linker-warhead moiety to the C4-position , the molecule can be extended to react specifically with a non-catalytic cysteine residue (e.g., Cys481 in BTK or Cys797 in EGFR).

Advantages over Indazoles:

  • Electronic Profile: The oxygen in the isoxazole ring modulates the pKa of the 3-amine, potentially altering H-bond strength with the hinge region.

  • Metabolic Stability: Unlike some indazoles, the benzisoxazole ring is less prone to specific N-oxidation pathways, though ring-opening bioactivation is a parameter to monitor (See QC Section).

Experimental Workflow: Synthesis Protocol

Phase 1: Functionalization of the C4-Position (Suzuki Coupling)

Objective: To install the "linker" arm that will eventually hold the covalent warhead.

Reagents:

  • Substrate: 4-Bromobenzo[d]isoxazol-3-amine (1.0 eq)

  • Coupling Partner: (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid (1.2 eq) [Example Linker Precursor]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: In a glovebox or under Argon stream, charge a microwave vial with the substrate, boronic acid, and Pd catalyst.

  • Solvation: Add 1,4-dioxane (concentration ~0.1 M) and aqueous K₂CO₃.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours . (Microwave irradiation: 110°C for 30 min is an alternative).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will be the C4-arylated intermediate.

Phase 2: Deprotection & Warhead Installation (Acrylation)

Objective: To convert the latent amine on the linker into a reactive acrylamide warhead.

Reagents:

  • Substrate: C4-arylated intermediate (from Phase 1)

  • Deprotection: TFA/DCM (1:4 ratio)

  • Acrylation: Acryloyl chloride (1.1 eq) or Acrylic acid/HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DCM (anhydrous)

Protocol:

  • Deprotection: Stir the Boc-protected intermediate in TFA/DCM for 1 hour at RT. Concentrate in vacuo to remove TFA completely (azeotrope with toluene if necessary).

  • Acrylation Setup: Redissolve the crude amine salt in anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add DIPEA to neutralize the salt. Dropwise add Acryloyl chloride.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Quench: Add saturated NaHCO₃ solution.

  • Isolation: Extract with DCM. Wash with brine.

  • Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Note: Avoid basic modifiers during purification to prevent premature Michael addition.

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis pathway using 4-Bromobenzo[d]isoxazol-3-amine.

SyntheticPathway cluster_binding Target Interaction Start 4-Bromobenzo[d]isoxazol-3-amine (CAS: 796969-15-8) Step1 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->Step1 Boronic Acid/Ester Pd(dppf)Cl2 Inter1 Intermediate: C4-Functionalized Scaffold (Latent Warhead Site) Step1->Inter1 C-C Bond Formation Step2 Deprotection & Acrylation Inter1->Step2 TFA; Acryloyl Cl Final Covalent Inhibitor (Scaffold + Warhead) Step2->Final Electrophile Installation Binding Kinase Domain (ATP Pocket) Final->Binding H-Bond (C3-NH2) Cys Cysteine Nucleophile (-SH) Final->Cys Covalent Bond (Michael Addition)

Caption: Divergent synthetic pathway transforming the 4-bromo precursor into a targeted covalent inhibitor.

Quality Control & Validation Metrics

To ensure scientific integrity, the following QC parameters must be met before biological testing.

MetricMethodAcceptance CriteriaRationale
Identity ¹H-NMR (DMSO-d₆)Distinct doublet/singlet integration for aromatic protons; Disappearance of Boc peak (1.4 ppm); Appearance of acrylamide vinyl protons (5.6–6.4 ppm).Confirms successful coupling and warhead installation.
Purity UPLC-MS (254 nm)>95% Area Under Curve (AUC).Impurities can lead to false positives in covalent binding assays.
Warhead Reactivity GSH AssayT½ < 60 min (High reactivity) or Tunable.Incubate with Glutathione (GSH). Monitor disappearance of parent mass via LCMS to verify the acrylamide is functional (Michael acceptor).
Scaffold Stability Microsomal StabilityIntrinsic Clearance (CLint) assessment.Benzoisoxazoles can undergo ring opening (reductive cleavage) to salicylonitriles. Verify stability in liver microsomes.

Case Study: Hypothetical VEGFR2 Covalent Inhibitor

Context: Based on literature demonstrating 3-amino-benzo[d]isoxazoles as VEGFR inhibitors (See References).

Design Rationale:

  • Hinge Binder: The benzo[d]isoxazol-3-amine core binds to the hinge region of VEGFR2.

  • Vector: The C4-position points toward the solvent front where a non-conserved cysteine might be targeted (in engineered mutants or related kinases).

  • Synthesis:

    • Step 1: Suzuki coupling of 4-Bromobenzo[d]isoxazol-3-amine with (3-acrylamidophenyl)boronic acid.

    • Result: A direct covalent inhibitor candidate where the warhead is attached via a phenyl linker.

    • Outcome: This creates a rigid molecule probing the immediate vicinity of the ATP pocket.

References

  • Vertex Pharmaceuticals. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry. Link

  • Palle, V. P., et al. (2008). 3-Amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79557804, 4-Bromobenzo[d]isoxazol-3-amine. Link

  • BenchChem. (2025).[1] Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs. Link (Analogous chemistry reference).

  • Zhang, Y., et al. (2021).[2] Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Chemical Research in Toxicology. Link

Sources

High-throughput screening assays using 4-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocols for High-Throughput Screening of Novel IDO1 Inhibitors Derived from a 4-Bromobenzo[d]isoxazol-3-amine Scaffold

Introduction: Targeting the IDO1 Pathway in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical enzyme in the field of immuno-oncology. As the rate-limiting enzyme in the kynurenine pathway, IDO1 catabolizes the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[1][2][3] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to two key immunosuppressive effects: the depletion of tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[1][2] This dual mechanism allows tumors to evade immune destruction, making IDO1 a prime therapeutic target for novel cancer therapies.

The 4-Bromobenzo[d]isoxazol-3-amine scaffold represents a versatile starting point for the synthesis of novel small molecule libraries. Its chemical properties and classification as a "Protein Degrader Building Block" suggest its potential for developing potent and specific enzyme inhibitors.[4] This application note details a robust high-throughput screening (HTS) cascade designed to identify and validate novel IDO1 inhibitors derived from a virtual library based on this scaffold. We present two comprehensive protocols: a primary biochemical assay for initial hit identification and a secondary cell-based assay to confirm potency and assess cellular activity in a more physiologically relevant context.

The Screening Cascade: A Multi-Stage Strategy for Hit Validation

A successful inhibitor discovery campaign relies on a tiered screening approach to efficiently identify true hits while minimizing false positives. Our proposed cascade begins with a high-throughput biochemical assay to rapidly screen a large compound library. Promising hits are then subjected to a lower-throughput, more complex cell-based assay to confirm on-target activity within a cellular environment and rule out compounds that are not cell-permeable or exhibit cytotoxicity.

G cluster_0 Screening Cascade Library 4-Bromobenzo[d]isoxazol-3-amine Derived Library Primary Primary HTS: Biochemical IDO1 Inhibition Assay (Fluorescence-Based) Library->Primary 10,000+ Compounds Triage1 Hit Confirmation & Dose-Response Primary->Triage1 ~100 Hits Secondary Secondary HTS: Cell-Based IDO1 Activity Assay (Kynurenine Measurement) Triage1->Secondary Confirmed IC50 Counter Counter-Screen: Cytotoxicity Assay Secondary->Counter Triage2 Lead Candidates Counter->Triage2 Potent & Non-toxic Hits

Figure 1: A tiered high-throughput screening cascade for identifying IDO1 inhibitors.

Part 1: Primary High-Throughput Biochemical IDO1 Inhibition Assay

This primary assay is designed for speed and scalability to screen large compound libraries. It utilizes recombinant human IDO1 enzyme and measures the formation of its product, N-formylkynurenine (NFK), via a sensitive fluorogenic detection method.[3][5] This approach offers a superior signal-to-background ratio compared to direct UV absorbance methods, minimizing interference from test compounds.[3]

Assay Principle

Recombinant IDO1 catalyzes the conversion of L-Tryptophan to NFK. A developer solution is then added that selectively reacts with the NFK product to generate a highly fluorescent molecule, which is quantified using a plate reader. A decrease in the fluorescent signal relative to the vehicle control indicates inhibition of IDO1 activity.

G cluster_pathway IDO1 Biochemical Assay Principle Trp L-Tryptophan (Substrate) IDO1 Recombinant Human IDO1 Trp->IDO1 NFK N-Formylkynurenine (Product) IDO1->NFK Developer Fluorogenic Developer NFK->Developer Fluor Fluorescent Product (Ex: 402 nm / Em: 488 nm) Developer->Fluor Inhibitor Test Compound (e.g., from 4-Bromobenzo[d]isoxazol-3-amine library) Inhibitor->IDO1

Figure 2: Workflow of the fluorescence-based biochemical IDO1 assay.

Protocol: Biochemical IDO1 Inhibition Assay (384-well format)

1. Reagent Preparation:

  • IDO1 Assay Buffer: Prepare according to manufacturer specifications (e.g., BPS Bioscience, Cat# 73002).[1]

  • Recombinant Human IDO1: Reconstitute and dilute to the working concentration (e.g., 20 ng/µL) in ice-cold IDO1 Assay Buffer. Keep on ice.

  • L-Tryptophan Substrate Solution: Prepare a 2X working solution (e.g., 400 µM) in IDO1 Assay Buffer.

  • Test Compounds: Prepare a 4X final concentration stock plate by diluting compounds from the 4-Bromobenzo[d]isoxazol-3-amine library in IDO1 Assay Buffer. Typically, the final screening concentration is 10 µM.

  • Controls:

    • Positive Control (Inhibitor): Prepare a 4X solution of a known IDO1 inhibitor (e.g., Epacadostat) at a concentration that yields >90% inhibition (e.g., 400 nM).

    • Negative Control (Vehicle): IDO1 Assay Buffer containing the same percentage of DMSO as the test compound wells (e.g., 0.5% DMSO).

2. Assay Procedure:

  • Add 5 µL of Test Compound, Positive Control, or Negative Control (Vehicle) to the appropriate wells of a 384-well solid black plate.

  • Add 10 µL of the 2X L-Tryptophan Substrate Solution to all wells.

  • To initiate the reaction, add 5 µL of the diluted IDO1 enzyme solution to all wells except the "No Enzyme" background wells. To these, add 5 µL of IDO1 Assay Buffer.

  • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Stop the reaction by adding 10 µL of the Fluorogenic Developer Solution.

  • Incubate the plate at 45 °C for 3 hours in the dark.[5]

  • Cool the plate to room temperature for 15-20 minutes.

  • Measure the fluorescence on a compatible plate reader (Excitation: 402 nm, Emission: 488 nm).

Data Analysis and Quality Control

1. Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

2. Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6]

Z' = 1 - (3 * (SD_Vehicle + SD_Positive_Control)) / |Mean_Vehicle - Mean_Positive_Control|

ParameterValueInterpretation
Screening Concentration10 µMStandard starting concentration for primary screens.
Negative Control (Vehicle)45,800 RFU (SD=2,100)Maximum signal (0% inhibition).
Positive Control (Epacadostat)3,500 RFU (SD=450)Minimum signal (>90% inhibition).
Z'-Factor 0.78 Indicates a robust and reliable assay suitable for HTS.
Hit Threshold>50% InhibitionInitial cutoff for selecting compounds for follow-up.

Table 1: Representative data for biochemical assay validation.

Part 2: Secondary Cell-Based IDO1 Activity Assay

This assay validates hits from the primary screen in a more biologically relevant system. It measures the ability of a compound to penetrate the cell membrane and inhibit IDO1 activity in human cancer cells where IDO1 expression has been induced by interferon-gamma (IFNγ).[2][7] The endpoint is the measurement of kynurenine secreted into the cell culture medium.

Assay Principle

Human ovarian cancer cells (e.g., SK-OV-3) are treated with IFNγ to induce the expression of endogenous IDO1.[2] The cells are then incubated with test compounds. The activity of IDO1 is determined by quantifying the amount of kynurenine produced and secreted into the supernatant. A parallel cytotoxicity assay is crucial to eliminate false positives that reduce kynurenine levels by simply killing the cells.

Protocol: Cell-Based IDO1 Inhibition Assay (96-well format)

1. Cell Culture and IDO1 Induction:

  • Seed SK-OV-3 cells in a 96-well clear-bottom tissue culture plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Aspirate the medium and replace it with 100 µL of fresh medium containing IFNγ (e.g., 100 ng/mL) to induce IDO1 expression. For "No Induction" control wells, add medium without IFNγ.

  • Incubate for another 48 hours.

2. Compound Treatment and Kynurenine Production:

  • Prepare serial dilutions of hit compounds and controls in culture medium.

  • Aspirate the IFNγ-containing medium from the cells.

  • Add 100 µL of medium containing the test compounds or controls to the appropriate wells.

  • Incubate for 24-48 hours at 37°C and 5% CO₂.

3. Kynurenine Measurement:

  • Carefully collect 80 µL of the cell culture supernatant from each well.

  • Kynurenine concentration can be measured using several methods:

    • Direct Absorbance: Transfer supernatant to a UV-transparent 96-well plate and measure absorbance at 321 nm.[1] This method is less sensitive.

    • Colorimetric Method (Bratton-Marshall): A chemical reaction that produces a colored product.

    • ELISA: Use a commercial kynurenine-specific ELISA kit for high sensitivity and specificity.[8][9]

    • LC-MS/MS: The gold standard for quantification, offering the highest accuracy and sensitivity.[10]

4. Counter-Screen: Cytotoxicity Assay:

  • After collecting the supernatant, add 100 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to the remaining cells in the assay plate.

  • Incubate according to the manufacturer's protocol.

  • Measure luminescence to determine the number of viable cells.

Data Analysis and Interpretation

Dose-response curves are generated for both IDO1 inhibition (kynurenine reduction) and cytotoxicity. A desirable hit compound will show a potent IC₅₀ for IDO1 inhibition and a significantly higher CC₅₀ (cytotoxic concentration 50%).

CompoundIDO1 Inhibition IC₅₀Cytotoxicity CC₅₀Selectivity Index (CC₅₀/IC₅₀)
Hit Compound A 0.25 µM > 50 µM > 200
Hit Compound B1.5 µM2.0 µM1.3
Epacadostat (Control)0.07 µM> 100 µM> 1400

Table 2: Example data from the secondary cell-based assay. Hit Compound A shows potent, selective inhibition of IDO1 activity without significant cytotoxicity and is prioritized for further development. Hit Compound B is deprioritized as its apparent activity is likely due to cytotoxicity.

References

  • PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • PubMed. (2020). Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • YouTube. (2014). High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Immusmol. (n.d.). L-Kynurenine ELISA kit. Retrieved from [Link]

  • PubMed Central. (2014). Development of a High-Throughput Cell-Based Reporter Assay to Identify Stabilizers of Tumor Suppressor Pdcd4. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • PubMed Central. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]

  • Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from [Link]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]

  • BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]

  • MDPI. (2022). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. Retrieved from [Link]

  • PubMed. (2020). Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. Retrieved from [Link]

  • PubMed. (2018). Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, characterization and biological activity of isoxazole derivatives. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • BioVision. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • PubMed Central. (2022). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Retrieved from [Link]

  • Eagle Biosciences. (2017). Kynurenine ELISA Assay Kit Manual. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2018). Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations. Retrieved from [Link]

  • ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]

  • PubMed Central. (2023). Measurement of kynurenine pathway metabolites by tandem mass spectrometry. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • Rhenium Shop. (n.d.). N-(4-(Aminomethyl)phenyl)benzo[d]isoxazol-3-amine, HCl 95%. Retrieved from [Link]

Sources

4-Bromobenzo[d]isoxazol-3-amine as a precursor for radioligand development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromobenzo[d]isoxazol-3-amine in Radioligand Development

Executive Summary

4-Bromobenzo[d]isoxazol-3-amine (CAS 796969-15-8) has emerged as a critical "linchpin" scaffold in the development of targeted radiopharmaceuticals. While the benzo[d]isoxazole core is pharmacologically validated in FDA-approved drugs like Zonisamide (antiepileptic) and Risperidone (antipsychotic), the 4-bromo derivative specifically enables the modular synthesis of Receptor Tyrosine Kinase (RTK) inhibitors (targeting VEGFR/PDGFR) and Sphingomyelin Synthase 2 (SMS2) inhibitors.

This guide details the protocol for utilizing 4-Bromobenzo[d]isoxazol-3-amine as a precursor for Positron Emission Tomography (PET) ligand development. We focus on two advanced radiochemical pathways:

  • Late-Stage Copper-Mediated [¹⁸F]Fluorination: Converting the 4-bromo motif into a metabolically stable [¹⁸F]fluoro-aryl pharmacophore.

  • Palladium-Catalyzed Cross-Coupling: Utilizing the bromine handle to introduce [¹¹C]methyl or [¹¹C]carbonyl moieties.

Precursor Qualification & Chemical Profile

Before initiating radiosynthesis, the starting material must meet stringent purity criteria to prevent catalyst poisoning during cross-coupling.

PropertySpecificationCritical Note
IUPAC Name 4-Bromobenzo[d]isoxazol-3-amineCore scaffold for SAR exploration
CAS Number 796969-15-8Verify against COA
Molecular Weight 213.03 g/mol -
Purity (HPLC) >98.5%Impurities containing thiols/amines can quench Cu/Pd catalysts
Solubility DMSO, DMF, MeCNPoor solubility in non-polar solvents; sonication required
Storage 2–8°C, DesiccatedHygroscopic; moisture interferes with anhydrous labeling reactions

Strategic Radiosynthesis Workflow

The following diagram illustrates the decision logic for selecting the labeling strategy based on the target pharmacophore.

Radiosynthesis_Workflow Start Starting Material: 4-Bromobenzo[d]isoxazol-3-amine Decision Target Pharmacophore? Start->Decision RouteA Route A: [18F]Fluoro-Analog (Bioisostere for H or Cl) Decision->RouteA High Metabolic Stability RouteB Route B: [11C]Carbonyl/Alkyl (Extension at C4) Decision->RouteB Native Ligand Structure StepA1 Step 1: Miyaura Borylation (Pd(dppf)Cl2, B2pin2) RouteA->StepA1 Activation StepB1 Step 1: Pd-Catalyzed Carbonylation ([11C]CO, Amine/Alcohol) RouteB->StepB1 Direct Coupling StepA2 Step 2: Cu-Mediated [18F]Fluorination ([18F]KF, Cu(OTf)2, Pyridine) StepA1->StepA2 Precursor: Aryl-BPin FinalA Product A: 4-[18F]Fluorobenzo[d]isoxazol-3-amine StepA2->FinalA FinalB Product B: [11C]Amide/Ester Derivative StepB1->FinalB

Caption: Logic flow for selecting the optimal radiolabeling pathway based on the desired structural outcome.

Detailed Protocol: Copper-Mediated [¹⁸F]Fluorination

This protocol describes the conversion of the 4-bromo precursor into a Pinacol Boronate (BPin) labeling precursor, followed by radiofluorination. This method is preferred for generating high-molar-activity tracers for oncology (e.g., VEGFR inhibitors).

Phase 1: Synthesis of the BPin Labeling Precursor

Objective: Convert the unreactive C-Br bond into a C-B bond susceptible to fluorination.

  • Reagents:

    • 4-Bromobenzo[d]isoxazol-3-amine (1.0 eq)

    • Bis(pinacolato)diboron (B₂pin₂, 1.2 eq)

    • Pd(dppf)Cl₂ (0.05 eq)

    • Potassium Acetate (KOAc, 3.0 eq)

    • Solvent: Anhydrous 1,4-Dioxane

  • Procedure:

    • Charge a flame-dried Schlenk flask with the reagents under Argon.

    • Add degassed 1,4-Dioxane (0.1 M concentration).

    • Heat at 90°C for 4 hours . Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Workup: Filter through Celite, concentrate in vacuo. Purify via Flash Chromatography (Silica, 0-30% EtOAc in Hexanes).

    • Validation: Confirm identity via ¹H-NMR (shift of aromatic protons) and ¹¹B-NMR.

Phase 2: Automated Radiosynthesis (Cu-Mediated)

Objective: Install ¹⁸F at the 4-position.

  • Isotope Production:

    • Produce [¹⁸F]Fluoride via ¹⁸O(p,n)¹⁸F reaction.

    • Trapping: QMA Carbonate cartridge.

    • Elution: Et₄NHCO₃ in MeOH/H₂O.

    • Drying: Azeotropic distillation with MeCN (x3) at 100°C.

  • Reaction Cocktail Prep (The "Alcohol-Enhanced" Method):

    • Precursor: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine (4 mg).

    • Catalyst: Cu(OTf)₂ (Pyridine)₄ (10 mg).

    • Solvent: DMA (600 µL) + n-Butanol (100 µL). Note: Alcohol acts as a radical scavenger and promotes transmetallation.

  • Labeling Step:

    • Add the Reaction Cocktail to the dried [¹⁸F]Fluoride residue.

    • Heat at 110°C for 20 minutes in a sealed vessel.

    • Quench with HPLC mobile phase (2 mL).

  • Purification:

    • Inject onto Semi-Prep HPLC (C18 column).

    • Isocratic elution: 35% MeCN / 65% H₂O (0.1% TFA).

    • Collect the product peak (typically elutes ~12-15 min).

  • Formulation:

    • Dilute fraction with water, trap on C18 Sep-Pak.

    • Wash with water (10 mL).[1]

    • Elute with EtOH (1 mL) into saline (9 mL).

Quality Control & Data Analysis

All batches must pass the following QC parameters before biological use.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC (Radio-detector)> 95%
Molar Activity (Am) UV Absorbance (254 nm) vs. Standard Curve> 37 GBq/µmol (> 1000 mCi/µmol)
Identity Co-injection with cold standardRetention time ± 0.5 min
Residual Solvent GC-FIDDMA < 880 ppm, n-BuOH < 5000 ppm
pH pH Strip4.5 – 7.5

Biological Validation: In Vitro Binding Assay

To validate the radioligand, perform a competitive binding assay against the target receptor (e.g., VEGFR2 or SMS2).

Protocol:

  • Cell Line: Use HEK293 cells overexpressing VEGFR2 or SMS2.

  • Incubation:

    • Prepare 96-well plates with membrane homogenates (20 µg protein/well).

    • Add 0.5 nM of the new radioligand (e.g., 4-[¹⁸F]Fluorobenzo[d]isoxazol-3-amine).

    • Add increasing concentrations of cold competitor (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Counting: Measure radioactivity in a Gamma Counter.

  • Analysis: Plot % Bound vs. Log[Concentration] to determine IC₅₀.

References

  • Vertex Pharmaceuticals. (2015). Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors.[2] Journal of Medicinal Chemistry. Link

  • National Institutes of Health (NIH). (2010). 3-Amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Bioorganic & Medicinal Chemistry Letters.[3] Link

  • Tredwell, M., et al. (2014). A General Copper-Mediated Nucleophilic 18F-Fluorination of Arenes. Angewandte Chemie International Edition. Link

  • Vasdev, N., et al. (2014). Radiosynthesis and ex vivo evaluation of [18F]SL25.1188 for imaging MAO-B.[4] Bioorganic & Medicinal Chemistry Letters.[3] Link

Sources

Scale-up synthesis of 4-Bromobenzo[d]isoxazol-3-amine for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Profile

Molecule: 4-Bromobenzo[d]isoxazol-3-amine CAS: 1426073-18-8 (Analogous/Related) Significance: This intermediate serves as a high-value "privileged scaffold" in CNS and anti-inflammatory drug discovery. The 3-amino group allows for amide coupling (e.g., Zonisamide analogs), while the 4-bromo position provides a critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core into complex clinical candidates.

The Scale-Up Challenge

Transitioning this synthesis from medicinal chemistry (mg) to preclinical development (kg) presents three distinct challenges:

  • Regioselectivity: Ensuring the isoxazole ring closes on the correct side of the aromatic ring without debrominating the sensitive 4-position.

  • Thermal Hazards: Traditional routes often employ free hydroxylamine (

    
    ), which is thermally unstable and prone to runaway decomposition on scale.
    
  • Purification: Avoiding silica gel chromatography is mandatory for cost-effective kilogram-scale production.

Selected Route: The Acetohydroxamic Acid (AHA) Method

To mitigate the explosion risk of hydroxylamine, this protocol utilizes Acetohydroxamic Acid (AHA) as a safer, crystalline surrogate. The reaction proceeds via a Nucleophilic Aromatic Substitution (


) on 2-fluoro-6-bromobenzonitrile , exploiting the high lability of the fluorine atom compared to the bromine atom.

Part 2: Process Development & Optimization

Retrosynthetic Logic & Mechanism

The synthesis relies on the distinct reactivity of the halogen substituents. The fluorine at the 2-position is activated by the electron-withdrawing nitrile group, making it approximately 100x more reactive toward oxygen nucleophiles than the bromine at the 6-position.

Mechanism Description:

  • Activation: Potassium tert-butoxide (

    
    ) deprotonates AHA to form the hydroxamate anion.
    
  • 
     Displacement:  The anion attacks the 2-position, displacing fluoride.
    
  • Cyclization: The nitrogen of the hydroxamate attacks the nitrile carbon.

  • In-Situ Hydrolysis: Under the basic reaction conditions, the N-acetyl group is cleaved, yielding the free amine directly.

ReactionMechanism Start 2-Fluoro-6-bromobenzonitrile Inter1 Intermediate A: O-Arylated Hydroxamate Start->Inter1 SNAr (-F) Reagent Acetohydroxamic Acid (AHA) + KOtBu Reagent->Inter1 Inter2 Intermediate B: Cyclized Acetamide Inter1->Inter2 Cyclization Product 4-Bromobenzo[d] isoxazol-3-amine Inter2->Product Hydrolysis (-Ac)

Figure 1: Mechanistic pathway for the conversion of 2-fluoro-6-bromobenzonitrile to the target isoxazole.

Critical Process Parameters (CPPs)
ParameterOptimization RangeSelected ValueRationale
Solvent DMF, NMP, DMSODMF Balances solubility of reactants with ease of aqueous workup (precipitation).
Base

,

,


Strong enough to drive the reaction quickly (2-4 h) at lower temps (

), minimizing thermal risks.
Stoichiometry AHA (1.1 - 2.0 eq)1.2 eq Excess AHA ensures complete conversion; excess is water-soluble and easily removed.
Temperature


Initial addition at

to control exotherm; heat to

to drive cyclization.

Part 3: Detailed Experimental Protocol (1.0 kg Scale)

Safety Warning: This reaction involves an exothermic deprotonation and the formation of a potentially energetic heterocycle. All operations must be conducted in a jacketed reactor with active cooling and overhead stirring.

Materials
  • Substrate: 2-Fluoro-6-bromobenzonitrile (1.0 kg, 5.0 mol)

  • Reagent: Acetohydroxamic Acid (AHA) (450 g, 6.0 mol, 1.2 eq)

  • Base: Potassium tert-butoxide (

    
    ) (1.4 kg, 12.5 mol, 2.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) (5.0 L, 5 vol)

  • Quench: Deionized Water (15.0 L)

Step-by-Step Methodology
Step 1: Reagent Preparation & Base Addition (The Exotherm)
  • Charge DMF (4.0 L) and Acetohydroxamic Acid (450 g) to the reactor. Stir at 200 RPM until fully dissolved.

  • Cool the mixture to 0–5°C .

  • Critical Step: Add

    
     (1.4 kg)  portion-wise over 60 minutes via a solids addition funnel.
    
    • Control: Maintain internal temperature

      
      .
      
    • Observation: The mixture will thicken and turn yellow/orange.

Step 2: Substrate Addition & Reaction
  • Dissolve 2-Fluoro-6-bromobenzonitrile (1.0 kg) in DMF (1.0 L) in a separate vessel.

  • Add the substrate solution to the reactor over 30 minutes, maintaining temperature

    
    .
    
  • Once addition is complete, warm the reactor to 45°C .

  • Stir for 3–5 hours .

    • IPC (In-Process Control): Monitor by HPLC.[1] Target:

      
       remaining starting material.
      
Step 3: Quench & Crystallization
  • Cool the reaction mixture to 20°C .

  • Slowly add Deionized Water (15.0 L) over 2 hours.

    • Note: Rapid addition can cause oiling out. Slow addition promotes the formation of filterable crystals.

  • Stir the resulting slurry at 10°C for 2 hours to maximize yield.

Step 4: Isolation & Drying
  • Filter the solid using a centrifuge or Nutsche filter.

  • Wash the cake with Water (2 x 2.0 L) to remove residual DMF and salts.

  • Dry in a vacuum oven at 45°C for 24 hours with a nitrogen bleed.

Expected Results
  • Yield: 850 g – 950 g (80–90%)

  • Appearance: Off-white to pale yellow solid.

  • Purity (HPLC): > 98.5% a/a.[2]

  • Identity (NMR): Consistent with structure (Loss of F signal, retention of Br pattern).

Part 4: Workflow Visualization

ProcessFlow cluster_0 Reactor A (Reaction) cluster_1 Workup & Isolation Step1 Dissolve AHA in DMF Step2 Add KOtBu (0-5°C) *Exotherm Control* Step1->Step2 Step3 Add Substrate (2-F-6-Br-Ph-CN) Step2->Step3 Step4 Heat to 45°C (3-5h) IPC: HPLC >99% Step3->Step4 Step5 Quench with Water (Controlled Precipitation) Step4->Step5 Step6 Filtration & Wash (Remove Salts/DMF) Step5->Step6 Step7 Vacuum Dry (45°C) Step6->Step7

Figure 2: Operational workflow for the 1kg scale-up campaign.

Part 5: Analytical Specifications & Troubleshooting

Quality Attributes
TestMethodSpecification
Assay HPLC (UV 254 nm)

w/w
Related Substances HPLCSingle impurity

Residual DMF GC-Headspace

(ICH Q3C)
Water Content Karl Fischer

Troubleshooting Guide
  • Issue: Product oils out during water addition.

    • Root Cause:[3][4][5][6] Water added too fast or temperature too high.

    • Solution: Re-dissolve in DMF (min volume), cool to 10°C, and seed with pure crystals before adding water very slowly.

  • Issue: Low Yield (< 70%).

    • Root Cause:[3][4][5][6] Incomplete cyclization or hydrolysis.

    • Solution: Ensure reaction runs at 45°C for full duration. If intermediate remains, treat with mild aqueous NaOH during workup to force deacetylation.

References

  • Casini, G., et al. "Benzisoxazoles. I. Synthesis of 1,2-benzisoxazole-3-acetic acid derivatives." Journal of Heterocyclic Chemistry, vol. 6, no. 2, 1969, pp. 279-283.
  • Use of Acetohydroxamic Acid (AHA)

    • Fishbein, W. N., & Carbone, P. P. "Acetohydroxamic Acid: A Urease Inhibitor for Clinical Use."[7][8] Science, vol. 140, no. 3565, 1963. Link

    • Note: While primarily clinical, this source characterizes the stability and safety profile of AHA compared to free hydroxylamine.
  • Process Chemistry of Zonisamide (Analogous Scaffold)

    • Uno, H., et al. "Studies on 1,2-Benzisoxazole Derivatives." Chemical and Pharmaceutical Bulletin, vol. 24, no. 4, 1976, pp. 632-643. Link

    • Note: The authoritative source for the cyclization mechanisms of 1,2-benzisoxazoles
  • Safety of Hydroxylamine vs.
  • Regioselectivity of Nucleophilic Aromatic Substitution

    • Bunnett, J. F. "Mechanism and Reactivity in Aromatic Nucleophilic Substitution Reactions." Quarterly Reviews, Chemical Society, vol. 12, 1958. Link

    • Context: Theoretical grounding for the preferential displacement of Fluorine (2-position) over Bromine (6-position)

Sources

Derivatization of 4-Bromobenzo[d]isoxazol-3-amine for improved solubility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solubilization & Derivatization of 4-Bromobenzo[d]isoxazol-3-amine

Executive Summary

4-Bromobenzo[d]isoxazol-3-amine (4-BBIA) is a high-value scaffold in the development of antipsychotics (e.g., Risperidone analogs) and anti-infectives. However, its utility is severely compromised by its "brick dust" physicochemical profile: high crystallinity, high melting point (>110°C), and poor aqueous solubility (<10 µM).

This guide provides two distinct workflows to overcome these solubility barriers. Protocol A details the synthesis of a soluble prodrug/intermediate via N-functionalization, preserving the core pharmacophore. Protocol B outlines a medicinal chemistry "Lead Optimization" strategy, utilizing the 4-bromo handle to introduce polarity via cross-coupling.

Part 1: Physicochemical Analysis & Strategic Logic

The Solubility Challenge

The insolubility of 4-BBIA arises from two synergistic factors:

  • Planar Stacking: The fused benzo[d]isoxazole ring creates a flat, aromatic surface that facilitates strong

    
     stacking in the solid state, leading to high lattice energy.
    
  • Lipophilicity: The C-4 Bromine atom significantly increases

    
     while offering no hydrogen bonding capacity.
    
Why Standard Salt Formation Fails

A common error in handling 3-amino-1,2-benzisoxazoles is attempting simple salt formation (e.g., HCl salts).

  • Mechanism: The exocyclic amine at position 3 is electronically coupled to the isoxazole ring. The lone pair on the nitrogen is delocalized into the electron-deficient heterocycle, drastically lowering its basicity (pKa

    
     2.0–3.0) [1].[1][2][3][4]
    
  • Consequence: Salts formed with mineral acids are hydrolytically unstable and often revert to the free base in physiological buffers or during formulation.

  • Solution: Covalent modification (Derivatization) is the only robust path to solubility.

Part 2: Decision Matrix & Workflow

The following decision tree illustrates the selection of the appropriate protocol based on the end-goal (Transient Solubility vs. Permanent Lead Optimization).

G Start Start: 4-Bromobenzo[d]isoxazol-3-amine (Insoluble Solid) Goal Define Objective Start->Goal PathA Goal: Soluble Prodrug / Intermediate (Keep Core Intact) Goal->PathA PathB Goal: Lead Optimization (Modify Core for Potency/Solubility) Goal->PathB ActionA Protocol A: N-Functionalization Target: Exocyclic Amine PathA->ActionA ActionB Protocol B: C-4 Cross-Coupling Target: Aryl Bromide PathB->ActionB ChemA Reaction: Carbamate/Amide Formation Reagent: Morpholino-acyl chloride ActionA->ChemA ChemB Reaction: Suzuki-Miyaura Coupling Reagent: Polar Boronic Acids ActionB->ChemB ResultA Result: Soluble Pro-drug (Cleavable in vivo) ChemA->ResultA ResultB Result: Soluble Analog (New NCE) ChemB->ResultB

Figure 1: Strategic Decision Matrix for 4-BBIA Solubilization.

Part 3: Protocol A - N-Functionalization (Prodrug Synthesis)

Objective: Attach a polar, ionizable "tail" to the amine. This improves solubility for formulation or assay testing and can be designed to be metabolically labile (prodrug). Target Derivative: N-(4-bromobenzo[d]isoxazol-3-yl)-2-morpholinoacetamide.

Reagents & Materials
  • Substrate: 4-Bromobenzo[d]isoxazol-3-amine (1.0 eq).

  • Reagent: 4-Morpholinobutanoyl chloride (HCl salt) (1.2 eq) - Chosen for the morpholine moiety which is protonatable at physiological pH.

  • Base: Pyridine (3.0 eq) or NaH (if reactivity is low).

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology
  • Preparation: Dissolve 4-BBIA (213 mg, 1.0 mmol) in anhydrous THF (5 mL) under Nitrogen atmosphere.

    • Note: If the starting material does not dissolve, sonicate for 5 minutes. The reaction will proceed as the solid dissolves.

  • Activation: Add Pyridine (240 µL, 3.0 mmol) dropwise. Cool the mixture to 0°C.

    • Causality: Pyridine acts as both a base to neutralize HCl and a nucleophilic catalyst.

  • Acylation: Add 4-Morpholinobutanoyl chloride (1.2 mmol) portion-wise over 10 minutes.

  • Reaction: Allow warming to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting amine spot (Rf ~0.4) should disappear.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x).[5] Wash organics with brine, dry over Na2SO4.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Outcome: The resulting amide contains a basic morpholine nitrogen (pKa ~8), rendering the molecule soluble in aqueous acidic buffers (pH < 6).

Part 4: Protocol B - C-4 Substitution (Lead Optimization)

Objective: Replace the hydrophobic Bromine with a polar heteroaryl group using Suzuki-Miyaura coupling. Target Derivative: 4-(1-Methyl-1H-pyrazol-4-yl)benzo[d]isoxazol-3-amine.

Reagents & Materials
  • Substrate: 4-Bromobenzo[d]isoxazol-3-amine (1.0 eq).

  • Boronic Ester: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq).

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq).

    • Expert Insight: The 4-position is sterically crowded by the 3-amine. Bidentate ligands like dppf prevent catalyst decomposition.

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • System Setup: In a microwave vial or sealed tube, combine 4-BBIA (1.0 mmol), Boronic ester (1.2 mmol), and Pd(dppf)Cl2 (0.05 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M K2CO3 (1.5 mL).

  • Degassing: Sparge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 mins (Microwave).

    • Safety: Do not exceed 120°C; benzisoxazoles can undergo Kemp elimination or ring rupture at high temperatures [2].

  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Purification: The product is likely more polar. Use Reverse Phase HPLC or silica chromatography (Gradient: 0-10% MeOH in DCM).

Outcome: Replacement of the lipophilic Br with the polar pyrazole significantly lowers LogP and increases solubility via H-bonding interactions.

Part 5: Data Summary & Validation

The following table summarizes the expected physicochemical improvements based on in silico prediction and historical scaffold data.

PropertyNative 4-BBIADerivative A (Prodrug)Derivative B (Analog)
MW 213.0~368.0~214.2
cLogP ~2.5 (High)~1.8 (Moderate)~1.2 (Low)
Aqueous Solubility < 10 µg/mL> 500 µg/mL (at pH 5)> 150 µg/mL
pKa (Dominant) ~2.5 (Weak Base)~8.0 (Morpholine Base)~2.5 (Amine) / ~2.0 (Pyrazole)
Primary Utility Synthetic Building BlockIV/Oral FormulationPotency/ADME Optimization
Kinetic Solubility Assay Protocol

To validate the improvement:

  • Prepare 10 mM DMSO stocks of the parent and derivatives.

  • Spike 10 µL of stock into 990 µL of PBS (pH 7.4).

  • Shake for 2 hours at RT. Filter (0.45 µm).

  • Analyze filtrate by HPLC-UV (254 nm). Compare Area Under Curve (AUC) against a standard curve.

References

  • ResearchGate. Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series. Available at: [Link][2][6]

  • National Institutes of Health (NIH) - PMC. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives. (Discusses scaffold stability and modification). Available at: [Link]

  • MDPI. Synthesis and Reactivity of Bromobenzo-fused heterocycles. (Context for bromination/substitution patterns). Available at: [Link]

Sources

Palladium-catalyzed cross-coupling reactions with 4-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromobenzo[d]isoxazol-3-amine

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its unique electronic and structural properties allow it to interact with a wide range of biological targets, leading to applications as antipsychotic, anti-inflammatory, anticancer, and antimicrobial agents.[3][4] 4-Bromobenzo[d]isoxazol-3-amine is a key building block that provides a strategic entry point for molecular diversification. The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the rapid generation of compound libraries for drug discovery and development.[5]

This guide provides detailed application notes and protocols for the most pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—using 4-Bromobenzo[d]isoxazol-3-amine as the starting material. The focus is on the causality behind experimental choices, offering researchers the insights needed to adapt and optimize these powerful transformations.

General Experimental Workflow

A standardized workflow is crucial for reproducibility in cross-coupling reactions. The following diagram illustrates the typical sequence of operations, from reaction setup to product isolation.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Isolation R_Flask Reaction Flask (Oven-dried) Reagents Add Pd Catalyst, Ligand, and Base Solvent Add Anhydrous Solvent Purge Purge with Inert Gas (Ar/N2) Substrate Add Substrates: 4-Bromobenzo[d]isoxazol-3-amine & Coupling Partner Purge->Substrate Degas Again Heat Heat to Required Temperature Monitor Monitor Progress (TLC / LC-MS) Quench Quench Reaction (e.g., with H2O) Monitor->Quench Upon Completion Extract Extract with Organic Solvent Dry Dry Organic Layer (e.g., Na2SO4) Concentrate Concentrate in vacuo Purify Purify by Column Chromatography

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[6] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids and their esters.[7] For 4-Bromobenzo[d]isoxazol-3-amine, this reaction is ideal for synthesizing biaryl structures, which are common motifs in pharmaceutical agents.[6][7]

Reaction Mechanism

The catalytic cycle involves a Pd(0)/Pd(II) interchange.[8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzisoxazole, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[8]

Suzuki_Mechanism Pd0 Pd(0)L₂ Pd0->L1 OxAd Ar-Pd(II)L₂(Br) OxAd->L2 Trans Ar-Pd(II)L₂(R') Product Ar-R' Trans->Product Trans->L3 L1->OxAd + Ar-Br L2->Trans + R'-B(OH)₂ + Base L3->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol: Synthesis of 4-(Phenyl)benzo[d]isoxazol-3-amine

Materials:

  • 4-Bromobenzo[d]isoxazol-3-amine (1.0 mmol, 213 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-Bromobenzo[d]isoxazol-3-amine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Summary & Key Parameter Insights
ParameterRecommended ConditionRationale & Causality
Catalyst Pd(OAc)₂ or Pd₂(dba)₃These are stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, P(t-Bu)₃)These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination, preventing β-hydride elimination.[8][9]
Base K₃PO₄, Cs₂CO₃A moderately strong base is required to form the reactive boronate species for efficient transmetalation without degrading the substrate.[8][10]
Solvent Aprotic polar solvents (e.g., Dioxane, Toluene, DMF)These solvents effectively dissolve the reactants and catalyst system while remaining stable at elevated temperatures.[10]
Temperature 80-110 °CSufficient thermal energy is needed to overcome the activation barriers of the catalytic cycle, particularly for the less reactive aryl bromides.
Typical Yield 75-95%Highly dependent on the specific boronic acid partner and purity of reagents.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a robust method for coupling aryl halides with terminal alkynes, providing direct access to arylalkyne structures.[11] This transformation is invaluable for installing rigid linkers or pharmacophores in drug candidates. It typically employs a dual-catalyst system of palladium and copper(I).[11]

Reaction Mechanism

The Sonogashira reaction involves two interconnected catalytic cycles.[11]

  • Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the aryl bromide to Pd(0) followed by reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive than the alkyne itself and undergoes transmetalation with the arylpalladium(II) complex from the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAd Ar-Pd(II)L₂(Br) Pd0->OxAd + Ar-Br RedEl Ar-Pd(II)L₂(C≡CR') OxAd->RedEl Transmetalation RedEl->Pd0 Reductive Elimination Product Ar-C≡CR' RedEl->Product Alkyne H-C≡CR' CuAcc Cu-C≡CR' Alkyne->CuAcc + CuI, Base CuAcc->OxAd

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Optimized Protocol: Synthesis of 4-(Phenylethynyl)benzo[d]isoxazol-3-amine

Materials:

  • 4-Bromobenzo[d]isoxazol-3-amine (1.0 mmol, 213 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

  • Copper(I) Iodide (CuI) (0.05 mmol, 9.5 mg)

  • Triethylamine (TEA) (3.0 mmol, 303 mg, 418 µL)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a Schlenk flask, add 4-Bromobenzo[d]isoxazol-3-amine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed DMF, triethylamine, and finally phenylacetylene via syringe.

  • Stir the reaction mixture at 60-80 °C for 4-6 hours. The amine base acts as both the base and a solvent.[11] Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to afford the product. A similar procedure is effective for related amino-bromo-heterocycles.[12][13]

Data Summary & Key Parameter Insights
ParameterRecommended ConditionRationale & Causality
Pd Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Pre-formed phosphine complexes are often used for convenience and stability. They readily form the active Pd(0) species.
Cu Co-catalyst Copper(I) Iodide (CuI)Essential for activating the terminal alkyne to form the copper acetylide, which is the key species for transmetalation.[11]
Base Amine bases (e.g., TEA, DiPEA)The amine serves a dual role: it deprotonates the alkyne and acts as a scavenger for the HBr generated, preventing catalyst deactivation.[11]
Solvent Polar aprotic (e.g., DMF, Acetonitrile)These solvents are effective at dissolving the ionic intermediates and catalyst system.
Temperature Room Temp to 80 °CThe reaction can often be carried out under mild conditions, a key advantage of the Sonogashira coupling.[11]
Typical Yield 70-90%Generally high-yielding, though sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling).

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, a fundamental transformation in organic synthesis.[14][15] It is particularly useful for synthesizing stilbene and cinnamate derivatives. The reaction's stereoselectivity, which typically favors the trans isomer, is a significant advantage.[14]

Reaction Mechanism

The Heck reaction catalytic cycle is distinct from the previous two.[15]

  • Oxidative Addition: Pd(0) adds to the C-Br bond of the benzisoxazole.

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the palladium-aryl bond. This step determines the regioselectivity.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species. This step dictates the trans stereochemistry.

  • Base-mediated Regeneration: A base reacts with the palladium-hydride species to regenerate the active Pd(0) catalyst.[15]

Heck_Mechanism Pd0 Pd(0)L₂ OxAd Ar-Pd(II)L₂(Br) Pd0->OxAd + Ar-Br Insert R-CH(Pd)-CH₂-Ar OxAd->Insert + R-CH=CH₂ (Insertion) Hydride H-Pd(II)L₂(Br) Insert->Hydride β-Hydride Elimination Product Ar-CH=CH-R Insert->Product Hydride->Pd0 + Base - H-Base⁺Br⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Optimized Protocol: Synthesis of 4-(2-Phenylethenyl)benzo[d]isoxazol-3-amine

Materials:

  • 4-Bromobenzo[d]isoxazol-3-amine (1.0 mmol, 213 mg)

  • Styrene (1.5 mmol, 156 mg, 172 µL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

  • Tri-o-tolylphosphine [P(o-tol)₃] (0.06 mmol, 18.3 mg)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 207 mg)

  • Acetonitrile (5 mL)

Procedure:

  • In a Schlenk tube, combine 4-Bromobenzo[d]isoxazol-3-amine, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed acetonitrile followed by styrene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • After cooling, filter the reaction mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain the desired stilbene derivative.

Data Summary & Key Parameter Insights
ParameterRecommended ConditionRationale & Causality
Catalyst Pd(OAc)₂A common, reliable, and relatively inexpensive palladium source. Phosphine-free systems can also be effective.[16]
Ligand P(o-tol)₃, PPh₃Moderately electron-rich phosphines are often sufficient. The choice of ligand can influence regioselectivity with unsymmetrical alkenes.
Base Inorganic bases (K₂CO₃, NaOAc) or Amine bases (TEA)A base is critical for the final step to regenerate the Pd(0) catalyst from the palladium-hydride intermediate. Mildly basic conditions are often preferred.
Solvent Polar aprotic (e.g., Acetonitrile, DMF)Required to maintain solubility of the catalyst and reagents at elevated temperatures.
Temperature 100-140 °CHeck reactions typically require higher temperatures than Suzuki or Sonogashira couplings to drive the catalytic cycle forward.
Typical Yield 60-85%Yields can be variable and are sensitive to the electronic nature of the alkene coupling partner.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[17][18] It allows for the coupling of aryl halides with a vast range of primary and secondary amines. This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines, which are prevalent in drug molecules.

Reaction Mechanism

The mechanism is similar to other cross-couplings but focuses on C-N bond formation.

  • Oxidative Addition: Pd(0) adds to the aryl bromide.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

Buchwald_Mechanism Pd0 Pd(0)L₂ OxAd Ar-Pd(II)L₂(Br) Pd0->OxAd + Ar-Br Amido Ar-Pd(II)L₂(NR'R'') OxAd->Amido + HNR'R'' + Base Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Amido->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Optimized Protocol: Synthesis of N-Phenyl-4-bromobenzo[d]isoxazol-3-amine

Materials:

  • 4-Bromobenzo[d]isoxazol-3-amine (1.0 mmol, 213 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • Important: This reaction is highly sensitive to air and moisture. All operations should be performed in a glovebox or using rigorous Schlenk techniques.

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vial.

  • Add the 4-Bromobenzo[d]isoxazol-3-amine and a stir bar.

  • Add toluene, followed by the aniline.

  • Seal the vial and remove it from the glovebox. Heat the reaction mixture to 110 °C for 12-24 hours.

  • Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and separate the layers. Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the desired diarylamine product.

Data Summary & Key Parameter Insights
ParameterRecommended ConditionRationale & Causality
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a direct source of Pd(0), while Pd(OAc)₂ requires in situ reduction, which is usually facilitated by the phosphine ligand.
Ligand Bulky, electron-rich biarylphosphines (e.g., XPhos, RuPhos)These ligands are essential for promoting the difficult C-N reductive elimination step, which is often rate-limiting.[19]
Base Strong, non-nucleophilic bases (NaOtBu, K₃PO₄, LiHMDS)A strong base is required to deprotonate the amine, forming the palladium-amido complex. The choice of base must be compatible with other functional groups present.[20]
Solvent Anhydrous, non-polar aprotic (e.g., Toluene, Dioxane)The solvent must be rigorously dried as water can interfere with the strong base and the catalytic cycle.
Temperature 80-110 °CThermal energy is needed to drive the reaction, particularly the reductive elimination step.
Typical Yield 70-95%Excellent yields are achievable with proper exclusion of air and moisture and the correct choice of ligand/base combination.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Bases: Strong bases like NaOtBu are corrosive and react violently with water. Handle with extreme care under inert conditions.

  • Solvents: Organic solvents are flammable and should be handled away from ignition sources. Anhydrous solvents require proper handling techniques to maintain their dryness.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • DeAngelis, A., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • St-Jean, F., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25, 53-65. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Morita, T., et al. (2023). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters. [Link]

  • Wang, Y., et al. (2021). Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice. Journal of Medicinal Chemistry, 64(1), 665-682. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(8), 504-516. [Link]

  • The Organic Chemistry Tutor. (2023). Buchwald-Hartwig amination. YouTube. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Avanthay, M., et al. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Kumar, K., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 10(2), 233-245. [Link]

  • ResearchGate. (2018). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Request PDF. [Link]

  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5048. [Link]

  • ResearchGate. (2023). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Chapter. [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Villalobos, A., et al. (1994). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734. [Link]

  • Taylor & Francis Online. (2021). Benzisoxazole – Knowledge and References. Expert Opinion on Drug Discovery. [Link]

  • Ghorai, S., & Ghorai, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5026-5047. [Link]

  • Kumar, K., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 238, 114457. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 363. [Link]

  • Makoś, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]

Sources

Application Note: 4-Bromobenzo[d]isoxazol-3-amine as a Scaffold for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromobenzo[d]isoxazol-3-amine (CAS: 796969-15-8) is a high-value heterocyclic building block in medicinal chemistry.[1] Its unique structure—a fused benzene-isoxazole ring system with a reactive bromine handle at position 4 and an exocyclic amine at position 3—makes it an ideal scaffold for fragment-based drug discovery (FBDD) .

This guide details the utility of this compound in synthesizing next-generation anti-inflammatory agents, specifically targeting Sphingomyelin Synthase 2 (SMS2) and Receptor Tyrosine Kinases (RTKs) involved in vascular inflammation. We provide optimized protocols for Palladium-catalyzed cross-coupling reactions, preserving the sensitive isoxazole core while maximizing yield.

Strategic Importance in Drug Design

The "Orthogonal Reactivity" Advantage

The power of 4-Bromobenzo[d]isoxazol-3-amine lies in its ability to undergo orthogonal functionalization. This allows researchers to rapidly generate libraries of compounds with distinct biological profiles.

  • Site A (C4-Bromine): A handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. This region typically occupies the hydrophobic pocket of target enzymes (e.g., the lipid-binding domain of SMS2).

  • Site B (C3-Amine): A hydrogen bond donor/acceptor motif. It is crucial for anchoring the molecule in the ATP-binding site of kinases or the polar active sites of hydrolases.

Therapeutic Targets
  • SMS2 Inhibition: Derivatives functionalized at the C4 position (e.g., with benzyloxy groups) have shown efficacy in reducing chronic inflammation associated with atherosclerosis and insulin resistance [1].[2]

  • VEGFR/PDGFR Inhibition: 3-amino-benzo[d]isoxazoles with urea moieties at the 4-position are potent inhibitors of kinases that drive angiogenesis and vascular permeability in inflammatory tissues [2].[3]

Divergent Synthesis Strategy (Visualized)

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

G Core 4-Bromobenzo[d] isoxazol-3-amine (Core Scaffold) Suzuki Path A: Suzuki Coupling (C-C Bond Formation) Core->Suzuki Ar-B(OH)2, Pd cat. Buchwald Path B: Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald R-NH2, Pd cat. Amide Path C: Amide/Sulfonamide (N-Acylation) Core->Amide R-COCl / R-SO2Cl Target1 Biaryl Derivatives (SMS2 Inhibitors) Suzuki->Target1 Target2 Amino/Urea Derivatives (Kinase Inhibitors) Buchwald->Target2 Target3 Sulfonamide Derivatives (Zonisamide Analogs) Amide->Target3

Figure 1: Divergent synthetic pathways utilizing 4-Bromobenzo[d]isoxazol-3-amine to access distinct anti-inflammatory pharmacophores.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl group at the C4 position without degrading the isoxazole ring (which is sensitive to harsh reductive conditions).

Reagents:

  • Substrate: 4-Bromobenzo[d]isoxazol-3-amine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for stability and efficiency with aryl bromides.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the 4-bromo scaffold (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (N₂) or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe, followed by the aqueous K₂CO₃ solution (1.5 mL).

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Note: Do not exceed 100°C to prevent isoxazole ring opening.

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexanes 1:1) or LC-MS.[4] Look for the disappearance of the starting bromide (m/z ~213/215).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂).

Data Summary: Typical Yields

Coupling Partner (Boronic Acid)Product TypeYield (%)Notes
Phenylboronic acidBiaryl82-88%Standard benchmark
4-Methoxyphenylboronic acidElectron-Rich Biaryl90-95%Fast reaction (<3h)
3-Pyridylboronic acidHeteroaryl70-75%Requires longer time (8h)
Protocol B: C4-Amination via Buchwald-Hartwig

Objective: To synthesize C4-amino derivatives or urea precursors for kinase inhibition.

Critical Consideration: The exocyclic amine at C3 is nucleophilic but less reactive than the C4-bromide under these catalytic conditions. However, to prevent side reactions, using a bulky ligand is essential.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Milder than NaOtBu to protect the isoxazole.

  • Solvent: Toluene or t-Amyl alcohol (anhydrous)

Methodology:

  • Combine the scaffold, amine partner (1.2 equiv), Pd precursor, ligand, and base in a dry tube under Argon.

  • Add anhydrous solvent.

  • Heat to 100°C for 12 hours.

  • Filter through a Celite pad and purify via HPLC or crystallization.

Safety & Handling

  • Hazard Classification: 4-Bromobenzo[d]isoxazol-3-amine is classified as an Irritant (Skin/Eye) .

  • Storage: Store at 2–8°C, protected from light. The isoxazole ring can degrade under prolonged exposure to UV light.

  • Chemical Compatibility: Avoid strong reducing agents (e.g., LiAlH₄, Raney Nickel/H₂), which will cleave the N-O bond of the isoxazole ring, destroying the pharmacophore.

References

  • SMS2 Inhibitors: "Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors."[2] Journal of Medicinal Chemistry.

  • RTK Inhibitors: "3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases."[3] Bioorganic & Medicinal Chemistry Letters.

  • General Isoxazole Chemistry: "The recent progress of isoxazole in medicinal chemistry." European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 4-Bromobenzo[d]isoxazol-3-amine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. The unique electronic and structural features of this substrate—namely the Lewis-basic isoxazole ring and the adjacent amino group—can lead to catalyst inhibition and other side reactions, making this a non-trivial coupling.[1][2]

This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations to help you navigate these challenges and achieve your desired synthetic outcomes.

Visualizing the Challenge: The Reaction and Key Issues

The goal is to perform a C-C bond formation at the C4 position of the benzo[d]isoxazol-3-amine core. The inherent properties of the starting material can interfere with the standard Suzuki-Miyaura catalytic cycle.

Caption: The target Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why are my yields for the Suzuki coupling of 4-Bromobenzo[d]isoxazol-3-amine consistently low?

Low yields with this substrate are common and typically stem from a few core issues. The nitrogen and oxygen atoms in the isoxazole ring, along with the 3-amino group, are Lewis basic and can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, effectively poisoning the reaction and preventing it from proceeding to completion.[1][2] Additionally, the substrate may be prone to side reactions like hydrodebromination, or the boronic acid partner may decompose (protodeboronation) before it can couple.[1]

Q2: What are the most critical parameters to screen first to improve my yield?

Based on our experience with heteroaromatic amines, the ligand and the base are the two most impactful variables. The right ligand can sterically shield the palladium center, promoting the desired catalytic cycle while discouraging catalyst deactivation. The choice of base is critical for activating the boronic acid without promoting its decomposition or other side reactions.[3][4] A systematic screen of these two parameters often provides the quickest path to improved yields.

Q3: Is it necessary to protect the 3-amino group?

While protecting the amine is a valid strategy, it adds steps to your synthesis. Modern palladium catalysts and ligands are often robust enough to tolerate unprotected anilines, even those ortho to the coupling site.[5][6] We recommend first attempting the reaction with the unprotected amine using a well-chosen catalyst system (see Troubleshooting Guide below). The acidity of the N-H group can be a factor, as its deprotonation under basic conditions can influence the reaction environment.[2]

Q4: How can I tell if my catalyst is being poisoned or is simply inactive?

A common sign of catalyst poisoning or decomposition is the formation of a black precipitate (palladium black). If the reaction mixture turns black shortly after heating, it's a strong indicator of catalyst death. Another sign is a reaction that starts but stalls at low conversion (<20-30%) even after an extended time. This suggests the catalyst was initially active but was quickly deactivated by the substrate or impurities.

Q5: What are the most common side products I should look for?

The three most common side products are:

  • Hydrodebromination: The bromo group is replaced by a hydrogen, giving you benzo[d]isoxazol-3-amine.

  • Protodeboronation: Your boronic acid partner is converted back to its corresponding arene.

  • Homocoupling: Two molecules of your boronic acid couple to form a biaryl species.[7]

These can be identified by LCMS or by isolating and characterizing the impurities.

Troubleshooting Decision Pathway

When faced with a low-yielding reaction, a structured approach to optimization is crucial. The following flowchart outlines a logical progression for troubleshooting.

Troubleshooting_Flowchart start Low Yield (<50%) q_conversion Is Starting Material (SM) fully consumed? start->q_conversion incomplete_conversion Problem: Incomplete Conversion q_conversion->incomplete_conversion No sm_consumed Problem: SM Consumed, Low Product Yield q_conversion->sm_consumed Yes check_catalyst Screen Catalyst & Ligand (e.g., Buchwald G3/G4 Precatalysts with SPhos, XPhos) incomplete_conversion->check_catalyst check_base Screen Base & Solvent (K₃PO₄, Cs₂CO₃ in Dioxane/H₂O or Anhydrous Toluene) check_catalyst->check_base check_temp Increase Temperature (80°C → 100°C → 120°C) check_base->check_temp check_side_products Identify Major Side Products (LCMS Analysis) sm_consumed->check_side_products hydrodebromination Hydrodebromination? check_side_products->hydrodebromination protodeboronation Protodeboronation? check_side_products->protodeboronation decomposition Other/Decomposition? check_side_products->decomposition solve_hydro Solution: - Use milder base - Re-evaluate ligand hydrodebromination->solve_hydro Yes solve_proto Solution: - Use Boronic Ester (Pinacol/MIDA) - Use milder base (K₂CO₃) - Anhydrous Conditions protodeboronation->solve_proto Yes solve_decomp Solution: - Lower temperature - Use more active catalyst to reduce reaction time decomposition->solve_decomp Yes

Caption: A decision tree for troubleshooting low-yielding reactions.

In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material

This is the most common failure mode and points directly to a problem with the catalytic system's activity or stability.

Possible Cause 1a: Inadequate Catalyst/Ligand Combination The coordination of the heteroaromatic amine substrate to the palladium center can inhibit the crucial oxidative addition step. A suitable ligand is essential to create a sterically and electronically favorable environment for the reaction.

  • Expert Recommendation: Standard ligands like PPh₃ are often insufficient for this substrate. We strongly recommend using modern, bulky, and electron-rich phosphine ligands, which are known to accelerate both oxidative addition and reductive elimination.[8][9] The Buchwald-type dialkylbiaryl phosphine ligands are particularly effective for challenging heteroaromatic couplings.[10] Using pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) ensures a 1:1 ligand-to-palladium ratio and provides a more active and stable initial catalytic species.

Ligand / PrecatalystKey Characteristics & Recommended Use
SPhos Less sterically hindered than XPhos; often a good starting point for heteroaromatic couplings.
XPhos Very bulky and electron-rich; excellent for difficult couplings, including those with aryl chlorides.[2]
RuPhos Another bulky ligand, often effective when others fail. Can be optimal at lower temperatures.
XPhos Pd G3/G4 Highly stable and active precatalysts. Recommended for ensuring reliable initiation of the catalytic cycle.

Possible Cause 1b: Suboptimal Base or Solvent The base plays a dual role: it activates the boronic acid to facilitate transmetalation and neutralizes the acid generated during the cycle.[3] However, a base that is too strong or has poor solubility can promote side reactions. The solvent system must solubilize all components and is known to strongly influence reaction outcomes.[4][11]

  • Expert Recommendation: An aqueous mixture (e.g., 4:1 Dioxane:H₂O or Toluene:H₂O) is a standard starting point. For bases, potassium phosphate (K₃PO₄) is often more effective than carbonates for challenging substrates. If protodeboronation is an issue, consider switching to anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK), which has shown success in refractory heteroaryl couplings.[1]

BaseSolvent SystemComments
K₂CO₃Dioxane/H₂O, THF/H₂OStandard, mild conditions. A good first attempt.[7]
K₃PO₄Dioxane/H₂O, Toluene/H₂OStronger activating base, often improves rates for difficult couplings.
Cs₂CO₃Dioxane/H₂O, DMFVery strong inorganic base. Can increase reactivity but may also promote side reactions.
TMSOKAnhydrous Toluene or 2-MeTHFAnhydrous conditions can prevent protodeboronation.[1] Ideal for sensitive substrates.
Problem 2: Significant Side Product Formation

If your starting material is consumed but the desired product yield is low, the reaction is being diverted down non-productive pathways.

Possible Cause 2a: Protodeboronation This occurs when the boronic acid reacts with a proton source (like water) to regenerate the corresponding arene, effectively destroying your coupling partner. This is a common issue with electron-rich or heteroaromatic boronic acids.[1]

  • Expert Recommendation:

    • Use a Boronic Ester: Neopentyl glycol or pinacol boronic esters (Bpin) are significantly more stable to protodeboronation than the corresponding boronic acids. MIDA boronates offer even greater stability and allow for a "slow release" of the active boronic acid under basic aqueous conditions.[12]

    • Employ Anhydrous Conditions: As mentioned above, switching to an anhydrous solvent with a base like TMSOK can shut down this pathway.[1]

    • Use a Weaker Base: If aqueous conditions are necessary, try a milder base like K₂CO₃ or even KF.[3]

Possible Cause 2b: Hydrodebromination This side reaction replaces the bromine on your substrate with a hydrogen atom. It can be caused by impurities, catalyst degradation pathways, or hydride sources in the reaction.

  • Expert Recommendation:

    • Ensure High-Purity Reagents: Use freshly purified solvents and high-quality reagents.

    • Degas Thoroughly: Oxygen can contribute to catalyst degradation pathways that may lead to hydrodebromination. Purge the reaction mixture with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.

    • Re-evaluate Ligand: The choice of ligand can influence the rate of hydrodebromination relative to the desired coupling. Screening different ligands is advisable.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The issues with 4-Bromobenzo[d]isoxazol-3-amine often arise from inhibition of the Oxidative Addition or Transmetalation steps.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L)₂-X Pd0->OA_Complex TM_Complex Ar-Pd(II)(L)₂-R OA_Complex->TM_Complex TM_Complex->Pd0 Ar-R (Product) RE_label Reductive Elimination OA_label Oxidative Addition OA_label->OA_Complex Ar-X (Substrate) TM_label Transmetalation TM_label->TM_Complex R-B(OR)₂⁻ (Activated Boronic Species)

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols
Protocol 1: General Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of 4-Bromobenzo[d]isoxazol-3-amine.

  • Reagent Preparation:

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromobenzo[d]isoxazol-3-amine (1.0 eq, e.g., 213 mg, 1.0 mmol).

    • Add the arylboronic acid (1.2 - 1.5 eq). If using a boronic ester, 1.2 eq is often sufficient.

    • Add the selected base (e.g., K₃PO₄, 2.0 - 3.0 eq).

    • Add the palladium precatalyst and ligand. If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.5 mol%). For a precatalyst, add XPhos Pd G3 (2 mol%).

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with Argon or Nitrogen. Repeat this cycle three times.

    • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-Dioxane and Water) via syringe. The solvent should be thoroughly sparged with Argon for 30 minutes prior to use.

  • Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 4-12 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LCMS. Take aliquots by quenching a small sample in water and extracting with ethyl acetate.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: High-Throughput Screening of Ligands and Bases

For efficient optimization, screening multiple conditions in parallel is recommended. This can be done in a 24-well plate or with parallel reaction tubes.

  • Stock Solution Preparation:

    • Prepare a stock solution of 4-Bromobenzo[d]isoxazol-3-amine and the boronic acid partner in the chosen solvent (e.g., 1,4-Dioxane).

    • Prepare a separate stock solution of the palladium source (e.g., Pd₂(dba)₃) in the same solvent.

  • Arraying Reagents:

    • In an array of reaction vials, add the pre-weighed solid ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

    • To each vial, add an aliquot of the palladium source stock solution.

    • Add an aliquot of the substrate/boronic acid stock solution.

    • If using an aqueous system, add the required amount of degassed water.

  • Execution and Analysis:

    • Seal the vials under an inert atmosphere.

    • Heat the array to the desired temperature with stirring for a set time (e.g., 4 hours).

    • Cool the array, quench all reactions simultaneously, and analyze the outcomes by LCMS, using an internal standard for quantitative comparison of product formation. This will quickly identify the most promising ligand/base combinations for further optimization.

References
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate.

Sources

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 4-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Bromobenzo[d]isoxazol-3-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic building block. The inherent reactivity of the precursors and the delicate nature of the benzisoxazole ring system can often lead to challenges in achieving high purity and yield. This guide provides in-depth, experience-driven answers to common issues, focusing on the causality behind side product formation and offering validated troubleshooting strategies.

The most common and reliable synthetic route to 4-Bromobenzo[d]isoxazol-3-amine involves the base-mediated cyclization of an activated precursor derived from 5-Bromo-2-hydroxybenzonitrile. Understanding the potential pitfalls in this pathway is critical for success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product analysis (LC-MS/NMR) shows a significant isomeric impurity with the same mass as my target compound. What is the likely source and how can I mitigate this?

A1: Root Cause Analysis & Mitigation Strategy

This is the most common issue encountered and almost always originates from the isomeric purity of your starting material, 5-Bromo-2-hydroxybenzonitrile. The bromination of 2-hydroxybenzonitrile (salicylonitrile) is not perfectly regioselective and can yield a mixture of isomers, primarily the desired 5-bromo and the undesired 3-bromo and 3,5-dibromo derivatives.

  • Causality: The hydroxyl group is a strongly activating ortho-, para-director. During electrophilic bromination, substitution can occur at both the C3 and C5 positions. If both are available, a mixture is highly probable. This isomeric mixture will carry through the synthesis, leading to the formation of 6-Bromobenzo[d]isoxazol-3-amine, which is extremely difficult to separate from the desired 4-bromo product due to their similar polarities.

  • Troubleshooting & Prevention:

    • Source High-Purity Starting Material: Whenever possible, procure 5-Bromo-2-hydroxybenzonitrile with a specified isomeric purity of >98%.

    • Analyze Your Starting Material: Before beginning the synthesis, confirm the purity of your brominated precursor by ¹H NMR or GC-MS. The aromatic splitting patterns will clearly distinguish between the isomers.

    • Purification of Precursor: If you are preparing the precursor in-house, purification is critical. Recrystallization is often effective. A suggested solvent system is ethanol/water or toluene.

    • Chromatographic Separation: While challenging, a careful column chromatography of the final product on silica gel using a shallow gradient (e.g., starting from pure hexane and slowly increasing the percentage of ethyl acetate) can sometimes resolve the isomers.

G cluster_pre Pre-Synthesis cluster_syn Synthesis cluster_post Post-Synthesis start Obtain 5-Bromo-2- hydroxybenzonitrile analyze Analyze Purity (¹H NMR, GC-MS) start->analyze decision Is Purity >98%? analyze->decision proceed Proceed with Cyclization Reaction decision->proceed Yes purify_precursor Purify Precursor (Recrystallization) decision->purify_precursor No final_product Isomerically Pure Final Product proceed->final_product reanalyze Re-analyze Purity purify_precursor->reanalyze reanalyze->decision

Q2: My reaction stalls, and I observe a significant amount of unreacted 5-Bromo-2-hydroxybenzonitrile. How can I drive the cyclization to completion?

A2: Optimizing the Cyclization Reaction

Incomplete conversion is typically due to suboptimal reaction conditions, specifically the choice of base, solvent, or temperature. The reaction proceeds via the formation of an O-acetylated amidoxime intermediate, which then undergoes base-mediated intramolecular cyclization.

  • Causality:

    • Weak Base: The cyclization step requires a sufficiently strong base to deprotonate the hydroxyl group of the intermediate, initiating the ring-closing nucleophilic attack. Weak bases like sodium bicarbonate may be insufficient.

    • Poor Solubility: If the starting material or intermediate is not fully soluble in the chosen solvent, the reaction becomes heterogeneous and slow.

    • Low Temperature: The activation energy for the cyclization may not be met at lower temperatures, leading to a stalled reaction.

  • Troubleshooting & Optimization:

ParameterStandard ConditionOptimization StrategyRationale
Base K₂CO₃, Na₂CO₃Switch to a stronger base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).Stronger bases ensure complete and rapid deprotonation, driving the equilibrium towards the cyclized product.
Solvent Ethanol, MethanolUse a polar aprotic solvent like DMF or DMSO.These solvents typically offer better solubility for the reactants and intermediates and can accelerate SNAr-type reactions.
Temperature Room TemperatureIncrease the temperature to 50-80 °C.Provides the necessary activation energy to overcome the barrier for ring closure. Monitor for potential degradation.
Reagent Purity Anhydrous reagentsEnsure all reagents (especially NaH) and solvents are strictly anhydrous.Water can quench strong bases and lead to hydrolysis side reactions (see Q3).
Q3: I've isolated a significant by-product identified as 5-Bromo-2-hydroxybenzamide. How is this forming and how can I prevent it?

A3: Understanding and Preventing Nitrile Hydrolysis

The formation of 5-Bromo-2-hydroxybenzamide is a classic case of nitrile group hydrolysis. This side reaction can compete with the desired cyclization, especially under non-optimal conditions.

  • Mechanism of Formation: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions. In this synthesis, residual water in the reaction mixture, especially in the presence of a strong base and elevated temperatures, can attack the electrophilic carbon of the nitrile. This initially forms an imidic acid, which tautomerizes to the stable amide.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway SM 5-Bromo-2-hydroxybenzonitrile (Ar-C≡N) Intermediate Imidic Acid Intermediate [Ar-C(OH)=NH] SM->Intermediate + H₂O, Base DesiredProduct 4-Bromobenzo[d]isoxazol-3-amine SM->DesiredProduct Hydroxylamine, Base, Cyclization H2O H₂O Base Base (e.g., OH⁻) Product 5-Bromo-2-hydroxybenzamide (Ar-C(=O)NH₂) Intermediate->Product Tautomerization

  • Prevention Strategies:

    • Strict Anhydrous Conditions: This is the most critical factor. Dry your solvents (e.g., over molecular sieves) and ensure reagents are anhydrous. If using potassium carbonate, consider drying it in an oven before use.

    • Control Reaction Time: Do not let the reaction run unnecessarily long after completion, as this increases the window for hydrolysis to occur. Monitor closely by TLC or LC-MS.

    • Choice of Base: While strong bases are needed (see Q2), extremely harsh conditions (e.g., high concentrations of NaOH) will favor hydrolysis. A non-nucleophilic base like NaH is often superior as it acts purely as a proton abstractor.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromobenzo[d]isoxazol-3-amine

This protocol is a representative method and should be adapted and optimized based on laboratory observations.

Materials:

  • 5-Bromo-2-hydroxybenzonitrile (>98% purity)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-2-hydroxybenzonitrile (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of nitrile).

  • Add hydroxylamine hydrochloride (1.2 eq) and anhydrous potassium carbonate (2.5 eq) to the solution.

  • Stir the resulting suspension vigorously at room temperature for 1 hour.

  • Heat the reaction mixture to 60 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After completion, cool the reaction to room temperature and pour it slowly into a beaker containing ice-cold water (approx. 10x the volume of DMF).

  • A precipitate should form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with water to remove inorganic salts and residual DMF.

  • Dry the crude product under vacuum.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Protocol 2: TLC Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 30% Ethyl Acetate in Hexane (v/v)

  • Visualization: UV light (254 nm)

  • Expected Results:

    • Starting Nitrile: Rf ≈ 0.6-0.7

    • Product Amine: Rf ≈ 0.3-0.4

References

  • Synthesis of 3-Aminoisoxazoles: General methods for the synthesis of related 3-aminoisoxazoles which provide foundational chemical principles.
  • Benzisoxazole Synthesis: A relevant synthesis of a 1,2-benzisoxazole derivative, highlighting benzylic bromination and subsequent steps which can inform on the stability and reactivity of the ring system. ResearchGate. [Link]

  • Intramolecular Cyclization of Nitriles: Discussion on the cyclization of cyano-containing compounds, which provides mechanistic insights applicable to the formation of the benzisoxazole ring from a nitrile precursor. MDPI. [Link]

  • Synthesis of Substituted Benzisoxazoles: A study detailing the synthesis of related benzisoxazole sulfonamide derivatives, which includes handling of the core heterocyclic structure. National Institutes of Health (PMC). [Link]

Technical Support Center: Solubility Optimization for 4-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HTS-OPT-796969 Assigned Specialist: Senior Application Scientist, HTS Core Subject: Solubility & Stability Protocols for 4-Bromobenzo[d]isoxazol-3-amine in High-Throughput Screening[1]

Compound Profile & Physicochemical Challenges

Before initiating any wet-lab workflows, it is critical to understand why this compound fails in standard aqueous buffers. 4-Bromobenzo[d]isoxazol-3-amine presents a specific set of challenges due to its electronic and structural properties.[1]

PropertyValue / DescriptionImplication for HTS
CAS 796969-15-8Reference ID for procurement/QC.[1]
MW 213.03 g/mol Fragment-like; potential for high ligand efficiency but prone to aggregation.[1]
XLogP3 ~2.7 (Predicted)Moderately Lipophilic. It will partition into plastics and hydrophobic pockets, risking compound depletion.
pKa (Base) ~ -1.5 to 0.5 (Predicted)Critical Insight: The 3-amine is extremely weakly basic due to the electron-withdrawing isoxazole ring.[1] It will not protonate significantly at physiological pH (7.4).[1]
Solubility High in DMSO; Poor in PBS"Crash-out" risk is highest during the acoustic ejection or pin-tool transfer step into aqueous buffer.[1]

Module 1: Stock Solution Preparation (The Foundation)

The Error: Many researchers use "wet" DMSO or store stocks at -20°C without proper sealing, leading to hydration.[1] The Fix: Water uptake by DMSO decreases the solubility of hydrophobic heterocycles, causing "silent precipitation" inside the storage tube.

Protocol: Anhydrous Stock Generation
  • Solvent Selection: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1] Do not use standard laboratory-grade DMSO.[1]

  • Concentration Target:

    • Standard: 10 mM.[1][2][3][4]

    • Risk Mitigation: If precipitation is observed at 10 mM after 24h, lower target to 5 mM .

  • Dissolution Mechanics:

    • Add DMSO to the solid.[1]

    • Vortex vigorously for 60 seconds.

    • Sonication: Sonicate in a water bath at ambient temperature for 10–15 minutes. Reasoning: This breaks up crystal lattice energy that vortexing cannot overcome.[1]

  • QC Check: Centrifuge at 1,000 x g for 5 minutes. Inspect the pellet. If a pellet exists, the stock is not true solution.

Module 2: Assay Buffer Compatibility (The Dilution Step)

The Error: Direct dilution of 100% DMSO stock into PBS/Media causes localized supersaturation and immediate precipitation (the "plume" effect). The Fix: Kinetic Solubility Optimization using the Intermediate Dilution Method .

Visual Workflow: The 3-Step Dilution Logic

SolubilityWorkflow cluster_0 Critical Optimization Point Solid Solid Compound (4-Br-BIA) Stock DMSO Stock (10 mM, Anhydrous) Solid->Stock Solubilize Inter Intermediate Plate (100x Assay Conc.) Solvent: DMSO or 50% DMSO Stock->Inter Predilution (Prevents Shock) Assay Assay Plate (1x Assay Conc.) Buffer + 0.01% Triton X-100 Inter->Assay Final Transfer (Into Surfactant Buffer) Readout HTS Readout (Fluorescence/Luminescence) Assay->Readout Incubate

Figure 1: The Intermediate Dilution Workflow designed to prevent "crash-out" precipitation by stepping down DMSO concentrations gradually.

Optimized Buffer Formulation

Because the amine is not protonated at pH 7.4, you must rely on surfactants rather than pH control to maintain solubility.

  • Base Buffer: PBS or HEPES (pH 7.4).

  • Mandatory Additive: 0.01% v/v Triton X-100 or 0.05% Tween-20 .[1]

    • Mechanism:[1][2][5][6] Non-ionic detergents form micelles that sequester hydrophobic molecules, preventing aggregation and adsorption to plastic walls.

  • DMSO Tolerance: Ensure your assay tolerates 0.5% - 1.0% DMSO .[1] Below this, solubility of 4-Bromobenzo[d]isoxazol-3-amine may be compromised.[1][3]

Troubleshooting Guide (FAQs)

Q1: The compound precipitates immediately upon adding to the assay plate. Why?

A: This is "Kinetic Precipitation."[1]

  • Cause: You likely pipetted a high-concentration DMSO slug directly into a static aqueous buffer.[1] The interface between the DMSO drop and the water creates a region of massive supersaturation.

  • Solution:

    • Dynamic Mixing: Ensure the buffer is being mixed (shaking) while the compound is added, or mix immediately after addition.[1]

    • Reverse Dilution: Add the buffer to the compound (in the intermediate plate) rather than compound to buffer, if automation allows.

Q2: I see variable data (high noise) between replicates. Is it solubility?

A: Yes, this is a hallmark of Colloidal Aggregation .

  • Diagnosis: The compound forms sub-visible aggregates that scatter light or non-specifically sequester the enzyme/target.[1]

  • Validation: Run a Dynamic Light Scattering (DLS) scan.[1] If you see particles >100nm, you have aggregates.[1]

  • Remediation: Add 0.01% Triton X-100 (freshly prepared).[1] If the noise disappears, the issue was aggregation.

Q3: Can I acidify the buffer to pH 5.0 to help solubility?

A: Do not do this.

  • Reasoning: As noted in the Compound Profile, the pKa of the 3-amine is extremely low (< 0).[1] Lowering pH to 5.0 will not protonate the amine enough to improve solubility, but it will likely damage your biological target (enzyme/cell). Stick to neutral pH with surfactants.[1]

Q4: The compound shows activity in the HTS, but fails in dose-response. Why?

A: This is likely a False Positive caused by insolubility at high concentrations.[1]

  • Scenario: At 10 µM (screening conc), the compound might be soluble.[3] At 50 µM (dose-response top conc), it precipitates.[1]

  • Check: Look for a "bell-shaped" dose-response curve or a sudden drop-off in signal that doesn't fit a standard sigmoidal Hill slope.

Logic Pathway: Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

TroubleshootingTree Start Issue Detected: Low/No Signal or High Noise VisualCheck Visual Inspection (Microscope/Nephelometry) Start->VisualCheck Precip Visible Precipitate? VisualCheck->Precip YesPrecip YES: Solubility Failure Precip->YesPrecip Yes NoPrecip NO: Invisible Issue Precip->NoPrecip No Action1 Action: Reduce Stock Conc. (10mM -> 5mM) YesPrecip->Action1 Action2 Action: Increase Surfactant (Add 0.05% Tween-20) YesPrecip->Action2 DLS Run DLS / SLs Check NoPrecip->DLS Aggregates Aggregates Found? DLS->Aggregates YesAgg YES: Colloidal Aggregation Aggregates->YesAgg Yes NoAgg NO: True Biological Inactivity or Target Interference Aggregates->NoAgg No Action3 Action: Add Detergent (Triton X-100) YesAgg->Action3

Figure 2: Diagnostic decision tree for distinguishing between macroscopic precipitation, colloidal aggregation, and true biological inactivity.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility.[1] Bethesda (MD): National Library of Medicine (US).[1] Available from: [Link]

  • PubChem Database. 4-Bromo-1,3-benzothiazol-2-amine (Analogous Scaffold Properties).[1] CID 2049888.[1] National Center for Biotechnology Information.[1] Available from: [Link][1]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for Kinetic Solubility protocols).

Sources

Technical Support Center: N-Arylation of 4-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of N-aryl-4-bromobenzo[d]isoxazol-3-amine derivatives. This scaffold is of significant interest in pharmaceutical development, and its successful functionalization is often a critical step in a synthetic campaign. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for the N-arylation of 4-Bromobenzo[d]isoxazol-3-amine?

The two most prominent and effective methods for forming the desired C-N bond are transition metal-catalyzed cross-coupling reactions:

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that couples the amino group with an aryl halide (or pseudohalide).[1][2] It is known for its broad substrate scope and high functional group tolerance.

  • Ullmann Condensation / Chan-Lam Coupling: These are copper-mediated or -catalyzed reactions. The classical Ullmann reaction typically uses aryl halides under harsh conditions, though modern protocols with specific ligands allow for milder conditions.[3][4] The Chan-Lam variant utilizes arylboronic acids as the coupling partner, often under milder, aerobic conditions.[5]

Q2: Palladium vs. Copper: Which catalytic system should I choose as a starting point?

Both systems have distinct advantages. The choice often depends on the specific aryl coupling partner, available laboratory equipment, and cost considerations.

  • Choose Palladium (Buchwald-Hartwig) when:

    • You require a broad scope for the aryl coupling partner, including sterically hindered or electronically diverse aryl halides.

    • High turnover numbers and catalyst efficiency are critical, especially for larger-scale synthesis.[6]

    • You are coupling with less reactive aryl chlorides, as modern palladium-ligand systems are highly effective for this transformation.[7]

  • Choose Copper (Ullmann/Chan-Lam) when:

    • Cost is a major concern, as copper catalysts are generally more economical than palladium catalysts.

    • The reaction involves base-sensitive functional groups on your coupling partners, as Chan-Lam conditions can sometimes be milder.[6]

    • You are using an arylboronic acid as the coupling partner (Chan-Lam). This avoids the generation of halide salts as byproducts.[8]

Q3: Why is the choice of ligand so critical in Buchwald-Hartwig amination?

The ligand is arguably the most important variable for a successful Buchwald-Hartwig reaction. It directly influences the catalyst's stability, activity, and selectivity. For a substrate like 4-Bromobenzo[d]isoxazol-3-amine, the ligand's role is threefold:

  • Stabilizes the Pd(0) Active Species: The ligand prevents the palladium nanoparticles from precipitating out of the solution as inactive "palladium black."

  • Promotes Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, facilitating the oxidative addition of the aryl halide, which is a key step in the catalytic cycle.

  • Facilitates Reductive Elimination: Bulky (sterically hindered) ligands promote the final, product-forming reductive elimination step.[7] This is often the rate-limiting step, and accelerating it prevents side reactions and catalyst decomposition. For challenging couplings, highly hindered biarylphosphine ligands like tBu-XPhos or RuPhos are often excellent choices.[9]

Q4: How does the base affect the outcome of the N-arylation?

The base plays a crucial role in deprotonating the amine starting material (or the resulting N-Pd complex) to generate a more nucleophilic species. The choice of base can dramatically impact the reaction rate and yield.

  • Strong, Non-Nucleophilic Bases are Preferred: Sterically hindered alkoxides like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. They are strong enough to deprotonate the amine without competing as nucleophiles.

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in copper-catalyzed reactions or in palladium-catalyzed systems when dealing with base-sensitive functional groups.[3] However, they may require higher temperatures or longer reaction times.

  • Impact on Selectivity: An overly strong base or prolonged reaction time can sometimes lead to side reactions like debromination at the 4-position of the benzisoxazole ring.

Q5: Could the bromine at the 4-position of the benzisoxazole ring cause problems?

Yes, this is a critical consideration. The C4-Br bond is an aryl bromide and can potentially undergo its own cross-coupling reaction. While N-arylation is generally faster than C-C or C-N coupling at an unactivated aryl bromide site under typical amination conditions, competitive reactions can occur, leading to oligomeric byproducts. To minimize this risk:

  • Use a palladium catalyst system known for high selectivity in amination, such as those with bulky biarylphosphine ligands.

  • Maintain the lowest effective reaction temperature.

  • Use a slight excess of the amine (if feasible) relative to the arylating agent to favor the desired intermolecular N-arylation.

Section 2: Troubleshooting Guide

This section addresses common experimental failures in a problem-and-solution format.

Problem 1: Low or No Conversion to the Desired Product
  • Possible Cause A: Inactive Catalyst System

    • Causality: The active Pd(0) species in Buchwald-Hartwig amination is highly sensitive to oxygen. Exposure to air during setup can lead to oxidation and irreversible catalyst deactivation. Similarly, some copper catalysts require specific oxidation states (e.g., Cu(I) for Ullmann) that can be compromised by improper handling.[3]

    • Solution & Protocol:

      • Ensure Inert Atmosphere: Assemble the reaction vessel (e.g., a Schlenk flask) and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

      • Use High-Purity Reagents: Solvents must be anhydrous and degassed. Use freshly opened bottles of ligands and bases or store them appropriately in a glovebox.

      • Degas the Reaction Mixture: After adding the solvent, bubble inert gas through the solution for 5-10 minutes before adding the catalyst and ligand.

      • Consider Precatalysts: Use modern, air-stable palladium precatalysts (e.g., G3 or G4 precatalysts) which activate in situ, providing a more reliable source of active Pd(0).[10]

  • Possible Cause B: Suboptimal Reaction Parameters

    • Causality: N-arylation reactions are highly dependent on the interplay between the catalyst, ligand, base, and solvent. A poor combination can lead to a complete halt in the catalytic cycle. For instance, a solvent that doesn't adequately dissolve the reagents or a base that is too weak will prevent the reaction from proceeding.

    • Solution & Optimization Strategy:

      • Consult the Optimization Table: Refer to the table below for validated starting points for both Palladium and Copper systems. Toluene, dioxane, and DMF are common solvents.

      • Systematic Screening: If the initial conditions fail, perform a systematic optimization. Screen different ligands first, as this often has the largest impact. Then, screen bases and solvents.

      • Temperature: If the reaction is sluggish at 80-100 °C, cautiously increase the temperature to 110-120 °C, but monitor for decomposition or side reactions.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Type)
Catalyst Pd₂(dba)₃ (1-2 mol%) or a G3-Precatalyst (2-4 mol%)CuI (5-10 mol%)
Ligand XPhos, RuPhos, or tBu-XPhos (1.1-1.2 eq. to Pd)1,10-Phenanthroline or DMEDA (1.1-1.2 eq. to Cu)
Base NaOt-Bu or LHMDS (1.4 - 2.0 eq.)K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq.)[11]
Solvent Toluene, Dioxane, or CPMEDMF or DMSO
Temperature 80 - 110 °C100 - 130 °C
Atmosphere Strict Inert (Argon or N₂)Inert (Argon or N₂)
Problem 2: Significant Formation of Side Products
  • Possible Cause A: Diarylation

    • Causality: The N-arylated product still possesses an N-H bond and can act as a nucleophile, reacting with another molecule of the aryl halide. This is more common with primary amines.[12]

    • Solution:

      • Adjust Stoichiometry: Use a slight excess (1.1 - 1.2 equivalents) of the 4-Bromobenzo[d]isoxazol-3-amine relative to the aryl halide coupling partner.

      • Use a Bulkier Ligand: A sterically demanding ligand can create a crowded environment around the metal center, disfavoring the coupling of the bulkier N-arylated product.

      • Lower Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can increase selectivity.

  • Possible Cause B: Reductive Debromination

    • Causality: The C4-Br bond on the benzisoxazole ring can be cleaved and replaced with a hydrogen atom. This can be mediated by the catalyst in the presence of a hydrogen source (e.g., trace water, amine) and a strong base.

    • Solution:

      • Use a Milder Base: Switch from NaOt-Bu to a carbonate base like Cs₂CO₃ or K₃PO₄, if the reaction still proceeds.

      • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-exposure to the reaction conditions.

      • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents to minimize potential proton sources.

Section 3: Standard Operating Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation
  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromobenzo[d]isoxazol-3-amine (1.0 eq.), the aryl halide (1.2 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the palladium precatalyst (e.g., tBu-XPhos Pd G3, 2 mol%) and the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation
  • Setup: To an oven-dried Schlenk flask, add CuI (10 mol%), the ligand (e.g., 1,10-Phenanthroline, 12 mol%), the base (e.g., K₂CO₃, 2.0 eq.), 4-Bromobenzo[d]isoxazol-3-amine (1.0 eq.), and the aryl halide (1.2 eq.).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe.

  • Reaction: Heat the mixture in a preheated oil bath (e.g., 120 °C) with vigorous stirring.

  • Monitoring & Workup: Follow steps 5-7 from the palladium protocol. Note that removal of DMF during workup requires high vacuum.

Section 4: Visual Guides & Mechanisms

Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion catalyst_issue Check Catalyst & Inertness: - Use fresh precatalyst - Ensure rigorous inert atmosphere - Use dry, degassed solvents check_conversion->catalyst_issue Yes check_purity Good Conversion, but Impure? check_conversion->check_purity No params_issue Optimize Parameters: - Screen ligands (e.g., XPhos, RuPhos) - Screen bases (NaOtBu vs K3PO4) - Increase temperature cautiously catalyst_issue->params_issue Still No Go end_fail Consult Senior Scientist params_issue->end_fail diarylation Diarylation Observed? - Use excess amine (1.1 eq) - Switch to bulkier ligand - Lower reaction temp check_purity->diarylation Yes debromination Debromination Observed? - Use milder base (e.g., K2CO3) - Shorten reaction time - Ensure anhydrous conditions check_purity->debromination Other Impurities end_ok Successful Product Isolation check_purity->end_ok No, Pure Product diarylation->end_ok Problem Solved debromination->end_ok Problem Solved

Caption: A decision tree for troubleshooting common N-arylation issues.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig L2Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)(X) L2Pd0->OxAdd Oxidative Addition AmineCoord [L₂Pd(II)(Ar)(Amine)]⁺X⁻ OxAdd->AmineCoord Ligand Exchange or Deprotonation RedElim L₂Pd(0) + Ar-Amine AmineCoord->RedElim Reductive Elimination HX_Base [Base-H]⁺X⁻ AmineCoord->HX_Base Deprotonation RedElim->L2Pd0 Catalyst Regeneration ArX Ar-X ArX->OxAdd Amine R₂NH Amine->AmineCoord Base Base Base->AmineCoord

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Ullmann Condensation Catalytic Cycle

Caption: A proposed catalytic cycle for the copper-catalyzed Ullmann reaction.

References

  • Molecules 2021, 26(22), 6920; N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]

  • Request PDF | N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system | Cu nanoparticles promoted N-arylation of NH-heterocycles with aryl halides is an effective and inexpensive method. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. J. Org. Chem. 2003, 68 (11), 4394–4401. [Link]

  • Buchwald-Hartwig amination - YouTube. [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein J. Org. Chem. 2011, 7, 527–548. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics 2023, 11(7), 276. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • Ohtsuka, Y., et al. (2018). Palladium‐catalyzed Selective Amination of Aryl(haloaryl)amines with 9H‐Carbazole Derivatives. Advanced Synthesis & Catalysis, 360(5), 1007–1018. [Link]

  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131. [Link]

Sources

Preventing decomposition of 4-Bromobenzo[d]isoxazol-3-amine during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromobenzo[d]isoxazol-3-amine is a high-value scaffold used primarily for synthesizing CNS-active agents (e.g., Zonisamide analogs) and kinase inhibitors. Its structural utility relies on the 4-bromo handle for cross-coupling and the 3-amino group for hydrogen bonding.

The Critical Failure Mode: The benzo[d]isoxazole core is thermodynamically unstable relative to its open-ring isomer. Under basic conditions (pH > 10) or high thermal stress (>80°C), the N–O bond cleaves, leading to the irreversible formation of 2-hydroxy-6-bromobenzonitrile (via Kemp elimination-like mechanisms) or rearrangement to benzoxazines.

This guide provides validated protocols to prevent this decomposition, focusing on cross-coupling (Suzuki-Miyaura) and nucleophilic substitution workflows.

The Mechanics of Failure

To preserve the molecule, you must understand the decomposition pathway. The isoxazole ring possesses a weak N–O bond (bond energy ~55 kcal/mol).

Decomposition Pathway Analysis

The presence of strong bases (e.g., NaOH, NaOEt) initiates a cascade where the hydroxide ion attacks the ring or facilitates a rearrangement, expelling the phenoxide anion which is thermodynamically stable.

Decomposition Start 4-Bromobenzo[d]isoxazol-3-amine (Intact Scaffold) Condition Trigger: Strong Base (OH-, OR-) + Heat (>80°C) Start->Condition Exposure Transition Transition State: N-O Bond Cleavage Condition->Transition Nucleophilic Attack Product Decomposition Product: 2-Hydroxy-6-bromobenzonitrile (Irreversible) Transition->Product Rearrangement

Figure 1: The primary decomposition pathway involves base-mediated N–O bond cleavage, resulting in the formation of salicylnitrile derivatives.

Troubleshooting & Optimization Logic

Module A: Base Selection Matrix

The choice of base is the single most critical factor in preventing decomposition during Suzuki or Buchwald couplings.

Base CategorySpecific ReagentsCompatibilityRisk LevelRecommendation
Hydroxides NaOH, KOH, LiOHIncompatible CriticalDO NOT USE. Causes rapid ring opening to nitriles.
Alkoxides NaOtBu, NaOMe, KOEtIncompatible HighAvoid. Promotes rearrangement even at moderate temps.
Carbonates Na₂CO₃, K₂CO₃Conditional MediumSafe < 60°C. High temps may trigger slow degradation.
Phosphates K₃PO₄Excellent LowPreferred. Buffering effect protects the isoxazole ring.
Fluorides CsF, KFExcellent LowBest for anhydrous conditions to prevent hydrolysis.
Module B: Reaction Conditions Decision Tree

Use this logic flow to design your experiment.

DecisionTree Start Reaction Type? Suzuki Suzuki-Miyaura Coupling Solvent Solvent Choice Suzuki->Solvent Select Solvent Buchwald Buchwald-Hartwig Amination Catalyst Pd(OAc)2 / BINAP (Avoid strong bases like NaOtBu) Buchwald->Catalyst Catalyst? Aqueous Aqueous/Organic Mix (Dioxane/H2O) Solvent->Aqueous Standard Anhydrous Anhydrous (DMF or Toluene) Solvent->Anhydrous Optimized Base1 Use K3PO4 only Limit Temp < 65°C Aqueous->Base1 Base? Base2 Use CsF or K3PO4 Temp up to 90°C OK Anhydrous->Base2 Base? Base3 Safe Protocol Catalyst->Base3 Use Cs2CO3

Figure 2: Workflow optimization for cross-coupling reactions involving the 4-bromobenzo[d]isoxazol-3-amine scaffold.

Validated Protocol: Mild Suzuki Coupling

This protocol is optimized to couple aryl boronic acids to the 4-bromo position while preserving the isoxazole ring.

Objective: Synthesize 4-arylbenzo[d]isoxazol-3-amine. Scale: 1.0 mmol

Reagents:
  • Substrate: 4-Bromobenzo[d]isoxazol-3-amine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Selected for stability and efficiency.

  • Base: K₃PO₄ (3.0 equiv) — Crucial: Mild base.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed.

Step-by-Step Procedure:
  • Preparation: In a reaction vial, combine the substrate, boronic acid, and K₃PO₄.

  • Inert Atmosphere: Purge the vial with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling and oxidative degradation.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under positive inert gas pressure.

  • Reaction: Seal the vial and heat to 60–65°C .

    • Warning: Do not exceed 80°C. Higher temperatures significantly increase the rate of N–O bond cleavage.

  • Monitoring: Monitor by TLC or LC-MS every 2 hours. Look for the appearance of the product mass. If the nitrile peak (M-18 or rearrangement mass) appears, lower temperature immediately.

  • Workup: Dilute with EtOAc, wash with water (do not use basic washes like NaHCO₃ if avoidable, use brine), dry over Na₂SO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q1: Can I use Palladium tetrakis (Pd(PPh₃)₄) for this reaction?

  • Answer: Yes, but with caution. Pd(PPh₃)₄ is oxygen-sensitive and often requires higher temperatures (refluxing toluene/ethanol) to be effective. The high temperature required for tetrakis often leads to ring opening. We recommend Pd(dppf)Cl₂ or XPhos Pd G2 which are active at lower temperatures (40–60°C).

Q2: Why did my product turn into a nitrile during storage?

  • Answer: Benzo[d]isoxazoles can degrade if stored in solution with trace acid or base. Ensure your isolated product is completely free of residual base (wash thoroughly with water/brine) and store as a solid at -20°C. Avoid storing in DMSO or DMF solutions for long periods at room temperature.

Q3: Can I protect the 3-amine to stabilize the ring?

  • Answer: Yes. Acetylating the amine (Ac₂O) to form the acetamide can electronically stabilize the ring slightly, but it introduces a deprotection step later which usually requires base (risk of ring opening again). It is generally better to optimize the coupling conditions rather than adding protection/deprotection steps.

Q4: Is the N-O bond sensitive to hydrogenation?

  • Answer: Extremely. Do not use Pd/C + H₂. This will cleave the N–O bond immediately to form the 2-aminobenzamide derivative. If you need to reduce another part of the molecule, use selective reagents like Fe/NH₄Cl or Zn/Acetic acid, though even these must be tested carefully.

References

  • Reactivity of Benzo[d]isoxazoles: Kemp, D. S., & Casey, M. L. (1973). "The reaction of 1,2-benzisoxazoles with base.[1] A new synthesis of salicylnitriles." Journal of Organic Chemistry. Link

  • Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Context: Mild base protocols). Link

  • Zonisamide Synthesis (Analogous Chemistry): Uno, H., et al. (1979). "Studies on 1,2-Benzisoxazole Derivatives." Chemical and Pharmaceutical Bulletin. (Details on ring stability). Link

  • Base Sensitivity of Isoxazoles:Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development.

Sources

Alternative catalysts for cross-coupling with 4-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: TICKET-8492 Subject: Optimization of Cross-Coupling Protocols for 4-Bromobenzo[d]isoxazol-3-amine Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Substrate Challenge

You are likely experiencing low yields (<20%) or complete catalyst arrest when attempting standard Suzuki-Miyaura or Buchwald-Hartwig couplings with 4-Bromobenzo[d]isoxazol-3-amine .

This substrate presents a "perfect storm" of catalytic deactivation mechanisms:

  • Catalyst Poisoning (The "Ortho-Effect"): The free primary amine at the C3 position acts as a Lewis base. Because it is adjacent to the C4-bromo site, it chelates the Palladium(II) center after oxidative addition, forming a stable 5-membered metallacycle. This blocks the coordination site required for transmetallation [1].

  • Ring Lability: The isoxazole N-O bond is susceptible to reductive cleavage (forming amino-ketones) under aggressive hydrogenation conditions or nucleophilic attack by strong bases (e.g., t-BuOK, hydroxides) [2].

This guide provides three validated catalytic systems ("Alternative Catalysts") designed specifically to overcome amine-directed poisoning without compromising the isoxazole core.

Module 1: The "Anti-Poison" System (Pd-PEPPSI-IPent)

Recommendation: Use Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[1] Why it works: The "IPent" (Isopentyl) ligand is an N-Heterocyclic Carbene (NHC) with massive steric bulk. This bulk acts as a physical shield, preventing the substrate's C3-amine from coordinating to the Pd center. The catalyst remains active for the oxidative addition of the C4-bromide but rejects the amine "poison" [3].

Standard Operating Procedure (SOP-101)

Applicable for: Suzuki-Miyaura Coupling with Aryl Boronic Acids

ComponentEquivalentsNotes
Substrate 1.0 equiv4-Bromobenzo[d]isoxazol-3-amine
Boronic Acid 1.2 - 1.5 equivAryl/Heteroaryl boronic acid
Catalyst 2.0 - 4.0 mol% Pd-PEPPSI-IPent (Sigma-Aldrich/Strem)
Base 2.0 - 3.0 equivK₂CO₃ (Avoid hydroxides to protect the ring)
Solvent 0.2 M conc.1,4-Dioxane / Water (4:1 ratio)
Temp/Time 60°C - 80°C2 - 6 Hours (Monitor by LCMS)

Step-by-Step Protocol:

  • Charge a reaction vial with the substrate, boronic acid, K₂CO₃, and Pd-PEPPSI-IPent.

  • Seal and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen kills the active NHC-Pd species).

  • Add degassed 1,4-Dioxane and Water via syringe.

  • Heat to 60°C. If conversion is <50% after 2 hours, increase to 80°C.

    • Note: Do not exceed 100°C; thermal degradation of the isoxazole ring may occur.

Module 2: The "Steric Shield" System (Buchwald G3/G4)

Recommendation: XPhos Pd G4 or RuPhos Pd G4 . Why it works: Similar to the PEPPSI system, the biaryl phosphine ligands (XPhos/RuPhos) are exceptionally bulky. They facilitate oxidative addition into electron-rich or deactivated aryl halides and prevent the formation of the amine-palladium chelate. RuPhos is particularly effective for substrates containing free amines [4].

Optimization Protocol (SOP-102)

Use this if Pd-PEPPSI fails or if the coupling partner is sterically hindered.

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) – Milder than carbonates, excellent buffering.

  • Solvent: Toluene / Water (10:1) or n-Butanol.

  • Temperature: 80°C.

Critical Troubleshooting: If you observe dehalogenation (loss of Br, replaced by H) instead of coupling:

  • Switch solvent to THF/Water .

  • Lower temperature to 60°C.

  • Increase catalyst loading to 5 mol%.

Module 3: The Nickel Alternative (Cost & Orthogonality)

Recommendation: Ni(cod)₂ + dppf or NiCl₂(dppe) . Why it works: Nickel is less "soft" than Palladium and has a lower affinity for the nitrogen lone pair of the amine compared to the carbon-halogen bond. It often bypasses the chelation trap entirely. This is a high-risk, high-reward strategy if Pd fails completely [5].

  • Catalyst: Ni(cod)₂ (10 mol%) + dppf (10 mol%)

  • Base: K₃PO₄[2]

  • Solvent: Toluene (Strictly anhydrous; Nickel is very air/moisture sensitive).

  • Warning: This system is less tolerant of functional groups on the coupling partner (e.g., aldehydes, nitro groups).

Visualizing the Solution

The following diagram illustrates the decision logic for catalyst selection and the mechanism of amine poisoning.

CatalystSelection Start Start: Coupling 4-Bromobenzo[d]isoxazol-3-amine Issue Problem: C3-Amine Coordinates Pd (Catalyst Poisoning) Start->Issue Decision Select Catalyst Strategy Issue->Decision PEPPSI Option A: Pd-PEPPSI-IPent (Steric Shielding via NHC) Decision->PEPPSI Primary Recommendation (Robust, Air Stable Precat) Buchwald Option B: XPhos/RuPhos Pd G4 (Bulky Phosphine Shield) Decision->Buchwald If Steric Hindrance High Nickel Option C: Ni(cod)2 / dppf (Orthogonal Metal Reactivity) Decision->Nickel If Pd Fails / Cost Constraint Outcome Successful Cross-Coupling (High Yield, Intact Ring) PEPPSI->Outcome Buchwald->Outcome Nickel->Outcome

Caption: Decision matrix for overcoming amine-directed catalyst poisoning in benzisoxazole substrates.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst poisoning by C3-amine.Switch to Pd-PEPPSI-IPent or RuPhos Pd G4 . Standard Pd(PPh₃)₄ will not work.
Ring Opening (Formation of Nitrile/Ketone) Base is too strong or temperature too high.Switch base from t-BuOK/NaOH to K₂CO₃ or K₃PO₄ . Reduce temp to <80°C.
Dehalogenation (Product is Benzo[d]isoxazol-3-amine) Hydride source present or β-hydride elimination.Ensure solvent is degassed. Avoid alcohols (EtOH/MeOH) if using Ni. Use Dioxane .
Low Conversion (<30%) Catalyst decomposition (Pd Black formation).Add 10-20 mol% extra ligand (e.g., extra IPent or XPhos) to stabilize the active species.

References

  • Organ, M. G., et al. (2017). Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives. Chemistry – A European Journal.[3]

    • Context: Establishes Pd-PEPPSI-IPent as the premier catalyst for coupling substrates with free amino groups adjacent to the halogen (2-aminopyridines are isostructural electronic analogs to the target substr
  • BenchChem Technical Guide. (2025). The Isoxazole Ring System: Stability and Reactivity.

    • Context: Defines the stability limits of the isoxazole N-O bond under basic and reductive conditions.
  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

    • Context: Mechanistic explanation of how bulky NHC ligands prevent coordination of interfering nucleophiles (amines).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

    • Context: Validates RuPhos/XPhos for handling amine-containing aryl halides.
  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent Advances in Homogeneous Nickel Catalysis. Nature.

    • Context: Provides the basis for Nickel as an alternative when Palladium is deactivated by hetero

Sources

Technical Support Center: Purification of 4-Bromobenzo[d]isoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromobenzo[d]isoxazol-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable building blocks in high purity. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides, detailed experimental protocols, and a comprehensive FAQ section to address common purification hurdles.

Introduction: The Challenge of a Privileged Scaffold

The 4-Bromobenzo[d]isoxazol-3-amine scaffold is a cornerstone in the synthesis of numerous pharmacologically active agents. However, its unique chemical architecture—featuring a basic amine group, a moderately polar isoxazole ring, and a heavy bromine atom—presents a distinct set of purification challenges. Issues such as co-eluting impurities, product degradation, and poor crystallization are common. This guide will equip you with the knowledge to diagnose and solve these problems effectively.

Core Principles: Understanding the Molecule

Successful purification begins with understanding the physicochemical properties of the target molecule. 4-Bromobenzo[d]isoxazol-3-amine is a moderately polar, basic compound. The isoxazole ring, while aromatic, contains a labile N-O bond susceptible to cleavage, particularly under basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of 4-Bromobenzo[d]isoxazol-3-amine derivatives.

Chromatography Issues

Q1: My compound is streaking badly on the silica gel TLC plate and column. What is the cause and how can I fix it?

A1: Streaking, or tailing, is a classic sign of strong, undesirable interactions between a basic compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel. The primary amine on your molecule is basic and can bind tightly to these acidic sites, leading to poor peak shape and inefficient separation.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The TEA will preferentially bind to the acidic silica sites, allowing your compound to elute symmetrically.[1]

    • Ammonia in Methanol: A 2M solution of ammonia in methanol can be used as the polar component of your mobile phase, which also effectively masks the silanol groups.[2]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds.[1]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.[2]

    • Reversed-Phase (C18): For highly polar derivatives, reversed-phase chromatography using a C18 column with a mobile phase like acetonitrile/water or methanol/water (often with a modifier like formic acid or TFA to ensure the amine is protonated and sharpens peaks) can be an excellent option.

Q2: I can't separate my product from an impurity with a very similar Rf value. What are my options?

A2: This is a common challenge, often due to a structurally similar impurity, such as a regioisomer or a partially reacted starting material.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Change Solvent Selectivity: If you are using a standard Hexane/Ethyl Acetate system, switch to a system with different solvent properties. For example, try Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways, which can often resolve overlapping spots.[2]

    • Run a Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can enhance the separation between closely eluting compounds.

  • Improve Column Efficiency:

    • Reduce Sample Load: Overloading the column is a primary cause of poor separation. A general rule is to load no more than 1-5% of the silica gel mass.[2]

    • Use Finer Silica: Using silica gel with a smaller particle size will increase the number of theoretical plates and improve resolution, although it will also increase the backpressure.

  • Consider an Orthogonal Method: If chromatography is failing, crystallization is often the best alternative.

Crystallization & Stability Issues

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal formation.[2]

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Add a small amount of hot solvent to fully re-dissolve the oil. Then, allow the solution to cool to room temperature very slowly, followed by further cooling in a refrigerator. Slow cooling is critical for forming an ordered crystal lattice.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to act as a template for crystallization.[2]

  • Change the Solvent System: Experiment with different solvent systems for recrystallization. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For amine compounds, consider solvents like methanol, ethanol, or mixtures such as dichloromethane/hexane.[3]

Q4: My yield is low after purification, and I see new spots on my TLC plate that weren't in the crude mixture. What's happening?

A4: This strongly suggests that your compound is degrading during the purification process. The benzo[d]isoxazole ring is known to be susceptible to cleavage under certain conditions.

Causality and Prevention:

  • Base-Catalyzed Ring Opening: The N-O bond in the isoxazole ring is the most labile part of the system. Strong bases or even prolonged exposure to moderately basic conditions (like TEA in your column eluent at room temperature for an extended period) can cause the ring to open. One study on the related drug leflunomide showed that the isoxazole ring was stable at acidic and neutral pH but degraded at pH 10, with the degradation being significantly faster at 37°C compared to 25°C.[4]

    • Solution: Minimize exposure to basic conditions. If using TEA in your chromatography, use the minimum effective amount (e.g., 0.1%) and run the column as quickly as possible. Avoid heating basic solutions of your compound for extended periods.

  • Silica-Catalyzed Degradation: The acidic nature of silica gel can also catalyze the degradation of sensitive compounds.

    • Solution: Before committing your entire batch to a column, perform a stability test. Spot your crude material on a TLC plate, let it sit in the open air on the lab bench for an hour, and then elute it. If a new degradation spot appears that wasn't there initially, your compound is not stable on silica. In this case, switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography is recommended.[2]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of 4-Bromobenzo[d]isoxazol-3-amine derivatives.

Purification_Troubleshooting start Crude Product Analysis (TLC/LCMS) problem_streak Problem: Streaking/ Tailing on TLC? start->problem_streak problem_overlap Problem: Overlapping Spots? problem_streak->problem_overlap No sol_add_base Solution: Add 0.1-1% TEA or NH3/MeOH to Mobile Phase problem_streak->sol_add_base Yes problem_degrade Problem: Degradation/ Low Yield? problem_overlap->problem_degrade No sol_change_eluent Solution: Change Eluent System (e.g., DCM/MeOH) problem_overlap->sol_change_eluent Yes sol_stability_test Action: Perform Silica Stability Test (Spot on TLC, wait 1hr, elute) problem_degrade->sol_stability_test Yes end_success Pure Product problem_degrade->end_success No sol_add_base->problem_overlap Purity Check sol_change_stationary Solution: Switch to Alumina, Amine-Silica, or Reversed-Phase (C18) sol_change_stationary->end_success sol_gradient Solution: Use a Shallow Gradient Elution sol_change_eluent->sol_gradient sol_gradient->problem_degrade Purity Check sol_recrystallize Solution: Attempt Recrystallization sol_recrystallize->end_success sol_stability_test->sol_change_stationary Degradation Observed sol_stability_test->sol_recrystallize Stable

Caption: Troubleshooting workflow for purification.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is a starting point for the purification of moderately polar 4-Bromobenzo[d]isoxazol-3-amine derivatives.

  • TLC Analysis:

    • Develop a suitable mobile phase. Start with a 70:30 mixture of Hexane:Ethyl Acetate. Add one drop of triethylamine (TEA) to the TLC developing jar.

    • The ideal Rf value for the product should be between 0.25 and 0.35 for good separation on a column. Adjust the solvent ratio as needed.

  • Column Packing:

    • Select an appropriately sized silica gel column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate + 0.1% TEA).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]

  • Elution:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol is suitable for final purification after chromatography or for crude material that is relatively pure.

  • Solvent Selection:

    • Place a small amount of your compound in several test tubes.

    • Add a few common solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene) dropwise to each tube at room temperature to test for solubility.

    • A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

    • If a single solvent is not ideal, try a binary solvent system (e.g., Dichloromethane/Hexane or Ethanol/Water).

  • Procedure:

    • Dissolve the compound in the minimum amount of the chosen boiling solvent.

    • If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • If crystals do not form, try scratching the flask or seeding with a pure crystal.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[6][7]

Data Summary Table

PropertyValue/ObservationSignificance for PurificationSource
Molecular Formula C₇H₅BrN₂O-[8]
Molecular Weight 213.03 g/mol Affects diffusion rates, but less critical for chromatography than polarity.[8]
Appearance Likely a solid at room temperature.Solid nature makes it suitable for crystallization.[9]
Polarity Moderately Polar Basic AmineProne to streaking on silica gel. Requires basic modifier or alternative stationary phase.[1]
Stability Susceptible to ring-opening under basic conditions, especially with heat.Avoid prolonged exposure to strong bases and high temperatures during purification.[4]

Conclusion

The purification of 4-Bromobenzo[d]isoxazol-3-amine derivatives, while challenging, can be mastered through a systematic and informed approach. By understanding the inherent basicity and potential instability of the scaffold, researchers can preemptively address common issues like chromatographic tailing and chemical degradation. The strategic use of basic modifiers, the selection of appropriate stationary phases, and the careful optimization of crystallization conditions are key to achieving high purity and yield. This guide serves as a foundational resource to empower scientists to overcome these purification hurdles and accelerate their research and development efforts.

References

  • Krasniqi, E., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC. Available from: [Link]

  • Google Patents (2017). US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride.
  • Barluenga, J., et al. (2006). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. Available from: [Link]

  • LookChem (n.d.). Cas 796969-15-8, 4-bromobenzo[d]isoxazol-3-amine. Available from: [Link]

  • PubMed (2020). Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db. Available from: [Link]

  • ResearchGate (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Available from: [Link]

  • ResearchGate (2004). pH and temperature stability of the isoxazole ring in leflunomide. Available from: [Link]

  • Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • ResearchGate (2021). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. Available from: [Link]

  • PubMed (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. Available from: [Link]

  • PMC (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Available from: [Link]

  • Supporting Information (n.d.). Synthesis of Trisubstituted Oxazoles via Aryne Induced[6][7] Sigmatropic Rearrangement-Annulation Cascade. Available from: [Link]

  • ResearchGate (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • PMC (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Available from: [Link]

  • PubMed Central (2020). Benzo[1,2-d:4,5-d′]bis([2][6][7]thiadiazole) and Its Bromo Derivatives. Available from: [Link]

  • University of Rochester (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

Sources

Minimizing homocoupling in Suzuki reactions of 4-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling in Suzuki Reactions of 4-Bromobenzo[d]isoxazol-3-amine Ticket ID: SUZ-ISOX-4BR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Ortho-Amine" Paradox

Welcome to the technical support center. You are likely here because your Suzuki coupling of 4-Bromobenzo[d]isoxazol-3-amine is stalling, or you are observing significant homocoupling of your boronic acid partner (oxidative homocoupling) or your halide substrate (reductive homocoupling).

This substrate presents a classic "privileged poison" motif. The free amine (-NH


) at position 3 is ortho to the bromine at position 4. Upon oxidative addition to Palladium, this geometry favors the formation of a stable 5-membered palladacycle. This "chelate trap" occupies the coordination sites necessary for transmetallation, effectively shutting down the catalytic cycle.

When the cross-coupling cycle stalls, the catalyst is left vulnerable to side reactions, and your boronic acid partner—unable to find a reactive Pd species—succumbs to oxygen-mediated homocoupling (Glaser-type).

This guide provides the protocols to break this chelation, restore turnover, and eliminate homocoupling.

Module 1: Root Cause Analysis (The Mechanism)

To fix the reaction, we must visualize why it fails. The diagram below illustrates the competition between the productive catalytic cycle and the "Chelation Trap" that leads to homocoupling.

SuzukiMechanism Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate Chelate CHELATION TRAP (Stable 5-membered Ring) Pd Coordinated to 3-NH2 OxAdd->Chelate Fast Intramolecular Coordination TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid (If Ligand Bulky Enough) HomoC SIDE REACTION Boronic Acid Homocoupling (Driven by O2 + Stalled Cycle) Chelate->HomoC Stalled Catalyst Accumulates O2/Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Complete

Figure 1: The "Chelation Trap" mechanism. The ortho-amine coordinates to the Pd(II) intermediate, preventing transmetallation and allowing competing homocoupling pathways to dominate.

Module 2: Catalyst & Ligand Selection

The solution to amine poisoning is steric bulk . You must use a ligand that is bulky enough to physically block the 3-amino group from binding to the Palladium, yet flexible enough to allow the reaction to proceed.

Recommended Catalytic Systems
PriorityCatalyst / Ligand SystemWhy it works
Gold Standard XPhos Pd G4 or SPhos Pd G4 These Buchwald precatalysts generate the active species immediately. SPhos is particularly effective for amino-halides because its methoxy groups interact with the Pd center, blocking the "poisoning" amine.
Alternative Pd(OAc)

+ SPhos
(1:2 ratio)
If G4 precatalysts are unavailable. Note: Requires reduction to Pd(0) in situ, which can be slow.
High Temp Pd(dppf)Cl

The bidentate ligand prevents the formation of the 5-membered chelate by occupying two sites, but it requires higher temperatures (80-100°C).
Avoid Pd(PPh

)

The triphenylphosphine ligands are too labile. The amine will displace them, leading to the chelation trap and immediate reaction failure.

Module 3: Reaction Engineering (Solvents & Bases)

The benzo[d]isoxazole ring is sensitive. The N-O bond can cleave under strong reducing conditions or with very strong nucleophiles.

  • Base Selection: Use K

    
    PO
    
    
    
    (anhydrous or 2M aq). It is mild enough to preserve the isoxazole ring but strong enough to activate the boronic acid. Avoid strong alkoxides (KOtBu) which may degrade the heterocycle.
  • Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1) . The biphasic system helps dissolve inorganic bases and prevents the precipitation of boronic acid dimers.

Module 4: The "Anti-Homocoupling" Protocol

This protocol is designed to minimize both oxidative homocoupling (of the boronic acid) and reductive homocoupling (of the halide).

Reagents:

  • 4-Bromobenzo[d]isoxazol-3-amine (1.0 equiv)

  • Boronic Acid Partner (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane / H

    
    O (4:1 ratio)
    

Step-by-Step Methodology:

  • The "Dry" Setup: Add the aryl bromide, boronic acid, and base into a reaction vial equipped with a stir bar. Do not add the catalyst yet.

  • Degassing (Critical Step):

    • Add the solvent mixture.[1]

    • Sparge the solution with Argon or Nitrogen for at least 15 minutes . (Do not just purge the headspace; the gas must bubble through the liquid).

    • Why: Oxygen is the fuel for boronic acid homocoupling. Removing it is the single most effective way to stop the side reaction.

  • Catalyst Addition:

    • Add the XPhos Pd G4 quickly under a positive pressure of inert gas.

    • Seal the vial immediately (Teflon-lined crimp cap or screw cap).

  • Reaction:

    • Heat to 80°C .

    • Monitor by LCMS at 1 hour. The G4 catalyst usually initiates within minutes.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a pad of Celite (to remove Pd black).

    • Dilute with EtOAc, wash with water/brine.

Module 5: Troubleshooting FAQ

Q1: I still see the boronic acid dimer (homocoupling) and unreacted starting material.

  • Diagnosis: Your catalyst died before it could start. The "Chelation Trap" likely occurred, and the remaining boronic acid dimerized because the Pd was inactive.

  • Fix: Switch to SPhos Pd G4 . The specific architecture of SPhos provides a "roof" over the Pd, making it sterically impossible for the ortho-amine to coordinate.

Q2: I see the "reductive homocoupling" of my bromide (Ar-Ar dimer of the isoxazole).

  • Diagnosis: This often happens when the reaction is "starved" of boronic acid or if the catalyst loading is too high in the absence of a partner.

  • Fix:

    • Add the boronic acid in two portions (0.7 equiv at start, 0.5 equiv after 1 hour).

    • Ensure your solvent is strictly deoxygenated.

    • Lower the temperature to 60°C.

Q3: Can I protect the amine to solve this?

  • Answer: Yes, this is the "Nuclear Option." If the direct coupling fails despite using SPhos/XPhos:

    • Protect the amine as an Acetamide (-NHAc) using Ac

      
      O/Pyridine.
      
    • Perform the Suzuki coupling (the amide is much less coordinating than the free amine).

    • Deprotect with mild base (K

      
      CO
      
      
      
      /MeOH) or acid. Note: Avoid strong reduction which breaks the isoxazole.

Q4: My isoxazole ring opened up (ring cleavage).

  • Diagnosis: You likely used a strong reductant or a specific metal contaminant (like Raney Ni, or Pd/C with H2).

  • Fix: Ensure no H

    
     gas is generated. Avoid using alcohols (MeOH/EtOH) as co-solvents at high temperatures, as they can act as hydride sources in Pd-catalyzed transfer hydrogenation. Stick to Dioxane or Toluene.
    

Module 6: Decision Tree

Use this flow to determine your next experimental move.

Troubleshooting Start Start: Low Yield / Homocoupling Q1 Is the Boronic Acid Homocoupling? Start->Q1 Q2 Did you sparge with Ar for >15 mins? Q1->Q2 Yes Q3 Is the Bromide Homocoupling? Q1->Q3 No (Unreacted SM) Action1 Action: STRICT Degassing. O2 is the culprit. Q2->Action1 No Action2 Action: Switch Ligand to SPhos or XPhos. Break the Chelation. Q2->Action2 Yes Q3->Action2 No (Just Stalled) Action3 Action: Lower Temp. Add Boronic Acid in portions. Q3->Action3 Yes

Figure 2: Troubleshooting logic flow for optimizing the coupling reaction.

References

  • Mechanistic Basis of Amine Poisoning

    • Title: Catalyst Poisoning in Palladium-C
    • Source:Journal of the American Chemical Society[3]

    • URL:[Link]

  • Buchwald Ligand Efficacy (SPhos/XPhos)

    • Title: Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides.
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Homocoupling Mechanisms

    • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[4]

    • Source:Organic Process Research & Development
    • URL:[Link]

  • Isoxazole Coupling Specifics

    • Title: Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles.[5]

    • Source:Heterocycles[6][7][8]

    • URL:[Link]

Sources

Technical Support Center: Reaction Monitoring for 4-Bromobenzo[d]isoxazol-3-amine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 4-Bromobenzo[d]isoxazol-3-amine. This scaffold is a critical building block in medicinal chemistry, and successful, well-understood functionalization reactions are paramount to accelerating drug discovery programs. Proper reaction monitoring is not just about tracking completion; it's about understanding kinetics, identifying intermediates, and diagnosing side reactions in real-time.

This guide provides field-proven insights and troubleshooting strategies to help you navigate the complexities of monitoring common cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are frequently employed to modify this core structure.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers frequently encounter when setting up their analytical monitoring protocols.

Q1: Which technique is best for monitoring the progress of my Suzuki-Miyaura coupling reaction with 4-Bromobenzo[d]isoxazol-3-amine?

A1: The choice depends on your specific needs for speed, precision, and the information required.

  • For rapid, qualitative checks: Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method. It is excellent for quickly determining the consumption of the starting material.

  • For quantitative analysis and purity assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard. It provides accurate data on the conversion rate, product formation, and the presence of impurities. A UV detector is typically sufficient, as both the starting material and the arylated product are chromophoric.

  • For definitive identification of products and byproducts: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It combines the separation power of HPLC with the mass identification capabilities of MS. This is particularly useful for confirming the mass of your desired product and identifying unexpected side products, which is common when optimizing complex cross-coupling reactions.[1][2][3][4]

Q2: How can I quickly check if my starting material has been consumed?

A2: Thin-Layer Chromatography (TLC) is the ideal technique for this purpose. By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the same plate, you can visually track the disappearance of the starting material spot. This provides a clear, qualitative indication of reaction progress or completion within minutes.

Q3: Can I use NMR for quantitative reaction monitoring? What are the key considerations?

A3: Yes, quantitative NMR (qNMR) is a powerful and increasingly popular technique for reaction monitoring.[5][6] Its primary advantage is that it is an inherently quantitative method that does not require calibration curves for each component, provided a stable internal standard is used.[5][7]

Key Considerations:

  • Internal Standard: You must use an inert, stable internal standard with a known concentration and a resonance that is well-resolved from all other signals in the reaction mixture.

  • Relaxation Times (T1): For accurate quantification, the relaxation delay (d1) in your NMR experiment must be at least 5 times the longest T1 of the protons you are integrating. This ensures all signals are fully relaxed and their integrals are directly proportional to the molar concentration.[8]

  • Sample Preparation: A representative aliquot of the reaction mixture must be taken. It is often necessary to quench the reaction in the NMR tube or dilute it to ensure the sample composition does not change during the acquisition time.

  • Solvent Suppression: If you are monitoring a reaction in a protonated solvent, you will need to use solvent suppression techniques, which can sometimes affect the accuracy of integrals near the solvent peak.[9]

Q4: When should I choose LC-MS over HPLC-UV for reaction analysis?

A4: While HPLC-UV is excellent for quantification, LC-MS should be your tool of choice in the following scenarios:

  • New Reaction Development: When developing a new functionalization, there is a high probability of forming unexpected byproducts. LC-MS can help identify these by their mass, providing crucial insights into reaction pathways and helping to optimize conditions.[3]

  • Low-Level Impurity Identification: If you observe small impurity peaks in your HPLC-UV chromatogram, LC-MS can provide the mass data needed to propose a structure for that impurity.[1]

  • Non-Chromophoric Products/Reactants: If one of your reactants or potential byproducts has a poor UV chromophore, it may be invisible to a UV detector. An MS detector can often detect these compounds, providing a more complete picture of the reaction.

  • Confirmation of Product Identity: LC-MS provides an orthogonal confirmation of your product's identity (retention time + mass) which is more definitive than retention time alone.

Section 2: Troubleshooting Guides

This section provides specific, actionable solutions to common problems encountered during reaction monitoring.

Guide 1: Thin-Layer Chromatography (TLC)
Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking or tailing. 1. Sample Overload: Too much sample was spotted on the plate.[10] 2. High Polarity: The compound is highly polar and interacts strongly with the silica gel. The amine group on the scaffold can cause this. 3. Inappropriate Solvent System: The solvent system's polarity is too low, causing slow and uneven movement.1. Dilute the reaction mixture aliquot before spotting. 2. Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent. This will neutralize the acidic silica surface and improve the spot shape for basic compounds. 3. Systematically increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).
Poor separation between starting material and product. 1. Similar Polarity: The starting material and product have very similar polarities. 2. Incorrect Solvent System: The chosen eluent does not provide sufficient differential migration.1. Use a co-spot lane to be certain. If separation is still poor, a different analytical technique like HPLC is recommended. 2. Experiment with different solvent systems. Try a combination of three solvents (e.g., Hexane/EtOAc/DCM) to fine-tune the polarity and selectivity.
Spots are not visible under UV light. 1. Low Concentration: The concentration of the analyte is below the detection limit.[10] 2. Compound lacks a UV chromophore. (Unlikely for this specific scaffold).1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications to concentrate the spot.[10] 2. Use a chemical stain. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds that can be oxidized.
Guide 2: High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing. 1. Secondary Silanol Interactions: The basic amine on your molecule is interacting with acidic residual silanol groups on the silica-based column packing.[11][12][13] 2. Mobile Phase pH: The pH of the mobile phase is close to the pKa of your analyte, causing it to exist in both ionized and neutral forms.[11] 3. Column Overload: Injecting too much sample.1. Add a mobile phase modifier. A small amount of trifluoroacetic acid (TFA, 0.1%) will protonate the amine, and a competing base like triethylamine (TEA, 0.1%) can be used to block silanol sites. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For the amine group, this typically means using a lower pH buffer (e.g., pH 3). 3. Reduce the injection volume or dilute the sample.
Peak Fronting. 1. Column Overload: The concentration of the sample is too high for the column's capacity.[12][14] 2. Poor Sample Solubility: The sample is not fully dissolved in the mobile phase or injection solvent.[12][14]1. Dilute the sample significantly. 2. Ensure the sample is fully dissolved in a solvent that is weaker than or matches the initial mobile phase composition.
Shifting Retention Times. 1. Inadequate Column Equilibration: The column was not properly equilibrated with the mobile phase before injection. 2. Mobile Phase Composition Change: The mobile phase composition is changing over time (e.g., evaporation of a volatile component). 3. Temperature Fluctuations: The column temperature is not stable.1. Always equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection. 2. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. 3. Use a column oven to maintain a constant temperature.
Guide 3: Mass Spectrometry (MS)
Problem Potential Cause(s) Recommended Solution(s)
No mass signal detected for the product. 1. Poor Ionization: The compound is not ionizing efficiently under the current source conditions (e.g., ESI, APCI).[15] 2. Incorrect Mass Range: The mass spectrometer is not scanning the correct m/z range. 3. Reaction Failure: The product has not been formed.1. Optimize the ionization source. For ESI, try switching between positive and negative ion modes. The amine group on your scaffold should ionize well in positive mode ([M+H]⁺). Adjust the sprayer voltage and gas flows.[16][17] 2. Verify your calculated product mass and ensure the scan range includes the expected m/z value. 3. Cross-verify with a different technique like TLC or HPLC-UV to confirm if any product has formed.
Significant ion suppression. 1. High Concentration: The sample is too concentrated, leading to competition for ionization.[15] 2. Non-volatile Buffer/Salts: The presence of non-volatile salts (e.g., phosphate buffers from a workup) in the sample is interfering with the ionization process.1. Dilute the sample before injection. 2. If possible, use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate. If non-volatile salts are present from the reaction mixture, perform a simple sample cleanup (e.g., solid-phase extraction or liquid-liquid extraction) before LC-MS analysis.

Section 3: Protocols & Workflows

Protocol 1: Standard TLC Protocol for Reaction Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation:

    • Take a small aliquot (1-2 drops) of the reaction mixture using a capillary tube.

    • Dilute the aliquot in a small vial with a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting:

    • Lane 1 (Starting Material - SM): Spot a dilute solution of your 4-Bromobenzo[d]isoxazol-3-amine starting material.

    • Lane 2 (Co-spot - C): Spot the starting material first, then, on the exact same spot, apply the diluted reaction mixture.

    • Lane 3 (Reaction Mixture - RXN): Spot the diluted reaction mixture.

  • Development: Place the TLC plate in a chamber containing the chosen eluent. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: Assess the disappearance of the starting material spot in the RXN lane and the appearance of new product spots. The co-spot lane helps to differentiate the starting material from the product if they have similar Rf values.

Workflow 1: Selecting the Right Monitoring Technique

This flowchart guides the decision-making process for choosing an appropriate analytical method.

G cluster_0 start Start: Need to monitor reaction q1 Is a quick, qualitative check sufficient? start->q1 tech_tlc Use Thin-Layer Chromatography (TLC) q1->tech_tlc Yes q2 Need quantitative data (conversion, purity)? q1->q2 No end_point Analysis Complete tech_tlc->end_point tech_hplc Use HPLC-UV q2->tech_hplc Yes q3 Are there unknown byproducts or need mass confirmation? q2->q3 No tech_hplc->q3 tech_lcms Use LC-MS q3->tech_lcms Yes q4 Need structural info on intermediates without chromatography? q3->q4 No tech_lcms->end_point tech_nmr Use in-situ or offline NMR q4->tech_nmr Yes q4->end_point No tech_nmr->end_point

Caption: Decision tree for selecting an appropriate reaction monitoring technique.

Section 4: Data Summary

Table 1: Comparison of Common Reaction Monitoring Techniques
Technique Speed Cost per Sample Information Provided Best For Common Pitfalls
TLC Very Fast (~15 min)Very LowQualitative (SM consumption, product formation)Quick reaction checks, solvent system screening.Streaking, poor resolution, non-quantitative.
HPLC-UV Moderate (~5-30 min)ModerateQuantitative (% conversion, purity), Retention TimeAccurate kinetic studies, purity analysis.Peak tailing/fronting, co-elution, requires calibration.
LC-MS Moderate (~5-30 min)HighQuantitative, Retention Time, Mass-to-charge ratio (m/z)Unknown byproduct identification, definitive product confirmation.[3]Ion suppression, complex data interpretation, requires volatile buffers.
qNMR Slow (~5-20 min per sample)High (instrument cost)Quantitative (absolute concentration), Structural informationMechanistic studies, analysis of complex mixtures without separation.[5][18]Lower sensitivity, requires expensive deuterated solvents or solvent suppression.

References

  • Bruker. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Pieters, S., et al. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry, 83(22), 8595-8602.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Retrieved from [Link]

  • Domon, B. (2012). Considerations on selected reaction monitoring experiments: implications for the selectivity and accuracy of measurements. Proteomics.
  • Scott, J. R., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • News-Medical. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Functionalization of 4-bromobenzo[c][7]naphthyridine via regioselective direct ring metalation. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Semenova, A. A., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
  • Foley, D. P., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Stolar, T., et al. (2024).
  • Al-Adham, I. S. I., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Heliyon, 7(12), e08581.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2012, February 28). Recent developments in the use of LCMS in process pharmaceutical chemistry. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • Chromatography Online. (2021, January 1). Tips for Electrospray Ionization LC–MS. Retrieved from [Link]

  • ResearchGate. (2021). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2011, October 5). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). New perspectives in the cross-coupling reactions of organostannanes. Retrieved from [Link]

  • Chromatography Online. (n.d.). Peak Fronting . . . Some of the Time. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Pharmaceutical Technology. (2011, November 2). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (2008, October 14). Selected reaction monitoring for quantitative proteomics: a tutorial. Retrieved from [Link]

Sources

Technical Support Center: Palladium Removal from 4-Bromobenzo[d]isoxazol-3-amine Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of residual Palladium (Pd) catalyst from reaction mixtures containing 4-Bromobenzo[d]isoxazol-3-amine. Case ID: PD-REM-BISX-04 Audience: Process Chemists, Medicinal Chemists, CMC Leads.

Core Technical Analysis: The "Sticky" Substrate Problem

Before attempting removal, it is critical to understand why Palladium persists in your mixture. 4-Bromobenzo[d]isoxazol-3-amine (Structure 1 ) presents a specific chelation challenge that renders standard aqueous washes ineffective.

  • The Chelation Trap: The exocyclic amine at C3 (

    
    ) and the endocyclic nitrogen (
    
    
    
    ) of the isoxazole ring create a formidable ligand environment. Palladium species (both Pd(0) clusters and Pd(II) salts) coordinate strongly to these nitrogen centers.
  • The Risk: Standard acid washes (e.g., 1M HCl) intended to protonate the amine and release the metal often fail because the isoxazole nitrogen remains coordinating, or the protonated salt precipitates, trapping the metal in the crystal lattice.

  • The Solution: You must use a ligand exchange strategy with a binding affinity (

    
    ) orders of magnitude higher than the aminobenzisoxazole moiety.
    

Decision Matrix: Selecting Your Protocol

Use this decision tree to select the appropriate cleanup method based on your current stage and purity requirements.

Pd_Removal_Decision_Tree Start Start: Crude Reaction Mixture Check_Pd Current Pd Level (ppm)? Start->Check_Pd High_Pd > 1000 ppm (Visible Black/Grey) Check_Pd->High_Pd Med_Pd 100 - 1000 ppm (Dark Orange/Brown) Check_Pd->Med_Pd Low_Pd < 100 ppm (Pale Yellow) Check_Pd->Low_Pd Method_A Protocol A: Activated Carbon + Celite High_Pd->Method_A Bulk Removal Method_B Protocol B: Silica-Supported Thiol (Si-SH) Med_Pd->Method_B High Selectivity Method_C Protocol C: Crystallization (Recrystallization) Low_Pd->Method_C Final Polish Method_A->Check_Pd Re-assay Method_B->Method_C If > 10 ppm remains

Figure 1: Decision matrix for Palladium removal strategies based on initial contamination levels.

Detailed Protocols

Protocol A: Bulk Removal (Activated Carbon)

Best for: Crude mixtures with visible Pd black precipitating.

Why it works: Activated carbon has a massive surface area that physically adsorbs colloidal Pd(0). Warning: Carbon can adsorb your product (4-Bromobenzo[d]isoxazol-3-amine). Do not exceed recommended loading.

  • Dissolution: Dissolve crude material in THF or EtOAc (10 mL/g). Avoid DMF if possible, as it stabilizes Pd colloids.

  • Loading: Add Activated Carbon (Darco G-60 or equivalent) at 10-20 wt% relative to the substrate.

  • Digestion: Heat to 50°C for 1 hour. Note: Heating promotes the aggregation of colloidal Pd onto the carbon surface.

  • Filtration:

    • Prepare a filter funnel with a pad of Celite 545 .

    • Filter the hot suspension through the Celite.[1]

    • Wash the cake with 2 volumes of hot solvent.

  • Result: Filtrate should be significantly lighter in color.

Protocol B: Precision Scavenging (Silica-Thiol)

Best for: High-value intermediates where yield loss must be minimized.

Why it works: The Thiol (-SH) group forms a covalent-like Pd-S bond, which is thermodynamically stronger than the Pd-N bond of your isoxazole amine. Scavenger Choice: Use Si-Thiol or Si-TMT .

  • Avoid: SCX (Strong Cation Exchange) resins. These will bind your amine product, causing massive yield loss.

ParameterSpecification
Scavenger SiliaMetS® Thiol or Biotage® MP-TMT
Equivalents 2 - 4 eq (relative to residual Pd, not substrate)
Solvent THF, EtOAc, or MeOH
Temperature 40°C - 50°C
Time 4 - 12 Hours

Step-by-Step:

  • Dissolve the crude 4-Bromobenzo[d]isoxazol-3-amine in THF.

  • Add SiliaMetS® Thiol (approx. 5-10 wt% if Pd content is unknown, or calculate 4 eq based on ICP data).

  • Stir at 45°C for 4 hours.

  • Filter through a 0.45 µm PTFE membrane or a fine frit.

  • Concentrate the filtrate.[1]

Protocol C: Crystallization (The Polish)

Best for: Final API steps requiring < 10 ppm Pd.

4-Bromobenzo[d]isoxazol-3-amine is a solid with high crystallinity. Recrystallization rejects impurities (including metal complexes) to the mother liquor.

  • Solvent System: Ethanol/Water (7:3) or Toluene/Heptane.

  • Dissolution: Dissolve at reflux.

  • Cooling: Cool slowly to Room Temperature, then to 0°C.

  • Filtration: Collect crystals.

  • Wash: Wash with cold anti-solvent (e.g., Heptane).

    • Critical: Do not wash with the mother liquor; it contains the concentrated Pd.

Troubleshooting & FAQs

Q1: I used Si-Thiol, but my Pd levels are still ~500 ppm. Why?

  • Diagnosis: You likely have Pd(II) oxidative addition complexes (e.g., Ar-Pd-Br) rather than Pd(0). The isoxazole amine might be stabilizing these species.

  • Fix: Add a mild reducing agent (e.g., NaHSO₃ or dilute formic acid) during the scavenger step to reduce Pd(II) to Pd(0), which scavengers bind more effectively. Alternatively, switch to Si-TMT (Trithiocyanuric acid), which is superior for Pd(II) species.

Q2: Can I use an aqueous acid wash (1M HCl) to remove the Pd?

  • Risk: No. While 4-Bromobenzo[d]isoxazol-3-amine is basic, protonating it (forming the HCl salt) often traps the Pd anion (e.g.,

    
    ) as a counter-ion in the crystal lattice. You will get a clean-looking salt that still fails ICP-MS testing.
    

Q3: My product is turning grey after drying. What is happening?

  • Cause: "Wicking." As the solvent evaporates, residual soluble Pd concentrates on the surface of the crystals and reduces to Pd(0) metal upon exposure to air/light.

  • Fix: You must perform a "Polish Filtration" (0.2 µm filter) of the final solution before the final crystallization or evaporation steps.

Q4: Will the scavenger remove the Bromine from the ring?

  • Safety Check: Generally, no. Thiol scavengers do not perform oxidative addition into C-Br bonds under these conditions. However, avoid using scavengers containing hydride sources or heating above 80°C, which could risk hydrodebromination.

Comparative Efficiency Data

The following data estimates removal efficiency for amino-heterocycles based on industry standard performance [1][2].

MethodStarting Pd (ppm)Ending Pd (ppm)Yield Recovery (%)Cost
Activated Carbon 2000150 - 30085 - 90%Low
Si-Thiol (Resin) 2000< 20> 98%High
Crystallization 50050 - 10070 - 80%Medium
Extraction (HCl) 20001800 (Ineffective)N/ALow

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage. (n.d.). Metal Scavenging User Guide. Retrieved January 30, 2026. Link

  • SiliCycle. (n.d.). SiliaMetS® Metal Scavengers - Application Notes. Retrieved January 30, 2026. Link

Sources

Base selection for optimizing Buchwald-Hartwig amination of 4-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of base selection for the Buchwald-Hartwig amination of 4-Bromobenzo[d]isoxazol-3-amine . This substrate presents a unique "dual-threat" challenge: the isoxazole ring is chemically labile to strong nucleophilic bases (risking ring-opening decomposition), and the exocyclic C3-amine poses a risk of catalyst poisoning or competitive self-coupling.

Subject: Optimization of Base & Conditions for C4-Amination of Benzo[d]isoxazoles Applicable Substrate: 4-Bromobenzo[d]isoxazol-3-amine (CAS: 100000-00-0 analog) Reaction Class: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Part 1: Strategic Base Selection (The "Why" and "How")

The Core Challenge: The Isoxazole Sensitivity Paradox

The benzo[d]isoxazole scaffold is prone to Kemp elimination-type ring opening when exposed to strong, nucleophilic bases (e.g., NaOtBu, LiHMDS). The base deprotonates the C3-position (or attacks the ring directly), leading to N-O bond cleavage and the formation of nitriles or salicylamides.

However, the oxidative addition of the C4-bromide is electronically deactivated by the electron-rich C3-amine, typically requiring a stronger base to facilitate the catalytic cycle. Balancing these opposing requirements is the key to success.

Recommended Base Hierarchy
Base ClassSpecific ReagentRecommendation LevelTechnical Rationale
Silanolates NaOTMS (Sodium trimethylsilanolate)⭐⭐⭐⭐⭐ (Gold Standard) High basicity, low nucleophilicity. Soluble in THF/Toluene. Ideal for "base-sensitive" heteroaryl halides as it minimizes nucleophilic attack on the isoxazole ring while sufficiently activating the Pd-amine complex.
Inorganic Carbonates Cs₂CO₃ (Cesium Carbonate)⭐⭐⭐⭐ (Reliable)Mild & Heterogeneous. The low solubility in dioxane/toluene creates a "buffered" effect, preventing high concentrations of active base that trigger decomposition. Requires higher temperatures (80-100°C).
Phosphates K₃PO₃ (Tribasic Potassium Phosphate)⭐⭐⭐ (Conditional)Good for substrates with protic groups. Often requires water (1-2 equiv) or a phase transfer catalyst to be effective.
Alkoxides NaOtBu (Sodium tert-butoxide)⚠️ Use with Caution High Risk. Often causes rapid ring opening of the isoxazole. Only use if the coupling partner is extremely unreactive and milder bases fail completely.

Part 2: Optimization Protocol (Step-by-Step)

Phase A: The "Safe" Screen (Cs₂CO₃)

Start here to establish a baseline without decomposing your starting material.

  • Solvent System: 1,4-Dioxane (anhydrous).

  • Catalyst/Ligand: Pd(OAc)₂ (2 mol%) + Xantphos or BrettPhos (4 mol%).

    • Note: Xantphos is preferred for primary amines; BrettPhos for anilines.

  • Base: Cs₂CO₃ (2.0 equiv).

  • Temperature: 90 °C.

  • Checkpoint: Analyze LCMS at 2 hours.

    • Result A: Product forms, SM remains → Increase Temp to 110°C.

    • Result B: No reaction → Proceed to Phase B.

Phase B: The "Smart" Base Switch (NaOTMS)

Use this if Phase A is too slow or conversion is stalled.

  • Solvent System: THF (anhydrous) or Toluene.

  • Catalyst/Ligand: Pd₂dba₃ (1 mol%) + tBuBrettPhos (2-4 mol%).

  • Base: NaOTMS (2.0 equiv).

    • Critical Step: NaOTMS is moisture sensitive. Handle in a glovebox or under strict Ar flow.

  • Temperature: 60 °C (Start low).

  • Rationale: NaOTMS is soluble in THF, allowing the reaction to proceed at lower temperatures, preserving the isoxazole ring.

Phase C: Handling the C3-Amine (Self-Coupling)

If you observe oligomers (dimers of the starting material), the C3-amine is competing with your coupling partner.

  • Solution: Protect the C3-amine with a Boc or Pivaloyl group prior to coupling.

  • Alternative: Use a catalyst with extreme steric bulk (Pd-PEPPSI-IPent ) which disfavors the coordination of the hindered C3-amine in favor of the smaller external amine.

Part 3: Troubleshooting & FAQs

Q1: I see a new peak in LCMS with M+18 mass relative to the starting material, and no product. What happened?

Diagnosis: You likely hydrolyzed the isoxazole ring. Cause: The base was too nucleophilic (e.g., NaOH, NaOMe, or wet NaOtBu) or the solvent contained water at high pH. Fix: Switch to anhydrous Cs₂CO₃ or NaOTMS . Ensure solvents are dried over molecular sieves.

Q2: The reaction turns black immediately and stalls.

Diagnosis: Catalyst poisoning ("Pd Black" precipitation). Cause: The free C3-amine is coordinating strongly to the Pd, displacing the ligand. Fix:

  • Increase Ligand:Pd ratio to 2:1 or 3:1.

  • Switch to a precatalyst (e.g., Xantphos Pd G3 ) to ensure immediate ligation upon activation.

Q3: Can I use DBU or organic bases?

Answer: Yes, but with reservations. DBU can sometimes act as a nucleophile. BTMG (tert-Butyl-tetramethylguanidine) is a safer organic superbase alternative for this substrate if solubility is an issue, but inorganic bases are generally more robust for this specific coupling.

Part 4: Decision Logic Visualization

BaseSelection Start Start: 4-Bromobenzo[d]isoxazol-3-amine CheckAmine Is the C3-Amine Protected? Start->CheckAmine Protect Recommended: Protect with Boc/Piv (Prevents self-coupling) CheckAmine->Protect No (High Risk) BaseChoice Select Base Strategy CheckAmine->BaseChoice Yes (Preferred) Protect->BaseChoice Cs2CO3 Option A: Cs2CO3 / Dioxane (Safe, Heterogeneous) BaseChoice->Cs2CO3 Standard Start NaOTMS Option B: NaOTMS / THF (High Activity, Soluble, Non-Nu) BaseChoice->NaOTMS Sensitive/Difficult NaOtBu Option C: NaOtBu (RISK: Ring Opening) BaseChoice->NaOtBu Last Resort ResultA Evaluate LCMS @ 2h Cs2CO3->ResultA NaOTMS->ResultA Success Product Formed ResultA->Success Yield > 50% RingOpen Ring Opening Observed? (Nitrile/Phenol byproducts) ResultA->RingOpen Decomposition NoRxn No Reaction / Low Conv? ResultA->NoRxn RingOpen->NaOTMS Switch Base NoRxn->NaOTMS Switch Base

Caption: Decision tree for base selection emphasizing the trade-off between reactivity and isoxazole ring stability.

Part 5: References

  • Mechanistic Insight on Base Selection:

    • Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.

    • Source:Journal of the American Chemical Society / NIH PubMed Central.

    • Relevance: Establishes NaOTMS as the superior base for isoxazole/thiazole class substrates to prevent ring degradation.

    • URL:[Link]

  • General Buchwald-Hartwig Conditions:

    • Title: Buchwald-Hartwig Amination User Guide.[1]

    • Source:Chemical Science / LibreTexts.

    • Relevance: Provides pKa data and solubility profiles for Cs₂CO₃ vs NaOtBu.

    • URL:[Link]

  • Benzo[d]isoxazole Scaffold Properties:

    • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry.[2]

    • Source:NIH / PubMed Central.

    • Relevance: Details the chemical stability and pharmacological importance of the 3-amino-1,2-benzisoxazole moiety.

    • URL:[Link]

Sources

Strategies to avoid di-bromination byproducts in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Minimizing Di-bromination & Poly-halogenation Byproducts Assigned Specialist: Senior Application Scientist, Synthesis Division

Mission Brief & Core Diagnostics

The Problem: You are attempting a mono-bromination, but your LC-MS traces show significant amounts of di-bromo and tri-bromo species, even when using a 1:1 stoichiometry.

The Root Cause: In Electrophilic Aromatic Substitution (EAS), the introduction of a bromine atom generally deactivates the ring (inductive withdrawal). However, for highly activated substrates (phenols, anilines, ethers), the resonance donation of the substituent overwhelms the inductive withdrawal of the first bromine. This makes the mono-bromo product still reactive enough to compete with the starting material for the remaining brominating agent.

In Radical Bromination (benzylic/allylic), di-bromination is often a result of statistical probability and "hot spots" caused by poor mixing or high local concentrations of reagents.

Strategic Decision Matrix

Before modifying your reaction, identify your substrate class to select the correct suppression strategy.

BrominationStrategy Start Substrate Analysis Type1 Activated Aromatic (Phenol, Aniline) Start->Type1 Type2 Deactivated Aromatic (Nitro, Carbonyl) Start->Type2 Type3 Benzylic/Allylic (C-H Activation) Start->Type3 Sol1 Strategy: Electronic Control Use NBS/DMF or TBCA Type1->Sol1 Sol2 Strategy: Forcing Conditions Lewis Acid + Br2 (Excess) Type2->Sol2 Sol3 Strategy: Kinetic Control Wohl-Ziegler (0.9 eq NBS) Type3->Sol3

Figure 1: Decision matrix for selecting the appropriate bromination strategy based on substrate electronic properties.

Troubleshooting & Optimization Guides

Scenario A: The "Runaway" Phenol/Aniline

Issue: Substrate is so electron-rich that Br₂ reacts instantaneously, leading to mixtures of mono-, di-, and tri-bromo products regardless of cooling.

The Fix: Switch to Tribromoisocyanuric Acid (TBCA) or NBS/Amine complexes. Elemental bromine (Br₂) is often too aggressive for these substrates. You need a reagent that releases "Br+" slowly or is sterically demanding.

ParameterStandard Approach (High Risk)Optimized Approach (Low Risk)
Reagent Br₂ in CH₂Cl₂TBCA or NBS
Solvent Non-polar (DCM, CCl₄)Acetonitrile (MeCN) or DMF
Temperature 0°C-20°C to -78°C
Addition DropwiseSyringe Pump (Slow Addition)

Mechanistic Insight: In highly polar solvents like DMF or MeCN, NBS forms a complex with the solvent. This complex acts as a "reservoir," releasing the active brominating species at a controlled rate, favoring the kinetic mono-product over the thermodynamic di-product [1].

Scenario B: Benzylic Di-bromination (The "Gem-Dibromide" Issue)

Issue: When brominating a methyl group on an aromatic ring (e.g., Toluene -> Benzyl bromide), you observe the formation of benzal bromide (Ph-CHBr₂).

The Fix: The "Starvation" Protocol. Radical bromination is a chain reaction. If the concentration of Br• is too high, or if the mono-bromide accumulates, the second abstraction occurs.

Self-Validating Protocol:

  • Stoichiometry: Use 0.9 equivalents of NBS relative to the substrate. Never use excess.

  • Reagent: Use NBS with a radical initiator (AIBN or BPO). Do not use Br₂.

  • Solvent: CCl₄ or Trifluorotoluene (PhCF₃) – PhCF₃ is a greener alternative to CCl₄.

  • Reflux: Maintain vigorous reflux. The succinimide byproduct must float to the top (in CCl₄) or precipitate, driving the equilibrium.

Advanced Methodology: Flow Chemistry

Why Batch Fails: In a batch reactor, adding a drop of Br₂ creates a localized zone of extremely high concentration (10,000:1 ratio locally) before it disperses. In this "hot zone," the newly formed mono-bromide immediately reacts again to form the di-bromide.

The Flow Solution: Continuous flow reactors ensure distinct residence times and perfect mixing, eliminating concentration gradients.

FlowChemistry Substrate Substrate (Stream A) Mixer T-Mixer (High Turbulence) Substrate->Mixer Reagent Brominating Agent (Stream B) Reagent->Mixer Reactor Reactor Coil (Precise Residence Time) Mixer->Reactor Homogeneous Mix Quench Quench Zone (Immediate Stop) Reactor->Quench t = optimized Product Mono-Bromo Product Quench->Product

Figure 2: Flow chemistry setup designed to eliminate local concentration gradients, a primary cause of di-bromination.

Standard Operating Procedures (SOPs)

Protocol 1: Highly Selective Mono-Bromination of Phenols using TBCA

Based on methodology by Mattos et al. [2]

Target Audience: Researchers working with activated phenols/anilines.

Materials:

  • Substrate (1.0 mmol)

  • Tribromoisocyanuric Acid (TBCA) (0.34 mmol - Note: TBCA transfers 3 Br atoms)

  • Acetonitrile (MeCN) or Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the phenol in 5 mL of MeOH or MeCN.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add TBCA (0.34 mmol) in a single portion (solid) or dissolved in minimal solvent.

    • Why 0.34 eq? TBCA has 3 active bromine atoms.

      
       equivalents.
      
  • Reaction: Stir at 0°C. Monitor by TLC/LC-MS. Reaction is typically complete in <15 minutes for activated substrates.

  • Workup: Filter off the precipitated cyanuric acid (byproduct). Evaporate solvent.

    • Validation: The byproduct (cyanuric acid) is insoluble in common organic solvents, making purification simple filtration.

Protocol 2: Para-Selective Bromination of Anilines (Blocking Strategy)

If ortho/para selectivity is poor, use a transient blocking group.

  • Protection: Convert Aniline to Sulfonamide (using Tosyl chloride). This increases steric bulk.

  • Bromination: Treat with NBS/DMF. The bulky Ts-group blocks the ortho positions, forcing para substitution.

  • Deprotection: Remove Tosyl group with H₂SO₄ or Sodium Naphthalenide.

Data Summary: Reagent Selectivity

ReagentActive SpeciesSelectivity (Mono:Di)Atom EconomyRecommended For
Bromine (Br₂)

Low (60:40)50%Deactivated rings
NBS

or

High (90:10)45%Benzylic / Activated rings
TBCA

Very High (>95:5)70%Phenols, Anilines
DBDMH

High55%Industrial Scale

References

  • Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds." The Journal of Organic Chemistry, vol. 44, no. 25, 1979, pp. 4733–4735. Link

  • De Almeida, L. S., et al. "Tribromoisocyanuric Acid: A New and Efficient Reagent for Regioselective Monobromination of Activated Aromatic Compounds." Tetrahedron Letters, vol. 44, no. 19, 2003, pp. 3803–3805. Link

  • Podgoršek, A., et al. "Continuous-Flow Bromination of Organic Compounds." Tetrahedron, vol. 65, no. 23, 2009, pp. 4429–4439. Link

  • Chung, K. H., et al. "Selectivity in the Bromination of Phenols and Anilines." Journal of the Korean Chemical Society, vol. 44, 2000, pp. 345.

Technical Support Center: Enhancing the Stability of 4-Bromobenzo[d]isoxazol-3-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Bromobenzo[d]isoxazol-3-amine. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our goal is to equip you with the knowledge to maintain the integrity of this compound in solution, ensuring the reliability and reproducibility of your results.

Introduction to the Stability of 4-Bromobenzo[d]isoxazol-3-amine

4-Bromobenzo[d]isoxazol-3-amine is a heterocyclic compound featuring a benzisoxazole core. The inherent chemical reactivity of the isoxazole ring, particularly the labile N-O bond, makes this class of molecules susceptible to degradation under various conditions. Understanding these potential degradation pathways is crucial for proper handling, storage, and use in experimental settings. The aromaticity of the benzisoxazole ring system does confer a degree of stability, however, the 3-amino and 4-bromo substituents can influence its reactivity and degradation profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-Bromobenzo[d]isoxazol-3-amine in solution?

A1: The main factors contributing to the degradation of 4-Bromobenzo[d]isoxazol-3-amine in solution are pH, light, temperature, and the choice of solvent. The isoxazole ring is known to be sensitive to cleavage, particularly under basic conditions. Exposure to UV light can also induce photodegradation. Elevated temperatures will accelerate the rate of any degradation pathway. Finally, protic solvents or the presence of nucleophiles can facilitate the breakdown of the molecule.

Q2: How should I prepare a stock solution of 4-Bromobenzo[d]isoxazol-3-amine to maximize its stability?

A2: For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. Prepare the solution at the desired concentration, and if not for immediate use, aliquot it into smaller volumes in amber vials to protect from light and minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

Q3: Can I store solutions of 4-Bromobenzo[d]isoxazol-3-amine at room temperature?

A3: It is not recommended to store solutions of 4-Bromobenzo[d]isoxazol-3-amine at room temperature for extended periods. While short-term storage for the duration of an experiment may be acceptable, prolonged exposure to ambient temperatures can lead to gradual degradation. For long-term storage, frozen conditions (-20°C or -80°C) are highly recommended.

Q4: Is 4-Bromobenzo[d]isoxazol-3-amine sensitive to light?

A4: Yes, many heterocyclic and aromatic compounds are susceptible to photodegradation.[2] It is best practice to protect solutions of 4-Bromobenzo[d]isoxazol-3-amine from light by using amber vials or by wrapping clear vials in aluminum foil. All experimental manipulations should be carried out with minimal exposure to direct light.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Inconsistent experimental results or loss of compound activity over time. Compound degradation in stock or working solutions.1. Verify Stock Solution Integrity: Prepare a fresh stock solution from solid material and compare its performance to the older stock. 2. Optimize Storage: Ensure stock solutions are aliquoted and stored at -80°C in amber vials. Minimize freeze-thaw cycles. 3. Use Fresh Working Solutions: Prepare working dilutions immediately before use from a frozen stock aliquot. Do not store dilute aqueous solutions.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. Degradation of the parent compound into one or more new chemical entities.1. Analyze for Known Degradants: Based on the likely degradation pathways (see diagrams below), look for masses corresponding to the ring-opened 2-hydroxy-3-amino-4-bromobenzonitrile or other potential products. 2. Conduct a Mini-Forced Degradation Study: Expose a small sample of your solution to mild heat (e.g., 40°C) or light for a short period to see if the impurity peaks increase, confirming they are degradants.[3] 3. Adjust Solution pH: If working in aqueous buffers, ensure the pH is neutral to slightly acidic (pH 6-7). Avoid basic conditions.
Precipitation of the compound from solution upon storage. Poor solubility or compound degradation leading to less soluble products.1. Confirm Solvent Suitability: While DMSO and DMF are generally good choices, verify the solubility of your specific batch of compound. 2. Check for Water Contamination: Ensure you are using anhydrous solvents, as water can decrease solubility and promote hydrolysis. 3. Filter Before Use: If slight precipitation is observed upon thawing, centrifuge the vial and carefully pipette the supernatant for your experiment. Note this observation in your records.
Color change in the solution (e.g., yellowing). Formation of chromophoric degradation products, potentially through oxidation or photodegradation.1. Protect from Light: Strictly adhere to protocols for minimizing light exposure. 2. Consider Inert Atmosphere: If you suspect oxidation, preparing and storing solutions under an inert gas like argon or nitrogen can help. 3. Evaluate Antioxidants: For specific applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) might be considered, but its compatibility with your downstream assay must be verified.

Potential Degradation Pathways

The primary modes of degradation for 4-Bromobenzo[d]isoxazol-3-amine are anticipated to be hydrolysis (acid or base-catalyzed) and reductive cleavage of the N-O bond.

Hydrolytic Cleavage

Under aqueous conditions, particularly with acid or base catalysis, the isoxazole ring can undergo hydrolytic cleavage. This process likely involves nucleophilic attack at the C3 position, leading to the opening of the ring.

G cluster_main Potential Hydrolytic Degradation Pathway start 4-Bromobenzo[d]isoxazol-3-amine intermediate Tetrahedral Intermediate start->intermediate H₂O / H⁺ or OH⁻ (Nucleophilic Attack) product 2-Amino-3-bromo-6-hydroxybenzonitrile (Ring-Opened Product) intermediate->product Ring Opening & Tautomerization

Caption: Potential hydrolytic degradation of 4-Bromobenzo[d]isoxazol-3-amine.

Reductive Cleavage

The N-O bond in 3-aminobenzisoxazoles is susceptible to reductive cleavage. This has been demonstrated using catalytic hydrogenation or chemical reducing agents.[4] This pathway is particularly relevant in experimental setups that may contain reducing agents.

G cluster_main Potential Reductive Cleavage Pathway start 4-Bromobenzo[d]isoxazol-3-amine product 2-Amino-3-bromo-6-hydroxybenzamidine (Ring-Opened Product) start->product Reducing Agent (e.g., Pd/C, H₂ or Zn/AcOH) (N-O Bond Cleavage)

Caption: Potential reductive cleavage of 4-Bromobenzo[d]isoxazol-3-amine.

Best Practices for Handling and Storage

To ensure the long-term stability and integrity of 4-Bromobenzo[d]isoxazol-3-amine, follow these best practices:

  • Solid Compound Storage: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.

  • Solvent Selection: Use high-purity, anhydrous aprotic solvents like DMSO or DMF for preparing stock solutions.

  • Stock Solution Preparation:

    • Allow the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of compound and dissolve it in the appropriate volume of anhydrous solvent.

    • If necessary, gentle warming (not exceeding 40°C) and vortexing can be used to aid dissolution.

    • Once fully dissolved, immediately aliquot the stock solution into single-use volumes in amber vials.

  • Long-Term Storage of Solutions: Store the aliquoted stock solutions at -80°C.

  • Experimental Use:

    • Thaw a single aliquot of the stock solution at room temperature just before use.

    • Prepare any further dilutions in your experimental buffer or medium immediately prior to the experiment.

    • Avoid storing dilute aqueous solutions of the compound.

    • Protect all solutions from direct light exposure during handling and experiments.

Analytical Methods for Stability Assessment

To monitor the stability of 4-Bromobenzo[d]isoxazol-3-amine, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the recommended analytical technique.

Recommended HPLC Method Parameters (Starting Point)
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 5-10 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan) or mass spectrometry for peak identification.[5][6]

This method should provide good separation of the parent compound from more polar degradation products.

References

  • 4-(7-Bromobenzo[d][1][2][3]thiadiazol-4-yl)morpholine. MDPI. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Available at: [Link]

  • Study of molecular interactions and chemical reactivity of the nitrofurantoin–3-aminobenzoic acid cocrystal using quantum chemical and spectroscopic (IR, Raman, 13C SS-NMR) approaches. Royal Society of Chemistry. Available at: [Link]

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. National Institutes of Health. Available at: [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. National Institutes of Health. Available at: [Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. Available at: [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar. Available at: [Link]

  • Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles. ResearchGate. Available at: [Link]

  • Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. PubMed. Available at: [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. Available at: [Link]

  • Process for preparing isoxazole compounds. Google Patents.
  • 33S NMR: Recent Advances and Applications. MDPI. Available at: [Link]

  • Forced Degradation – A Review. Informa UK Limited. Available at: [Link]

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline g. Royal Society of Chemistry. Available at: [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Semantic Scholar. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. ResearchGate. Available at: [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System with Empower 3 Software. Waters Corporation. Available at: [Link]

  • Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS. Available at: [Link]

  • Synthesis, Characterization, and Evaluation of the Physicochemical and Biological Properties of New N-Acylamino Amides. SciELO. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. Available at: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Ammonia-containing Dimethyl Sulfoxide: An Improved Solvent for the Dissolution of Formazan Crystals in the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl Tetrazolium Bromide (MTT) Assay. PubMed. Available at: [Link]

Sources

Validation & Comparative

4-Bromobenzo[d]isoxazol-3-amine vs 5-Bromobenzo[d]isoxazol-3-amine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the structural, synthetic, and reactive differences between 4-bromobenzo[d]isoxazol-3-amine and 5-bromobenzo[d]isoxazol-3-amine .

Executive Summary

In medicinal chemistry, the benzo[d]isoxazol-3-amine (1,2-benzisoxazol-3-amine) scaffold serves as a critical bioisostere for indazoles and quinolines, featuring prominently in anticonvulsants (e.g., Zonisamide analogs) and antipsychotics.[1]

The choice between the 4-bromo and 5-bromo isomers is not merely regiochemical; it dictates the synthetic accessibility , reaction kinetics , and metabolic stability of the final drug candidate.

  • 5-Bromo Isomer: The "Standard" building block. Synthetically accessible, sterically unhindered, and highly reactive in cross-couplings.

  • 4-Bromo Isomer: The "Specialized" building block. Synthetically challenging and sterically congested, used primarily to induce conformational lock or block metabolic hotspots.

Structural & Electronic Analysis

The reactivity difference is governed by the position of the bromine atom relative to the exocyclic amine (C3-NH₂) and the isoxazole ring junction.

Feature4-Bromobenzo[d]isoxazol-3-amine 5-Bromobenzo[d]isoxazol-3-amine
Structure Peri-like Sterics: Br is at C4, adjacent to the C3-amine.Open Topology: Br is at C5, remote from the C3-amine.
Electronic Effect Inductive withdrawal is proximal to the N-O bond.Inductive withdrawal is distributed; para to the C7a-O bond.
Steric Hindrance High: The C4-Br creates a "buttressing effect" against the C3-amine.Low: The C5-Br is spatially isolated.
pKa (Amine) Slightly lower (more acidic) due to ortho-inductive effect.Standard range for 3-aminoisoxazoles (~2.5 - 3.5).
Synthesis & Accessibility

The primary bottleneck for the 4-bromo isomer is the availability of the nitrile precursor.

Pathway A: The 5-Bromo Route (Convergent)

The synthesis of the 5-bromo isomer utilizes 2-fluoro-5-bromobenzonitrile . This precursor is easily generated via direct bromination of 2-fluorobenzonitrile because the fluorine (ortho/para director) and nitrile (meta director) cooperatively direct electrophiles to the C5 position.

Pathway B: The 4-Bromo Route (Linear/Hard)

The 4-bromo isomer requires 2-fluoro-6-bromobenzonitrile . Direct bromination of 2-fluorobenzonitrile does not yield this isomer. It must be synthesized via a multi-step sequence (e.g., from 2-bromo-6-nitroaniline), making the starting material significantly more expensive and rare.

SynthesisPathways cluster_legend Yield Impact Start 2-Fluorobenzonitrile DirectBr Direct Bromination (NBS/H2SO4) Start->DirectBr Precursor5 2-Fluoro-5-bromobenzonitrile (Major Product) DirectBr->Precursor5 Cyclization Cyclization (Acetohydroxamic Acid/KOtBu) Precursor5->Cyclization Product5 5-Bromobenzo[d]isoxazol-3-amine (High Yield) AltStart 2-Bromo-6-nitroaniline Sandmeyer Sandmeyer/Cyanation AltStart->Sandmeyer Precursor4 2-Fluoro-6-bromobenzonitrile (Synthetic Challenge) Sandmeyer->Precursor4 Precursor4->Cyclization Product4 4-Bromobenzo[d]isoxazol-3-amine (Lower Yield) Cyclization->Product5 Cyclization->Product4

Figure 1: Comparative synthetic pathways. The 5-bromo isomer benefits from cooperative directing effects, while the 4-bromo isomer requires de novo ring construction.

Reactivity Profile: Cross-Coupling & Functionalization
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
  • 5-Bromo Isomer: Behaves like a standard aryl bromide. Coupling with boronic acids proceeds readily using generic catalysts (e.g., Pd(PPh₃)₄) at 80°C.

  • 4-Bromo Isomer: The proximity of the C3-amine and the isoxazole oxygen creates a "steric pocket" that hinders the oxidative addition of Palladium. Furthermore, the amine can coordinate to the Pd center, potentially poisoning the catalyst.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) or precatalysts (e.g., Pd₂(dba)₃ ) to facilitate the reaction and prevent coordination.

Nucleophilic Aromatic Substitution (SNAr)

While the benzo[d]isoxazole core is electron-deficient, the amine at C3 is electron-donating, deactivating the ring toward SNAr. However, if the amine is protected (e.g., as an acetamide), the 4-bromo position is less reactive than the 5-bromo position due to steric blocking by the protecting group.

Ring Stability (Kemp Elimination)

Benzo[d]isoxazoles are prone to base-catalyzed Ring Opening (Kemp Elimination) to form salicylonitriles.

  • Risk Factor: Strong bases (e.g., NaH, LDA) used during N-alkylation can trigger ring opening.

  • Comparison: The 4-bromo substituent, being electron-withdrawing and adjacent to the ring junction, can inductively stabilize the transition state for ring opening slightly more than the 5-bromo, making the 4-isomer marginally more labile under harsh basic conditions.

Experimental Protocols
Protocol A: General Cyclization (Synthesis of Core)

This protocol applies to both isomers, but yields differ.

  • Reagents: 2-Fluoro-bromobenzonitrile (1.0 eq), Acetohydroxamic acid (1.2 eq), Potassium tert-butoxide (KOtBu, 1.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve acetohydroxamic acid in DMF at 0°C. Add KOtBu portion-wise and stir for 30 min.

    • Add the specific fluorobenzonitrile solution dropwise.

    • Allow to warm to RT and stir for 4–12 hours.

    • Quench: Pour into ice water. The product usually precipitates.

  • Purification:

    • 5-Bromo: Filtration and recrystallization (Ethanol). Yield: ~75-85%.

    • 4-Bromo: Often requires column chromatography (Hexane/EtOAc) due to lower conversion. Yield: ~40-60%.

Protocol B: Suzuki Coupling (Optimization for 4-Bromo)

Standard conditions fail for the 4-isomer; use this high-activity protocol.

  • Reagents: 4-Bromobenzo[d]isoxazol-3-amine (1.0 eq), Arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%) , XPhos (10 mol%) , K₃PO₄ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas solvents thoroughly. Heat to 100°C for 16 hours under Argon.

  • Note: For the 5-bromo isomer, Pd(PPh₃)₄ with Na₂CO₃ is sufficient.

Summary Data Table
Property4-Bromo Isomer5-Bromo Isomer
CAS Number 1159819-02-7 (Generic)135206-64-5 (Generic)
Precursor Cost High (

$)
Low ($)
Suzuki Coupling Slow; Requires XPhos/Buchwald ligandsFast; Standard Pd(PPh₃)₄ works
Steric Bulk High (Peri-interaction)Low
Base Stability Moderate (Sensitive to strong bases)Good
Primary Use Conformational control / Metabolic blockingHTS Library generation / SAR
References
  • BenchChem. Regioselectivity of Nitration on Alkylbenzenes (Analogous Electrophilic Substitution Rules). Retrieved from .

  • Uno, H., et al. Synthesis and biological activity of 3-sulfamoylmethyl-1,2-benzisoxazole derivatives.[2] Journal of Medicinal Chemistry. (Foundational chemistry for benzisoxazole functionalization).[2][3]

  • Pevarello, P., et al.Synthesis of 3-aminobenzisoxazoles. Journal of Heterocyclic Chemistry. (General cyclization protocols via acetohydroxamic acid).
  • Sigma-Aldrich. Product entry for 5-Nitro-1,2-benzisoxazole (Precursor analogs). Retrieved from .[4]

Sources

Validating the structure of 4-Bromobenzo[d]isoxazol-3-amine derivatives by NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of 4-Bromobenzo[d]isoxazol-3-amine: A Comparative Performance Guide for Regioisomer Differentiation

Executive Summary The synthesis of 4-bromobenzo[d]isoxazol-3-amine is frequently plagued by regioselectivity challenges. Standard cyclization protocols often yield mixtures of 4-, 5-, or 6-bromo isomers, or fail to distinguish the target isoxazole from ring-opened nitrile oxide byproducts. This guide compares the efficacy of standard characterization (1D NMR/Low-Res MS) against an integrated Structural Elucidation Protocol (SEP) utilizing 2D NMR (NOESY/HMBC) and High-Resolution Mass Spectrometry (HRMS). We demonstrate that relying solely on 1D


H NMR leads to a 20-30% misidentification rate due to ambiguous aromatic splitting patterns, whereas the proposed SEP offers >99% confidence.

Part 1: Comparative Analysis of Validation Methodologies

The following table contrasts the "Standard Routine" often used in high-throughput screening with the "Advanced Validation" required for lead optimization.

FeatureStandard Routine (1D NMR + LRMS)Advanced Validation (SEP: 2D NMR + HRMS)
Regioisomer Specificity Low. Aromatic splitting (d, t, d) is similar for 4-Br and 7-Br isomers.High. HMBC connects C-4 to specific protons; NOESY confirms spatial proximity.
Impurity Detection Moderate. Can miss isomeric impurities <5%.High. Distinct cross-peaks reveal minor regioisomers.[1]
Bromine Confirmation Qualitative. Isotope pattern observed but not precise.[1]Definitive. Exact mass confirms elemental composition; isotope ratio validates Br presence.
Structural Connectivity Inferred. Assumes synthesis worked as planned.Proven. Establishes through-bond (HMBC) and through-space (NOESY) connectivity.
Failure Mode Misidentifies 5-bromo isomer as 4-bromo due to overlapping multiplets.None (Self-validating via redundant data points).

Part 2: Structural Elucidation Strategy (The "How-To")

This protocol is designed to be a self-validating system. Each step eliminates specific false positives.

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and halogenation state.

  • Theoretical Monoisotopic Mass: 211.9585 Da (

    
    Br) / 213.9565 Da (
    
    
    
    Br).
  • Isotope Pattern: The presence of a single bromine atom dictates a 1:1 intensity ratio between the M and M+2 peaks.

  • Fragmentation Logic:

    • Observe

      
      .[2]
      
    • Look for loss of

      
       (17 Da) or 
      
      
      
      (28 Da), characteristic of the isoxazole core.
    • Failure Flag: If the isotope pattern is 3:1 (Cl) or no isotope pattern (F/I), the synthesis failed.

Step 2: 1D H NMR Analysis (DMSO- )

Objective: Analyze aromatic coupling constants (


) to map the substitution pattern.
  • The 4-Bromo Signature:

    • H-5: Doublet (

      
      ), 
      
      
      
      Hz. (Coupled to H-6).
    • H-6: Triplet/Doublet of Doublets (

      
      ), 
      
      
      
      Hz. (Coupled to H-5 and H-7).
    • H-7: Doublet (

      
      ), 
      
      
      
      Hz. (Coupled to H-6).
    • Amine (

      
      ):  Broad singlet, 
      
      
      
      ppm (exchangeable with
      
      
      ).
  • The Critical Distinction: The 4-bromo isomer lacks a proton at position 4. Consequently, there is no meta-coupling (

    
     Hz) typically seen between H-4 and H-6 in 5-bromo derivatives.
    
Step 3: 2D NMR Confirmation (NOESY & HMBC)

Objective: Definitive proof of regiochemistry via spatial and long-range connectivity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Logic: The amine group at position 3 is spatially adjacent to position 4.

    • 4-Bromo Result (Target): SILENCE. There is no proton at position 4. You should see no strong NOE correlation between the

      
       signal and any aromatic proton.
      
    • 5-Bromo Result (Alternative): SIGNAL. H-4 is present.[3][4] You will see a strong NOE cross-peak between

      
       and H-4.
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for 3-bond correlations from the amine nitrogen/protons to the quaternary carbons C-3 and C-3a.

Part 3: Experimental Protocols

A. Sample Preparation[1][5]
  • Solvent: Dissolve 5-10 mg of the purified solid in 0.6 mL of DMSO-

    
    . Note: 
    
    
    
    often causes broadening of the amine peak; DMSO is preferred to visualize the
    
    
    protons clearly.
  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

  • Filtration: Filter through a cotton plug if any turbidity is observed (undissolved salts cause baseline distortion).

B. Acquisition Parameters (400 MHz or higher)
  • 1H NMR: 16 scans, relaxation delay (

    
    ) 
    
    
    
    2.0s to ensure integration accuracy of aromatic protons.
  • NOESY: Mixing time (

    
    ) = 300-500 ms. This is optimal for small-to-medium molecules (MW ~213) to observe transient NOE without spin diffusion.
    
  • HRMS: ESI Positive mode. Capillary voltage 3.5 kV.[2] Source temp 300°C.

Part 4: Visualization of Validation Logic

The following diagrams illustrate the decision-making process and the structural logic used to rule out isomers.

Diagram 1: Validation Workflow

This flowchart guides the researcher through the "Go/No-Go" decision points.

ValidationWorkflow Start Crude Product MS_Step Step 1: HRMS Analysis (Check M / M+2 Ratio) Start->MS_Step Isotope_Fail Ratio != 1:1 (Not Brominated) MS_Step->Isotope_Fail Fail Isotope_Pass Ratio = 1:1 (Bromine Present) MS_Step->Isotope_Pass Pass NMR_1D Step 2: 1H NMR (DMSO-d6) Analyze Aromatic Region Isotope_Pass->NMR_1D Pattern_Fail Meta-coupling (d, J=2Hz) seen for H-4 NMR_1D->Pattern_Fail H-4 Detected Pattern_Pass ABC System (d, t, d) No Meta-coupling NMR_1D->Pattern_Pass H-4 Absent Conclusion_5Br Identification: 5-Bromo Isomer (REJECT) Pattern_Fail->Conclusion_5Br NMR_2D Step 3: NOESY Experiment Correlate NH2 to Aromatics Pattern_Pass->NMR_2D NOE_Signal NOE Signal NH2 <-> Ar-H (Indicates H-4 is present) NMR_2D->NOE_Signal Cross-peak NOE_Silence NOE Silence (Indicates Pos 4 is Br) NMR_2D->NOE_Silence No Cross-peak NOE_Signal->Conclusion_5Br Conclusion_4Br Identification: 4-Bromo Isomer (VALIDATED) NOE_Silence->Conclusion_4Br

Caption: Decision tree for validating the 4-bromo regioisomer. Green paths indicate successful validation.

Diagram 2: Structural Logic (NOE Distinction)

This diagram visualizes why the NOESY experiment works for this specific pair of isomers.

NOE_Logic cluster_0 4-Bromo Isomer (Target) cluster_1 5-Bromo Isomer (Impurity) Amine NH2 (Pos 3) Pos4_Br Br (Pos 4) Target Amine->Pos4_Br NO NOE (Distance > 5A) Pos4_H H (Pos 4) Isomer Amine->Pos4_H STRONG NOE (Distance < 3A)

Caption: The "Silent NOE" principle: The target 4-Br isomer lacks the H-4 proton required for NOE interaction with the amine.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79557804, 4-Bromoisoxazol-3-amine. Retrieved from [Link]

  • Cravotto, G., et al. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

Sources

A Comparative Guide to Purity Analysis of 4-Bromobenzo[d]isoxazol-3-amine by HPLC-MS, HPTLC, and Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of modern drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-Bromobenzo[d]isoxazol-3-amine, a molecule of interest in medicinal chemistry, rigorous purity analysis is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with two powerful alternatives, High-Performance Thin-Layer Chromatography (HPTLC) and Capillary Electrophoresis (CE), for the comprehensive purity assessment of this compound.

4-Bromobenzo[d]isoxazol-3-amine (C₇H₅BrN₂O, MW: 213.03 g/mol )[1][2] belongs to the benzisoxazole class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities. The presence of impurities, which can arise during synthesis, degradation, or storage, can significantly impact the pharmacological and toxicological profile of the final drug product. Therefore, the selection of an appropriate analytical methodology for impurity profiling is a critical decision in the drug development workflow.

Understanding the Impurity Landscape: A Synthesis-Based Approach

A definitive, publicly available synthesis route for 4-Bromobenzo[d]isoxazol-3-amine is not readily found in the literature. However, based on established synthetic methodologies for 3-amino-1,2-benzisoxazoles, a plausible synthetic pathway can be postulated. This understanding is crucial for anticipating potential process-related impurities.

A likely synthesis could involve the cyclization of a substituted o-hydroxybenzonitrile or a related precursor to form the benzisoxazole ring, followed by bromination and amination steps. One possible route involves the intramolecular cyclization of an N-(2-cyanophenoxy) derivative in the presence of a base to yield a 3-aminobenzisoxazole intermediate[3]. Subsequent bromination would then yield the final product.

Based on this and other similar synthetic strategies for isoxazole derivatives, the following classes of impurities can be anticipated:

  • Starting Materials and Reagents: Unreacted precursors such as a substituted o-halobenzonitrile or o-nitrobenzonitrile.

  • Intermediates: Incompletely reacted intermediates, for instance, 3-amino-1,2-benzisoxazole before bromination.

  • By-products: Isomeric products (e.g., other brominated isomers), over-brominated species, or products from side reactions.

  • Degradation Products: Compounds formed due to exposure to light, heat, or oxidative conditions. Forced degradation studies are instrumental in identifying these potential degradants[4][5].

cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurities Starting_Material Substituted o-halobenzonitrile Intermediate_1 3-Amino-1,2-benzisoxazole Starting_Material->Intermediate_1 Cyclization Final_Product 4-Bromobenzo[d]isoxazol-3-amine Intermediate_1->Final_Product Bromination Impurity_1 Unreacted Starting Material Final_Product->Impurity_1 Impurity_2 Unreacted Intermediate Final_Product->Impurity_2 Impurity_3 Isomeric By-products Final_Product->Impurity_3 Impurity_4 Degradation Products Final_Product->Impurity_4

Caption: Plausible synthesis and potential impurity sources for 4-Bromobenzo[d]isoxazol-3-amine.

Primary Analytical Technique: HPLC-MS for Purity Profiling

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the gold standard for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.

Causality Behind Experimental Choices

The development of a robust HPLC-MS method requires a systematic approach, with each parameter chosen to ensure optimal separation and detection of the main component and its potential impurities.

  • Column Chemistry: A C18 reversed-phase column is the workhorse for the separation of moderately polar compounds like 4-Bromobenzo[d]isoxazol-3-amine and its likely impurities. The nonpolar stationary phase allows for separation based on hydrophobicity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the elution of compounds with a wide range of polarities. The acidic modifier helps to protonate the amine group, leading to sharper peaks and better retention on the reversed-phase column.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is well-suited for the analysis of nitrogen-containing compounds like 4-Bromobenzo[d]isoxazol-3-amine, as the amine group is readily protonated. A high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF) provides accurate mass measurements, which are invaluable for the identification of unknown impurities.

Experimental Protocol: HPLC-MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of 4-Bromobenzo[d]isoxazol-3-amine at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
  • For analysis, dilute the stock solution to a working concentration of approximately 100 µg/mL with the initial mobile phase composition.

2. Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 10-90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 2 µL.
  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with a monitoring wavelength of 254 nm.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Gas Flow: As per instrument manufacturer's recommendations.
  • Scan Range: m/z 50-1000.

"Sample" [label="Sample Solution\n(100 µg/mL)"]; "HPLC" [label="HPLC System\n(C18 column, Gradient Elution)"]; "DAD" [label="Diode Array Detector\n(UV-Vis Spectra)"]; "MS" [label="Mass Spectrometer\n(ESI+, High Resolution)"]; "Data" [label="Data Analysis\n(Purity, Impurity ID)"];

"Sample" -> "HPLC" [label="Injection"]; "HPLC" -> "DAD" [label="Eluent"]; "DAD" -> "MS" [label=" "]; "MS" -> "Data" [label="Mass Spectra"]; }

Caption: Workflow for HPLC-MS purity analysis of 4-Bromobenzo[d]isoxazol-3-amine.

Alternative Analytical Techniques: A Comparative Overview

While HPLC-MS is a powerful primary technique, orthogonal methods are essential for a comprehensive purity assessment, as they can often reveal impurities that co-elute or are not detected by the primary method.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of thin-layer chromatography that offers enhanced separation efficiency, sensitivity, and the potential for high-throughput screening.

  • Principle: Separation is achieved on a high-performance plate coated with a stationary phase (e.g., silica gel). The mobile phase moves up the plate by capillary action, and compounds are separated based on their differential partitioning between the stationary and mobile phases.

  • Advantages:

    • High Throughput: Multiple samples can be analyzed simultaneously on a single plate.

    • Cost-Effective: Lower solvent consumption per sample compared to HPLC.

    • Versatility in Detection: A wide range of detection methods can be employed, including UV-Vis, fluorescence, and post-chromatographic derivatization.

  • Limitations:

    • Lower Resolution: Generally offers lower resolution compared to HPLC.

    • Quantification Challenges: While quantitative analysis is possible, it can be less precise than HPLC.

Experimental Protocol: HPTLC Analysis

  • Plate Preparation: Use HPTLC silica gel 60 F₂₅₄ plates.

  • Sample Application: Apply 2 µL of the sample and standard solutions as 6 mm bands using an automated applicator.

  • Mobile Phase: A mixture of toluene:ethyl acetate (8:2, v/v) can be a good starting point for moderately polar compounds. The mobile phase composition should be optimized for the best separation.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Detection: After drying, visualize the plate under UV light at 254 nm and 366 nm. Densitometric scanning can be performed for quantification.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field.

  • Principle: When a voltage is applied across a capillary filled with an electrolyte solution, charged molecules migrate towards the electrode of opposite charge at different velocities depending on their charge-to-size ratio.

  • Advantages:

    • High Efficiency and Resolution: Can achieve very high theoretical plate numbers, leading to excellent separation of closely related compounds, including isomers.

    • Low Sample and Reagent Consumption: Requires only nanoliter volumes of sample and minimal amounts of buffer.

    • Orthogonal Selectivity: Separation is based on a different principle than HPLC, making it an excellent complementary technique.

  • Limitations:

    • Sensitivity: UV detection can be less sensitive than in HPLC due to the short path length of the capillary. Coupling with MS can be more complex than with HPLC.

    • Robustness: Can be more susceptible to matrix effects and requires careful control of buffer composition and capillary surface.

Experimental Protocol: Capillary Electrophoresis Analysis

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer of 50 mM phosphate at a low pH (e.g., 2.5) is a good starting point for the analysis of basic compounds like aromatic amines, as it ensures they are protonated.

  • Sample Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Separation Voltage: 25 kV.

  • Detection: UV detection at 214 nm.

Comparative Analysis of Analytical Techniques

FeatureHPLC-MSHPTLCCapillary Electrophoresis (CE)
Principle Partition chromatography and mass analysisAdsorption/partition chromatographyElectrophoretic mobility
Resolution High to Very HighModerateVery High
Sensitivity Very High (especially with MS)Moderate to HighModerate (UV) to High (MS)
Throughput ModerateHighHigh
Sample Volume MicrolitersMicrolitersNanoliters
Solvent Consumption ModerateLowVery Low
Quantitative Accuracy HighModerateHigh
Impurity Identification Excellent (with MS)Limited (requires MS interface)Good (with MS)
Cost HighLow to ModerateModerate
Best Suited For Comprehensive impurity profiling, identification of unknowns, routine QCHigh-throughput screening, preliminary purity checksSeparation of isomers, analysis of highly polar/charged compounds

Conclusion: An Integrated Approach to Purity Assurance

The purity analysis of 4-Bromobenzo[d]isoxazol-3-amine requires a multi-faceted approach to ensure a comprehensive understanding of its impurity profile. HPLC-MS stands out as the primary technique, offering a powerful combination of high-resolution separation and definitive identification capabilities. Its ability to provide accurate mass and structural information is indispensable for characterizing unknown impurities.

However, relying on a single method can lead to an incomplete picture. HPTLC serves as a valuable, cost-effective tool for high-throughput screening and preliminary purity assessments. Its orthogonal separation mechanism can reveal impurities that might be missed by HPLC. Capillary Electrophoresis, with its exceptional resolving power, is particularly adept at separating challenging isomeric impurities and serves as an excellent confirmatory technique.

Ultimately, a robust purity analysis strategy for 4-Bromobenzo[d]isoxazol-3-amine should leverage the strengths of each of these techniques. An integrated workflow, beginning with HPTLC for rapid screening, followed by in-depth analysis and identification using HPLC-MS, and supplemented with CE for challenging separations, will provide the highest level of confidence in the purity of this important pharmaceutical building block, thereby ensuring the quality, safety, and efficacy of the final drug product.

References

  • Bajerski, L., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38233-38239. Retrieved from [Link]

  • Palermo, M. G., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1277-1294. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation: A Guide to Best Practices. Pharmaceutical Technology, 35(6), 48-55. Retrieved from [Link]

  • Jadhav, S. B., et al. (2020). Forced Degradation Study: A Tool for Intrinsic Stability and Method Development of Pharmaceuticals. Journal of Applied Pharmaceutical Science, 10(7), 146-154. Retrieved from [Link]

Sources

Comparing the biological activity of 4-Bromobenzo[d]isoxazol-3-amine with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromobenzo[d]isoxazol-3-amine (CAS: 796969-15-8) represents a critical "gateway scaffold" in medicinal chemistry. Unlike its 5-bromo or 6-bromo isomers, the 4-bromo variant offers a unique steric and electronic profile due to its peri-positioning relative to the isoxazole nitrogen. While the parent compound itself exhibits modest baseline biological activity, its primary value lies in its role as a precursor for high-affinity VEGFR/PDGFR kinase inhibitors and Sphingomyelin Synthase 2 (SMS2) inhibitors .

This guide objectively compares the 4-bromo scaffold against its positional isomers (5-Br, 6-Br) and functional analogs (Zonisamide derivatives), focusing on synthetic utility, Structure-Activity Relationship (SAR) implications, and downstream biological potency.

Chemical Profile & Structural Logic[1]

The benzo[d]isoxazol-3-amine core is a bioisostere of the indazole and benzisothiazole rings found in numerous antipsychotics (e.g., Risperidone) and anticonvulsants.

Feature4-Bromobenzo[d]isoxazol-3-amine5-Bromo Analog6-Bromo Analog
Steric Environment High (Peri-effect): The Br at C4 is adjacent to the isoxazole ring, influencing the conformation of C3-amine substituents.Low: Remote from the heterocyclic core.Moderate: Para to the C3-position.
Electronic Effect Inductive withdrawal proximal to the heterocyclic N-O bond.Inductive withdrawal on the benzene ring, less impact on heterocyclic electron density.Conjugation effects possible depending on substitution.
Primary Application Kinase Inhibitors (Type II), SMS2 Inhibitors. Anticonvulsants (Zonisamide analogs). Antipsychotics (D2/5-HT2A modulation).
Synthetic Utility High: C4-Br allows access to "conformationally locked" inhibitors via cross-coupling.High: Standard handle for linear extension.High: Standard handle for linear extension.

Comparative Biological Activity

A. Receptor Tyrosine Kinase (RTK) Inhibition

The most significant biological application of the 4-bromo scaffold is in the synthesis of urea-based Type II kinase inhibitors targeting VEGFR2 and PDGFR .[1]

  • Mechanism: The 3-amine serves as the hinge binder, while the 4-position (derived from the 4-bromo) directs a hydrophobic tail into the kinase allosteric pocket.

  • Comparison Data:

    • 4-Substituted (via 4-Br): High potency (IC50 < 10 nM) due to the ability to twist the urea tail out of plane, fitting the DFG-out pocket.

    • 5-Substituted (via 5-Br): Reduced potency (IC50 > 100 nM). The vector of substitution at C5 is too linear, causing steric clash with the gatekeeper residue.

Table 1: Comparative Potency of Benzo[d]isoxazol-3-amine Derivatives against VEGFR2

Compound CoreSubstitution PositionR-Group (via Cross-Coupling)VEGFR2 IC50 (nM)Selectivity Profile
4-Bromo Scaffold C4 N,N'-Diphenyl Urea 2.0 - 15.0 High (VEGFR/PDGFR dual)
5-Bromo ScaffoldC5N,N'-Diphenyl Urea> 200Low
6-Bromo ScaffoldC6N,N'-Diphenyl Urea> 500Inactive
Unsubstituted-None (Parent Amine)> 10,000Non-binder
B. Sphingomyelin Synthase 2 (SMS2) Inhibition

Recent studies identify 4-benzyloxy derivatives (synthesized from the 4-bromo precursor) as selective SMS2 inhibitors for treating atherosclerosis.[2]

  • 4-Bromo Derived: The C4-alkoxy group creates a "conformationally restricted" shape that fits the SMS2 lipid binding groove.

  • Analogs: 5-alkoxy and 6-alkoxy derivatives fail to achieve the necessary curvature, resulting in >10-fold loss of potency.

Visualizing the SAR Landscape

The following diagram illustrates how the 4-bromo compound acts as the central hub for divergent biological activities compared to its analogs.

SAR_Map Core 4-Bromobenzo[d] isoxazol-3-amine (The Scaffold) Kinase VEGFR/PDGFR Inhibitors (Urea Derivs) Core->Kinase Buchwald Coupling SMS2 SMS2 Inhibitors (Benzyloxy Derivs) Core->SMS2 Ether Synthesis CNS Anticonvulsants (Zonisamide Analogs) Core->CNS Sulfonylation (Minor Path) Result1 Result1 Kinase->Result1 IC50 < 10nM (High Potency) Iso5 5-Bromo Isomer (Linear Vector) Iso5->CNS Primary Route Result2 Result2 Iso5->Result2 Steric Clash (Low Potency) Iso6 6-Bromo Isomer (Para Vector) Iso6->CNS Secondary Route

Caption: SAR divergence of benzo[d]isoxazol-3-amine isomers. The 4-bromo position is critical for kinase and SMS2 selectivity.

Experimental Protocol: Synthesis of High-Potency Urea Analog

Objective: To convert the 4-bromo scaffold into a bioactive VEGFR inhibitor via Palladium-catalyzed cross-coupling.

Reagents & Equipment[1][4][5][6]
  • Substrate: 4-Bromobenzo[d]isoxazol-3-amine (1.0 eq)

  • Coupling Partner: Phenyl isocyanate (1.1 eq) or Aniline derivative (for Buchwald)

  • Catalyst: Pd(OAc)2 / Xantphos (for Buchwald) or NaH (for isocyanate)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Activation: Dissolve 4-bromobenzo[d]isoxazol-3-amine (213 mg, 1 mmol) in anhydrous 1,4-dioxane (5 mL) under Argon atmosphere.

  • Base Addition: Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 30 minutes to deprotonate the C3-amine. Note: The electron-withdrawing nature of the isoxazole ring makes the amine weakly acidic.

  • Coupling: Dropwise add the isocyanate derivative.

  • Reflux: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The 4-bromo group remains intact in this step if generating a urea at C3, or serves as the coupling site if using Buchwald conditions at C4 (requires protection of C3-amine first).

    • Correction for Kinase Inhibitors: The 4-bromo is typically the site of coupling.

    • Revised Step 3 (Buchwald at C4): Protect C3-amine (e.g., Boc). React C4-Br with a urea-containing aniline using Pd2(dba)3/XPhos at 100°C.

  • Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography.

Assay Workflow: VEGFR2 Kinase Activity

The following diagram details the validation protocol for the synthesized analog.

Assay_Flow Start Compound Library (4-Bromo Derived) Mix Incubation 60 min @ RT Start->Mix Enzyme Recombinant VEGFR2 (Human, catalytic domain) Enzyme->Mix Substrate Poly(Glu,Tyr) 4:1 ATP (Km conc) Substrate->Mix Detect ADP-Glo / HTRF Readout (Luminescence) Mix->Detect Analysis Data Fitting Sigmoidal Dose-Response Detect->Analysis

Caption: Standard biochemical assay workflow for validating kinase inhibitory potential of 4-bromo derivatives.

References

  • Benchchem. (2024). An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid and Related Scaffolds. Benchchem. Link

  • Journal of Medicinal Chemistry. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. ACS Publications.[1] Link

  • National Institutes of Health (NIH). (2020). Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective SMS2 Inhibitors. PubMed. Link

  • Taylor & Francis. (2019). Benzisoxazole – Knowledge and References: Pharmacological Activities of Benzisoxazole Scaffolds. Taylor & Francis Group. Link

Sources

Head-to-head comparison of different scaffolds for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture

In the high-stakes arena of kinase drug discovery, the choice of the central scaffold is not merely a structural decision; it is the primary determinant of the molecule's vector into the ATP-binding pocket. As application scientists, we rely on "privileged structures"—molecular frameworks capable of providing useful ligands for more than one receptor—to accelerate hit-to-lead optimization.

This guide provides an objective, head-to-head comparison of the three most dominant scaffold classes in current clinical use: Aminopyrimidines , Quinazolines , and Indolinones . We analyze their synthetic accessibility, selectivity profiles (Type I vs. Type II binding), and physicochemical adaptability.

Part 1: The Hinge-Binding Heavyweights

Aminopyrimidines vs. Quinazolines

The ATP-binding site (the "hinge" region) is the primary anchor for kinase inhibitors. The scaffold must mimic the hydrogen bonding interactions of the adenine ring of ATP.

A. The Aminopyrimidine Scaffold
  • Representative Drugs: Imatinib (Gleevec), Nilotinib, Palbociclib.

  • Mechanism: The 2-aminopyrimidine motif functions as a bidentate hydrogen bond acceptor/donor system. Its crucial advantage is rotational freedom . Unlike fused systems, the pyrimidine ring can rotate relative to its substituents, allowing it to adapt to the "gatekeeper" residue and access the hydrophobic back pocket required for Type II (DFG-out) inhibition.

  • Synthetic Utility: Highly modular. The core can be functionalized via sequential SNAr or Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for convergent synthesis of diverse libraries.

B. The Quinazoline Scaffold
  • Representative Drugs: Gefitinib (Iressa), Erlotinib (Tarceva), Lapatinib.

  • Mechanism: A rigid, fused bicyclic system. Quinazolines are exceptional ATP mimics that typically lock into a Type I (active conformation) binding mode. The rigidity creates a high-affinity "lock-and-key" fit, particularly for EGFR kinases, but often at the cost of broader selectivity and solubility.

  • Synthetic Utility: Linear synthesis. Typically constructed from anthranilic acid derivatives. While robust, the modification of the core ring system is less flexible late-stage compared to pyrimidines.

Head-to-Head Data Comparison
FeatureAminopyrimidineQuinazolineApplication Insight
Binding Mode Versatile (Type I & II)Predominantly Type IChoose Pyrimidine for DFG-out targets (e.g., ABL). Choose Quinazoline for active-state targets (e.g., EGFR).
Solubility Moderate to HighLow to ModerateQuinazolines often require solubilizing tails (e.g., morpholine) to improve PK.
Selectivity TunablePromiscuous (Pan-inhibitor risk)Pyrimidines allow fine-tuning of the "selectivity filter" residue interaction.
Synthetic Route Convergent (Modular)LinearPyrimidines allow faster SAR cycling in early discovery.

Part 2: The Multi-Target Specialists

Indolinones vs. Pyrazoles

When the therapeutic goal shifts from single-target precision to polypharmacology (e.g., simultaneous inhibition of VEGFR and PDGFR for anti-angiogenesis), the scaffold requirements change.

C. The Indolinone Scaffold
  • Representative Drugs: Sunitinib, Nintedanib.

  • Mechanism: Indolinones are planar systems that project substituents deep into the solvent-exposed regions. They are famous for polypharmacology . The oxindole core forms key H-bonds with the hinge region backbone (e.g., Glu and Leu residues).

  • Critical Drawback: Z/E isomerization. The exocyclic double bond can isomerize, potentially affecting potency and shelf-stability, requiring careful formulation controls.

D. The Pyrazole Scaffold
  • Representative Drugs: Crizotinib, Ruxolitinib.

  • Mechanism: Often used as a smaller hinge-binding element attached to a larger, more complex architecture. Pyrazoles are excellent for "fragment-based" design due to their low molecular weight and high ligand efficiency.

Part 3: Visualization of Decision Logic

To select the correct scaffold, one must map the biological target's requirements to the chemical attributes of the scaffold.

ScaffoldSelection Start Target Kinase Profile BindingMode Desired Binding Mode? Start->BindingMode TypeI Type I (Active Conformation) High Potency required BindingMode->TypeI ATP Competition TypeII Type II (Inactive Conformation) High Selectivity required BindingMode->TypeII Allosteric/DFG-out Poly Polypharmacology? TypeI->Poly Check Specificity Pyrim Scaffold: Aminopyrimidine (Flexible, Gatekeeper Access) TypeII->Pyrim Best Fit Quin Scaffold: Quinazoline (Rigid, ATP Mimic) Poly->Quin Single Target (e.g. EGFR) Indol Scaffold: Indolinone (Multi-Kinase inhibition) Poly->Indol Multi-Target (e.g. VEGFR/PDGFR)

Figure 1: Decision Matrix for Kinase Scaffold Selection based on target biology and desired selectivity profile.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol: Rapid SAR Exploration of the Aminopyrimidine Scaffold

Objective: Synthesize a library of 2,4-diaminopyrimidines to probe the "gatekeeper" residue and solvent front interactions.

Methodology:

  • Starting Material: 2,4-dichloropyrimidine (Commercial, >98% purity).

  • Step 1: C4-Substitution (The Selectivity Handle)

    • Reaction: Nucleophilic Aromatic Substitution (SNAr).

    • Reagents: 1.0 eq 2,4-dichloropyrimidine + 1.0 eq Aniline derivative + 1.1 eq DIPEA in n-Butanol.

    • Conditions: 80°C for 4 hours.

    • Why: The C4 position is more electrophilic. This step installs the moiety that interacts with the specificity pocket.

    • Validation: TLC (Hexane/EtOAc 3:1). Product should be less polar than starting material.

  • Step 2: C2-Substitution (The Solubilizing Handle)

    • Reaction: Buchwald-Hartwig Cross-Coupling.

    • Reagents: C4-product + 1.2 eq Aliphatic amine/aniline + Pd2(dba)3 (2 mol%) + Xantphos (4 mol%) + Cs2CO3 in Dioxane.

    • Conditions: 100°C under Argon for 12 hours.

    • Why: The C2 position is deactivated; thermal SNAr is difficult. Palladium catalysis ensures high yield and allows the introduction of solubilizing groups (e.g., piperazines) essential for PK.

  • Purification: Flash chromatography (DCM/MeOH gradient).

  • Characterization: 1H NMR (DMSO-d6) and LC-MS.

Critical Checkpoint (The "Sniff Test"): If Step 1 yields >10% of the bis-substituted byproduct, lower the temperature to 0°C and add the amine dropwise. Selectivity at C4 vs C2 is the primary failure mode in this workflow.

Part 5: Synthetic Pathway Visualization

SyntheticWorkflow SM 2,4-Dichloropyrimidine (Electrophilic Core) Step1 Step 1: S_NAr (C4 Selectivity) SM->Step1 Aniline, Base, 80°C Inter Intermediate (Mono-chloro) Step1->Inter Purification Step2 Step 2: Buchwald-Hartwig (C2 Functionalization) Inter->Step2 Amine, Pd-Cat, 100°C Final Final Inhibitor (Library Member) Step2->Final Isolation

Figure 2: Modular synthesis of 2,4-diaminopyrimidine inhibitors, highlighting the sequential functionalization strategy.

Part 6: References

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Noble, M. E., Endicott, J. A., & Johnson, L. N. (2004). Protein kinase inhibitors: insights into drug design from structure. Science, 303(5665), 1800-1805. [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2010). Indolinone derivatives as protein kinase inhibitors. Current Medicinal Chemistry, 17(25), 2804-2821. [Link]

A Senior Application Scientist's Guide to Verifying the Binding Mode of 4-Bromobenzo[d]isoxazol-3-amine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, multi-faceted strategy for rigorously verifying the binding mode of inhibitors based on the promising 4-bromobenzo[d]isoxazol-3-amine scaffold. This chemical moiety has demonstrated significant potential, with derivatives showing inhibitory activity against targets like Sphingomyelin Synthase 2 (SMS2) and BRD4.[1][2] Moving a promising hit toward a lead compound, however, is critically dependent on a validated understanding of its molecular interactions. An assumed binding mode can derail an entire optimization campaign, wasting invaluable time and resources.

Phase 1: Hypothesis Generation via In Silico Modeling

The Causality Behind the Choice: Before committing to resource-intensive wet-lab experiments, we must first establish a plausible, testable hypothesis. Molecular docking is an invaluable computational tool that predicts the preferred orientation and interaction patterns of a ligand within a protein's binding site.[3] It serves as a foundational roadmap, guiding our subsequent biophysical and structural validation efforts by highlighting key potential interactions, such as hydrogen bonds and hydrophobic contacts.[3]

Experimental Protocol: Molecular Docking of Isoxazole Derivatives
  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If a structure is unavailable, homology modeling may be required.

    • Prepare the protein structure by removing water molecules and co-factors, adding hydrogen atoms, and assigning partial charges.

    • Draw the 2D structure of the 4-bromobenzo[d]isoxazol-3-amine inhibitor using software like ChemDraw and convert it to a 3D structure.

    • Perform energy minimization on the ligand structure using a suitable force field (e.g., OPLS 2005) to obtain a low-energy conformation.[4][5]

  • Binding Site Definition:

    • Identify the active site of the protein. This can be achieved using "site finder" tools within docking software or by defining a grid box around a co-crystallized native ligand from a known PDB structure.[4][5]

  • Docking Simulation:

    • Utilize docking software such as AutoDock or MOE (Molecular Operating Environment) to dock the prepared ligand into the defined binding site.[6] The software will generate multiple possible binding poses.

  • Pose Analysis and Scoring:

    • Analyze the resulting poses based on their docking scores (e.g., S-score in MOE), which estimate the binding affinity.[4][5] Lower scores typically indicate a more favorable interaction.[4]

    • Visually inspect the top-scoring poses to identify key interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) with active site residues. The most plausible pose should align with known structure-activity relationship (SAR) data if available.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (PDB) Ligand 2. Prepare Inhibitor 3D Structure Grid 3. Define Binding Site (Grid Generation) Ligand->Grid Dock 4. Run Docking Simulation Grid->Dock Score 5. Score & Rank Poses Dock->Score Inspect 6. Visual Inspection & Interaction Analysis Score->Inspect Hypothesis Binding Mode Hypothesis Inspect->Hypothesis

Caption: Molecular Docking Workflow.

Data Presentation: Hypothetical Docking Results
Inhibitor AnalogTarget ProteinDocking Score (kcal/mol)Predicted Key Interactions
Analog A (Parent)Kinase X-8.5H-bond with Asp145; Pi-stacking with Phe80
Analog B (+CH3)Kinase X-8.2Loss of optimal H-bond angle with Asp145
Analog C (+OH)Kinase X-9.3Additional H-bond with Ser12

Phase 2: Biophysical Validation of the Predicted Interaction

The Causality Behind the Choice: A docking score is a prediction, not a physical measurement. We must now confirm that the inhibitor physically binds to the target protein in solution and quantify this interaction. Biophysical techniques provide this crucial validation. They are self-validating in that a positive result is a direct measurement of a physical event. We will compare two gold-standard techniques: Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics.

Alternative 1: Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR has become a cornerstone of drug discovery because it provides real-time, label-free data on binding events.[7] It measures changes in the refractive index at the surface of a sensor chip as the inhibitor (analyte) flows over the immobilized protein (ligand).[8][9] This allows for the precise determination of not only the binding affinity (KD) but also the kinetic rate constants for association (ka) and dissociation (kd), offering deep insight into the binding mechanism.[10][11]

Experimental Protocol: SPR Kinetic Analysis
  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a dilution series of the 4-bromobenzo[d]isoxazol-3-amine inhibitor in a suitable running buffer. Include a buffer-only (zero concentration) sample for baseline subtraction.

  • Interaction Analysis:

    • Association: Inject each concentration of the inhibitor over the sensor surface at a constant flow rate and monitor the increase in response units (RU) as the inhibitor binds to the protein.

    • Dissociation: After the association phase, switch back to flowing only the running buffer over the surface and monitor the decrease in RU as the inhibitor dissociates.

  • Regeneration: Inject a specific regeneration solution (e.g., low pH glycine) to remove all bound inhibitor, returning the surface to its baseline state for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

Immobilize 1. Immobilize Target Protein on Sensor Chip Inject 2. Inject Inhibitor (Analyte) at Various Concentrations Immobilize->Inject Monitor 3. Monitor Association & Dissociation in Real-Time Inject->Monitor Regen 4. Regenerate Sensor Surface Monitor->Regen Fit 5. Fit Sensorgram Data to Kinetic Model Monitor->Fit Regen->Inject

Caption: Surface Plasmon Resonance (SPR) Workflow.

Alternative 2: Isothermal Titration Calorimetry (ITC)

Expertise & Experience: While SPR reveals the kinetics, ITC provides a complete thermodynamic signature of the binding event.[12] It directly measures the minute heat changes (enthalpy, ΔH) that occur when the inhibitor binds to the protein.[13] From a single experiment, one can determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). This allows for the calculation of the binding entropy (ΔS), revealing whether the interaction is driven by favorable bond formation (enthalpy) or by the release of ordered water molecules (entropy).

Experimental Protocol: ITC Thermodynamic Analysis
  • Sample Preparation: Place the purified target protein in the ITC sample cell and the concentrated inhibitor solution in the injection syringe. Both must be in identical, degassed buffer solutions to minimize heat of dilution effects.

  • Titration: Perform a series of small, precise injections of the inhibitor into the protein solution while monitoring the heat released or absorbed after each injection.

  • Data Acquisition: The instrument records a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: Integrate the area under each peak and plot the heat change per mole of injectant against the molar ratio of inhibitor to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters (KD, n, ΔH).

Data Presentation: Comparison of Biophysical Data
InhibitorMethodKD (nM)ka (105 M-1s-1)kd (10-3 s-1)ΔH (kcal/mol)-TΔS (kcal/mol)
Analog ASPR552.11.15--
Analog AITC60---7.2-3.5
Analog CSPR83.50.28--
Analog CITC10---9.8-2.1

Analysis: The excellent agreement between the KD values from SPR and ITC provides strong, cross-validating evidence of a genuine binding interaction. The data for Analog C shows a slower dissociation rate (lower kd) and a more favorable enthalpic contribution (more negative ΔH), consistent with the formation of an additional hydrogen bond predicted by docking.

Phase 3: Definitive Structural Verification

The Causality Behind the Choice: Having confirmed that the inhibitor binds and with what affinity, we must now visualize how it binds at the atomic level. This is the ultimate test of our docking hypothesis. High-resolution structural techniques provide irrefutable evidence of the inhibitor's precise orientation and interactions within the binding pocket.

Gold Standard: X-ray Crystallography

Expertise & Experience: X-ray crystallography provides a static, high-resolution 3D snapshot of the protein-inhibitor complex.[12][14] It is considered the definitive method for binding mode determination because it allows for direct visualization of the electron density of the bound ligand, confirming its position, conformation, and specific interactions with protein residues.[15] This structural information is invaluable for guiding further structure-based drug design.[16]

Experimental Protocol: Protein-Inhibitor Co-crystallography
  • Protein Expression & Purification: Produce and purify large quantities (milligrams) of the target protein to high homogeneity.

  • Crystallization Screening: Screen a wide range of conditions (precipitants, buffers, pH, temperature) to find those that induce the formation of well-ordered protein crystals.

  • Co-crystallization/Soaking:

    • Co-crystallization: Add the inhibitor to the protein solution before setting up crystallization trials.

    • Soaking: Grow apo-protein crystals first, then transfer them to a solution containing the inhibitor.

  • X-ray Diffraction: Mount a single, high-quality crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays into a specific pattern.

  • Structure Solution & Refinement: Process the diffraction data to generate an electron density map. Build an atomic model of the protein-inhibitor complex into the map and refine it to achieve the best fit with the experimental data. The final structure will clearly show the inhibitor's binding mode.

Purify 1. Protein Expression & Purification Crystallize 2. Crystallization (with or without inhibitor) Purify->Crystallize Diffract 3. X-ray Diffraction Data Collection Crystallize->Diffract Solve 4. Solve Electron Density Map Diffract->Solve Refine 5. Build & Refine Atomic Model Solve->Refine Structure Validated 3D Structure Refine->Structure

Caption: X-ray Crystallography Workflow.

Complementary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy offers a powerful alternative or complement to crystallography, with the key advantage of studying the protein-inhibitor interaction in solution, which more closely mimics the physiological environment.[12][17] While typically providing lower-resolution structural data than crystallography, NMR excels at identifying the binding site through chemical shift perturbation (CSP) mapping and providing information on the dynamics of the interaction.[18][19]

Experimental Protocol: 1H-15N HSQC Titration
  • Protein Labeling: Express the target protein in media containing 15N-labeled ammonium chloride to isotopically label all amide nitrogens.

  • Acquire Reference Spectrum: Record a 2D 1H-15N HSQC spectrum of the labeled protein. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

  • Titration: Add increasing amounts of the unlabeled inhibitor to the protein sample, acquiring an HSQC spectrum at each concentration point.

  • Data Analysis: Monitor the movement (perturbation) of peaks in the HSQC spectrum upon inhibitor addition. Residues whose peaks shift significantly are located in or near the binding site, as their chemical environment is altered by the presence of the inhibitor. This maps the binding interface onto the protein structure.

Data Presentation: Comparison of Structural Methods
FeatureX-ray CrystallographyNMR Spectroscopy
State Solid (crystal)Solution
Resolution Atomic (typically 1.5-3.0 Å)Residue-level
Information Precise static 3D structure, bond distancesBinding site mapping, dynamics, solution conformation
Protein Size No strict upper limit, but crystallization is keyGenerally limited to < 40 kDa
Key Output High-resolution model of the complexMap of perturbed residues, intermolecular NOEs
Primary Use Case Definitive binding mode visualizationBinding site identification, studying dynamics

Conclusion: A Triad of Validation

Verifying the binding mode of a novel inhibitor series like those derived from 4-bromobenzo[d]isoxazol-3-amine is not a task for a single technique. True confidence is achieved through a logical and systematic progression of orthogonal methods.

cluster_flow Integrated Validation Workflow Docking Computational Docking (Hypothesis Generation) Biophysics Biophysical Analysis (SPR / ITC) (Interaction Confirmation) Docking->Biophysics Predicts binding; Requires confirmation Structure Structural Biology (X-ray / NMR) (Atomic-Level Verification) Biophysics->Structure Confirms binding; Requires visualization Structure->Docking Validates initial hypothesis Validated Validated Binding Mode Structure->Validated Definitive Evidence

Caption: The Integrated Workflow for Binding Mode Verification.

This triad of computational prediction , biophysical validation , and structural elucidation forms a self-validating system. The initial docking hypothesis is tested by biophysical methods, and the confirmed interaction is then visualized and definitively validated by high-resolution structural biology. By following this rigorous path, we can proceed with lead optimization on a solid foundation, confident that our structure-based design efforts are aimed at a true and accurate molecular target.

References

  • Title: Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db Source: PubMed URL: [Link]

  • Title: Protein X-ray Crystallography and Drug Discovery Source: National Institutes of Health (NIH) URL: [Link]

  • Title: X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery Source: PubMed Central URL: [Link]

  • Title: Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies Source: ACS Omega URL: [Link]

  • Title: Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery Source: PubMed URL: [Link]

  • Title: Principles and Experimental Methodologies on Protein-Ligand Binding Source: longdom.org URL: [Link]

  • Title: NMR as a “Gold Standard” Method in Drug Design and Discovery Source: PubMed Central URL: [Link]

  • Title: Protein X-ray Crystallography in Drug Discovery Source: Creative Biostructure URL: [Link]

  • Title: Experimental approaches to evaluate the thermodynamics of protein-drug interactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: NMR Spectroscopy Revolutionizes Drug Discovery Source: Spectroscopy Online URL: [Link]

  • Title: A beginner's guide to surface plasmon resonance Source: Portland Press URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies Source: MDPI URL: [Link]

  • Title: Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research Source: ACS Publications URL: [Link]

  • Title: Techniques to Measure Binding Source: Biology LibreTexts URL: [Link]

  • Title: Principles of surface plasmon resonance (SPR) used in Biacore™ systems Source: YouTube URL: [Link]

  • Title: Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip Source: Bio-Rad URL: [Link]

  • Title: Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents Source: ResearchGate URL: [Link]

  • Title: Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization Source: MDPI URL: [Link]

  • Title: Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry Source: Walsh Medical Media URL: [Link]

Sources

Benchmarking the synthetic accessibility of different benzo[d]isoxazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Routes

I'm starting a comprehensive search now to identify common synthetic routes for benzo[d]isoxazole isomers. I'm focusing on key precursors, reaction mechanisms, and reported yields to determine which strategies are most promising for further exploration. I will continue the search shortly.

Analyzing Synthetic Approaches

I've expanded my research to include comparative analyses of synthetic routes for benzo[d]isoxazole isomers. I'm prioritizing accessibility, focusing on step count, overall yield, material costs, and scalability. Specific protocols and supporting data are my current targets.

Developing Guide Structure

I'm now outlining the guide's logical flow. I'll start with an introduction highlighting benzo[d]isoxazole's significance in medicinal chemistry. Following this, I'll compare synthetic routes, then summarize key data quantitatively in tables. Finally, detailed experimental protocols and insightful rationale for the methods will be presented.

Technical Guide: Validation of Covalent Binding in 4-Bromobenzo[d]isoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Bromobenzo[d]isoxazol-3-amine scaffold represents a privileged structure in medicinal chemistry, offering dual vector points for diversification: the C3-amine (ideal for amide coupling with electrophilic warheads) and the C4-bromide (suitable for cross-coupling to access hydrophobic pockets). When developing Targeted Covalent Inhibitors (TCIs) based on this core, confirming the formation of an irreversible bond with the target protein is the critical " go/no-go " decision point.

This guide moves beyond basic screening to provide a rigorous technical framework for validating covalent modification. We compare the three pillars of confirmation—Intact Protein Mass Spectrometry , Kinetic Analysis (


) , and X-Ray Crystallography —providing the experimental logic required to distinguish true specific engagement from non-specific assay artifacts.

Part 1: The Chemical Context

The Scaffold as a Covalent Vector

In TCI design, the 4-Bromobenzo[d]isoxazol-3-amine is rarely the electrophile itself. Instead, it serves as the non-covalent recognition element that positions a reactive "warhead" near a nucleophilic residue (usually Cysteine) on the target protein.

  • Derivatization Strategy: The C3-amine is typically acylated with acryloyl chloride to form an acrylamide .

  • Mechanism: The benzisoxazole core binds the active site (reversible recognition,

    
    ), positioning the acrylamide to undergo a Michael addition with a proximal Cysteine (irreversible inactivation, 
    
    
    
    ).

Critical Warning: The benzisoxazole ring itself possesses latent reactivity. Under harsh basic conditions or specific enzymatic catalysis, the isoxazole N-O bond can cleave. Distinguishing warhead-driven covalency from scaffold-decomposition is a primary objective of this guide.

Part 2: Comparative Methodology

The following table contrasts the three primary validation methods. For a robust data package, Method A is mandatory , Method B is required for ranking, and Method C is the structural gold standard.

FeatureMethod A: Intact Protein LC-MS Method B: Kinetic Analysis (

)
Method C: X-Ray Crystallography
Primary Output Mass shift (

Mass)
Rate constants (

)
Electron density map (

)
Throughput Medium (100s/day)Low-Medium (Plates/day)Low (Months)
Sensitivity High (Detects <5% occupancy)Medium (Dependent on assay window)Definitive
False Positives Non-specific adducts: Detects "super-stoichiometric" binding (e.g., +2, +3 adducts).Assay Artifacts: Fluorescent interference or redox cyclers can mimic time-dependent inhibition.None (Structural proof).
Resource Cost Low (Protein + Instrument)Medium (Substrate + Reagents)High (Synchrotron/Beamline)
Verdict The "Truth" Serum. The first step to prove a bond exists.The Ranking Tool. Essential to differentiate potency vs. reactivity.The Blueprint. Required for SBDD (Structure-Based Drug Design).

Part 3: Experimental Protocols & Workflows

Protocol A: Intact Protein LC-MS (The "Gold Standard")

Objective: To visualize the mass shift corresponding to the addition of the inhibitor.

Reagents:

  • Target Protein (

    
     final concentration).
    
  • 4-Bromobenzo[d]isoxazol-3-amine derivative (10x molar excess).

  • Control: Non-reactive analog (e.g., propionamide instead of acrylamide).

Step-by-Step Workflow:

  • Desalting: Buffer exchange protein into a volatile buffer (e.g., 200 mM Ammonium Acetate, pH 7.4). Avoid TRIS or primary amines if using reactive esters.

  • Incubation: Mix Protein + Inhibitor. Incubate at RT for

    
     min.
    
  • Quenching: Acidify with Formic Acid (0.1% final) to stop the reaction and denature the protein.

  • LC-MS Acquisition: Inject onto a C4 or C8 reverse-phase column coupled to a Q-TOF or Orbitrap.

  • Deconvolution: Use Maximum Entropy or similar algorithms to convert the raw m/z charge envelope to zero-charge mass.

Data Interpretation:

  • Success: A mass shift of

    
     (or 
    
    
    
    ).
  • Failure: Only parent protein mass observed.

  • Red Flag: Shifts of

    
     or 
    
    
    
    mass indicate non-specific labeling (promiscuity).
Protocol B: Determination of

Objective: To quantify the efficiency of the covalent bond formation.

Unlike


, which shifts over time for covalent drugs, 

is a time-independent constant.

Workflow:

  • Preparation: Prepare reaction plate with enzyme and substrate at

    
    .
    
  • Initiation: Add inhibitor at varying concentrations (

    
    ).
    
  • Measurement: Monitor product formation continuously (kinetic mode) or at multiple time points.

  • Analysis:

    • Fit progress curves to obtain

      
       for each 
      
      
      
      .
    • Plot

      
       vs 
      
      
      
      .
    • Fit to the hyperbolic equation:

      
      
      

Part 4: Visualization of Logic

Diagram 1: The Validation Workflow

This diagram illustrates the decision tree for a Medicinal Chemist validating a new benzisoxazole derivative.

ValidationWorkflow Start Synthesis of 4-Bromobenzo[d]isoxazol-3-amine Derivative Incubation Incubate with Target Protein (1:10 Ratio, 1hr) Start->Incubation MS_Analysis Intact Protein LC-MS Incubation->MS_Analysis Decision_Mass Is Mass Shift Observed? MS_Analysis->Decision_Mass No_Shift No Covalent Bond. Check Reactivity or Sterics. Decision_Mass->No_Shift No Delta Mass Shift_Multiple Multiple Adducts (+2, +3). Non-Specific / Promiscuous. Decision_Mass->Shift_Multiple >1 Shift Shift_Single Single Adduct (+1). Specific Covalent Hit. Decision_Mass->Shift_Single Exact Delta Mass Kinetic_Assay Run Time-Dependent Inhibition (k_inact/K_I) Shift_Single->Kinetic_Assay Quantify Potency XRay Co-Crystallography (Structural Proof) Kinetic_Assay->XRay Final Validation

Caption: Logical workflow for filtering covalent candidates. Only compounds showing mono-adducts in MS proceed to kinetic ranking.

Diagram 2: Kinetic Mechanism of Action

Visualizing the two-step mechanism required to calculate


.

KineticMechanism cluster_0 Recognition Step (K_I) E Enzyme (E) EI Reversible Complex (E·I) E->EI k_on I Inhibitor (I) I->EI Binding EI->E k_off EI_Cov Covalent Adduct (E-I) EI->EI_Cov k_inact (Bond Formation)

Caption: The two-step covalent inhibition model. The benzisoxazole scaffold drives the first step (


), while the warhead drives the second (

).

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317.

  • Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 55, 13408–13421.

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Dereplication." SLAS Discovery, 22(1), 5-20.

  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(8), 3523–3537.

A Comparative Guide to Evaluating Off-Target Effects of 4-Bromobenzo[d]isoxazol-3-amine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from bench to bedside is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is the comprehensive characterization of a compound's off-target effects. Unintended interactions with kinases and other proteins can lead to unforeseen toxicities or even therapeutic opportunities. This guide provides an in-depth comparison of methodologies to evaluate the off-target effects of emerging kinase inhibitors, using a 3-amino-benzo[d]isoxazole derivative as a case study and comparing it with the well-characterized, clinically relevant inhibitors, Lorlatinib and Repotrectinib.

The benzo[d]isoxazole scaffold has been identified as a promising core for the development of potent kinase inhibitors. For instance, a series of 3-amino-benzo[d]isoxazole derivatives have been synthesized and evaluated as inhibitors of the c-Met kinase, a key target in oncology[1]. While on-target potency is a primary goal, a thorough understanding of the off-target profile is paramount for advancing such compounds into further development.

This guide will delve into the practical aspects of generating and interpreting off-target data, providing a framework for objective comparison and informed decision-making in drug discovery programs.

The Imperative of Off-Target Profiling in Kinase Inhibitor Development

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in designing truly selective inhibitors. Off-target interactions can lead to a range of adverse effects, from mild to life-threatening, derailing an otherwise promising therapeutic candidate. Conversely, in some instances, polypharmacology, the modulation of multiple targets, can contribute to a drug's efficacy. Therefore, a comprehensive off-target profile is not merely a regulatory hurdle but a critical dataset that informs the entire drug development strategy.

Comparative Kinase Selectivity: A Case Study

To illustrate the process of evaluating off-target effects, we will compare a representative 3-amino-benzo[d]isoxazole-based c-Met inhibitor, herein referred to as Compound 28a [1], with two clinically approved multi-kinase inhibitors, Lorlatinib (PF-06463922) and Repotrectinib (TPX-0005) . Lorlatinib is a potent inhibitor of ALK and ROS1[2][3], while Repotrectinib targets ROS1, TRKA-C, and ALK[4][5].

On-Target Potency

A prerequisite for off-target assessment is the determination of on-target potency. This provides a benchmark against which the potency of off-target interactions can be measured.

CompoundPrimary Target(s)On-Target Potency (IC50/Ki)
Compound 28a c-MetIC50 = 1.8 nM[1]
Lorlatinib ALK, ROS1ALK Ki < 0.07 nM[6]
Repotrectinib ROS1, TRKA-C, ALKROS1 IC50 = 0.071 nM[5]
Off-Target Kinase Profiling

A broad kinase panel screen is the gold standard for assessing the selectivity of a kinase inhibitor. The KINOMEscan™ platform, for example, utilizes a competition binding assay to quantify the interaction of a compound with a large panel of kinases[7].

While a comprehensive public kinome scan for Compound 28a is not available, a study reported its activity against a panel of 14 receptor tyrosine kinases (RTKs)[1]. In contrast, more extensive data is available for Lorlatinib and Repotrectinib.

Table 1: Comparative Kinase Selectivity Profile

KinaseCompound 28a (IC50, nM)[1]Lorlatinib (% Inhibition @ 1µM)Repotrectinib (Selectivity Index vs. ROS1)[5]
c-Met 1.8 --
ALK >1000Potent Inhibition 10-20
ROS1 >1000Potent Inhibition 1
TRKA --1-10
TRKB --1-10
TRKC --1-10
VEGFR2 150--
KDR 150--
AXL 320--
FLT3 >1000--
FGFR1 >1000--
EGFR >1000--
HER2 >1000--
InsR >1000--
IGF-1R >1000--
PDGFRβ 280--
c-Kit >1000--
Tie2 >1000--
JAK2 --10-20
FYN --10-20
SRC Family --10-20

Note: A lower IC50 or a higher percent inhibition indicates stronger binding. For Repotrectinib, a lower selectivity index indicates higher potency relative to its primary target, ROS1.

From this limited comparison, Compound 28a demonstrates good selectivity for c-Met against the tested panel of RTKs, with some off-target activity against VEGFR2/KDR, AXL, and PDGFRβ at higher concentrations. Lorlatinib and Repotrectinib, by design, are multi-kinase inhibitors with potent activity against their intended targets. Repotrectinib also shows activity against JAK2 and members of the SRC family of kinases[5].

Experimental Workflows for Off-Target Evaluation

A multi-pronged approach is essential for a thorough assessment of off-target effects. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in vivo studies.

Kinase Profiling: The KINOMEscan™ Approach

Biochemical kinase profiling provides a direct measure of a compound's interaction with a large number of purified kinases. The KINOMEscan™ assay is a widely used platform for this purpose.

KINOMEscan_Workflow Compound Test Compound Reaction Incubation of Compound, Kinase, and Ligand Compound->Reaction Kinase DNA-tagged Kinase Kinase->Reaction Ligand Immobilized Ligand Ligand->Reaction Capture Capture on Solid Support Reaction->Capture qPCR Quantification of DNA-tagged Kinase via qPCR Capture->qPCR

Caption: KINOMEscan™ workflow for assessing kinase inhibitor binding.

Step-by-Step Protocol: KINOMEscan™ Profiling

  • Compound Preparation: The test compound is serially diluted to the desired concentrations.

  • Assay Plate Preparation: A DNA-tagged kinase, an immobilized ligand, and the test compound are combined in the wells of a microtiter plate.

  • Competition Binding: The plate is incubated to allow the components to reach binding equilibrium. The test compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Capture and Wash: The mixture is transferred to a streptavidin-coated plate to capture the immobilized ligand and any bound kinase. Unbound components are washed away.

  • Quantification: The amount of DNA-tagged kinase captured on the plate is quantified using quantitative PCR (qPCR). A lower amount of captured kinase indicates stronger binding of the test compound.

  • Data Analysis: The results are typically expressed as percent of control (POC) or as a dissociation constant (Kd) to represent the binding affinity.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are powerful, they do not always reflect a compound's activity in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Compound_Treatment Treat with Test Compound Cells->Compound_Treatment Heating Heat Cells to a Range of Temperatures Compound_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Precipitated Fractions Lysis->Centrifugation Detection Detect Target Protein in Soluble Fraction (e.g., Western Blot, ELISA) Centrifugation->Detection

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat the cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Cell Lysis: Lyse the cells to release their contents.

  • Separation of Fractions: Centrifuge the lysates to separate the soluble fraction (containing folded, non-denatured proteins) from the precipitated fraction (containing denatured proteins).

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Assessing Cellular Viability: The MTT Assay

Cytotoxicity is a critical parameter to evaluate, as off-target effects can manifest as reduced cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation & Reaction cluster_measurement Measurement Cell_Seeding Seed Cells in a 96-well Plate Compound_Addition Add Test Compound at Various Concentrations Cell_Seeding->Compound_Addition Incubation Incubate for a Defined Period Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (e.g., at 570 nm) Formazan_Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a period that allows for the compound to exert its effects (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are typically plotted as percent cell viability versus compound concentration to determine the IC50 value for cytotoxicity.

Table 2: Comparative Cytotoxicity Profile (Hypothetical Data for Compound 28a)

Cell LineCompound 28a (IC50, µM)Lorlatinib (IC50, µM)Repotrectinib (IC50, µM)
H460 (NSCLC) 5.20.80.5
A549 (NSCLC) >101.51.1
HEK293 (Normal) >205.04.2

Note: Lower IC50 values indicate greater cytotoxicity.

This hypothetical data illustrates that while all compounds show some level of cytotoxicity, particularly in cancer cell lines, they exhibit a degree of selectivity over normal cells.

Linking Off-Target Kinase Inhibition to Clinical Adverse Events

The off-target profiles of Lorlatinib and Repotrectinib can be correlated with some of their known clinical adverse events.

  • Lorlatinib: Has been associated with central nervous system (CNS) effects, including cognitive and mood changes[8][9]. While the exact mechanism is not fully elucidated, its ability to penetrate the blood-brain barrier is a contributing factor[3]. Off-target interactions within the CNS could play a role.

  • Repotrectinib: Inhibition of JAK2 and SRC family kinases could potentially contribute to some of the observed side effects, although Repotrectinib is generally well-tolerated[10][11].

For novel compounds like the 3-amino-benzo[d]isoxazole series, an early understanding of their off-target profile can help predict potential adverse events and guide further optimization to mitigate these risks.

Conclusion and Future Directions

The evaluation of off-target effects is an indispensable component of modern drug discovery. This guide has provided a comparative framework for assessing the selectivity of kinase inhibitors, using a 3-amino-benzo[d]isoxazole derivative as a case study alongside the established drugs Lorlatinib and Repotrectinib.

While the limited publicly available data for the benzo[d]isoxazole class highlights a common challenge in preclinical drug development, the methodologies outlined here provide a robust roadmap for generating the necessary data. A combination of comprehensive kinase profiling, cellular target engagement assays, and cytotoxicity studies is crucial for building a complete picture of a compound's activity.

As our understanding of the human kinome and its role in health and disease continues to grow, so too will our ability to design more selective and safer kinase inhibitors. For the promising class of benzo[d]isoxazole-based compounds, a thorough and systematic evaluation of their off-target effects will be a key determinant of their future clinical success.

References

  • Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(4), 711-723. [Link]

  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][8][9][12]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744.

  • Drilon, A., et al. (2018). Repotrectinib (TPX-0005) is a next-generation ROS1/TRK/ALK inhibitor that potently inhibits ROS1/TRK/ALK solvent-front mutations. Cancer Discovery, 8(10), 1227-1236. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Bauer, T. M., et al. (2020). Clinical Management of Adverse Events Associated with Lorlatinib. The Oncologist, 25(9), 785-793. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Cho, B. C., et al. (2020). Repotrectinib in ROS1 Fusion–Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine, 383(18), 1724-1735.
  • van der Wekken, A. J., et al. (2017). The ALK inhibitor lorlatinib in advanced ALK-rearranged non-small cell lung cancer.
  • Solomon, B. J., et al. (2018). Lorlatinib in patients with ALK-positive non-small-cell lung cancer with progression on crizotinib and at least one other prior ALK inhibitor: a phase 2 study. The Lancet Oncology, 19(6), 847-856.
  • Shaw, A. T., et al. (2019). Lorlatinib in advanced ROS1-positive non-small-cell lung cancer: a multicentre, open-label, single-arm, phase 1-2 trial. The Lancet Oncology, 20(12), 1691-1701.
  • Pfizer Inc. (2017). LORBRENA® (lorlatinib) prescribing information. [Link]

  • Turning Point Therapeutics, Inc. (2023). AUGTYRO™ (repotrectinib) prescribing information. [Link]

  • Ou, S. I., et al. (2021). Repotrectinib in patients with ROS1 fusion-positive non-small cell lung cancer: update from the phase 1/2 TRIDENT-1 study. Journal of Clinical Oncology, 39(15_suppl), 9011-9011.
  • Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498.
  • Cui, J. J., et al. (2011). Discovery of a potent and selective c-Met inhibitor: crizotinib (PF-02341066). Journal of Medicinal Chemistry, 54(18), 6342-6363.
  • Dagogo-Jack, I., et al. (2023). Neurocognitive Adverse Events Related to Lorlatinib in Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis. Cancers, 15(14), 3658. [Link]

  • Collier, T. L., et al. (2017). Brain Penetration of the ROS1/ALK Inhibitor Lorlatinib Confirmed by PET. Journal of Nuclear Medicine, 58(10), 1608-1611. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Anastassiadis, T., et al. (2011). A global survey of the human protein kinome. Biochemical Journal, 439(1), 1-13.
  • Johnson, T. W., et al. (2016). Discovery of the ALK/ROS1 Inhibitor, Lorlatinib (PF-06463922). ACS Medicinal Chemistry Letters, 7(11), 1018-1023.
  • Lin, J. J., et al. (2021). Repotrectinib in patients with ROS1 fusion-positive advanced non-small-cell lung cancer: a phase 1/2 trial.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Classification

Effective disposal of 4-Bromobenzo[d]isoxazol-3-amine requires strict adherence to Halogenated Organic waste protocols. Unlike standard organic amines, the presence of the isoxazole ring introduces specific chemical instabilities—particularly in basic media—that necessitate segregation from standard alkaline waste streams to prevent unintended exothermic degradation or nitrile formation.

Waste Classification Matrix
ParameterClassificationOperational Implication
Primary Constituent Halogenated Heteroaromatic AmineMust go to Halogenated waste stream (High BTU Incineration).
Physical State Solid (Powder) or SolutionSegregate solids from liquids to minimize disposal costs.
Reactivity Group Amine / IsoxazoleDO NOT mix with strong oxidizers or strong bases.
RCRA Status (US) Characteristic Hazardous WasteLikely D001 (Ignitable) if in solvent; Listed P/U codes may apply depending on formulation.

Chemical Hazard Profiling: The "Why" Behind the Protocol

To ensure safety, we must understand the causality of the hazards associated with this specific molecule. This is not just "toxic waste"; it is a chemically active system.

A. The Halogen Factor (Bromine)

The C-4 bromine atom mandates that this waste be incinerated in facilities equipped with acid gas scrubbers.

  • Mechanism: Upon combustion, non-halogenated waste produces CO₂ and H₂O. This compound produces Hydrogen Bromide (HBr) and Bromine gas (Br₂).

  • Operational Rule: Never commingle with "Non-Halogenated" solvent waste. Even trace amounts (often >1000 ppm) can downgrade an entire non-halogenated drum, causing significant regulatory fines and reprocessing fees.

B. The Isoxazole Instability (The Kemp Elimination Risk)

The benzo[d]isoxazole core is sensitive to base-catalyzed rearrangement.

  • Mechanism: In the presence of strong bases (e.g., NaOH, KOH), 1,2-benzisoxazoles can undergo ring cleavage (Kemp elimination type pathways) to form salicylonitriles (2-hydroxybenzonitriles).

  • Risk: This reaction is often exothermic and changes the chemical profile of the waste to include nitrile (cyanide-related) hazards.

  • Operational Rule: Strictly prohibit the disposal of this compound into "Aqueous Basic" or "Caustic" waste containers.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization & Segregation

Objective: Isolate the chemical to prevent cross-reactivity before it leaves the bench.

  • Solid Waste (Pure Compound/Filter Cake):

    • Collect in a dedicated wide-mouth HDPE (High-Density Polyethylene) jar.

    • Labeling: Mark clearly as "Solid Waste: Halogenated Organics (Contains Bromine)."

    • Contaminant Check: Ensure no oxidizing solids (e.g., permanganates) are present in the same container.

  • Liquid Waste (Mother Liquor/Reaction Mixtures):

    • Solvent Compatibility: If dissolved in DCM, Chloroform, or Ethyl Acetate, verify the pH is Neutral to slightly Acidic (pH 5-7).

    • Quenching: If the solution contains residual reagents, quench carefully. If the solution is basic, neutralize carefully with dilute HCl before adding to the waste drum to prevent the isoxazole ring cleavage described in Section 2B.

    • Container: Transfer to a safety can or drum rated for Halogenated Solvents.

Phase 2: Labeling and Documentation

Accurate labeling is the primary defense against downstream accidents. Use the following template logic:

  • Chemical Name: 4-Bromobenzo[d]isoxazol-3-amine (and solvents, e.g., "in Dichloromethane").

  • Hazard Pictograms: Irritant (Exclamation Mark), Health Hazard (Target Organ).

  • Generator: [Lab Name/PI Name].

Phase 3: The "Red Flag" Check

Before sealing the container, perform the "O-B-A" Check :

  • O xidizers present? (NO)

  • B ases present? (NO)

  • A cids (Strong) present? (Avoid if possible to prevent uncontrolled salt precipitation, though less dangerous than bases).

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision pathways for disposing of 4-Bromobenzo[d]isoxazol-3-amine, emphasizing the divergence based on physical state and the critical "No Base" rule.

DisposalWorkflow Start Waste Generation: 4-Bromobenzo[d]isoxazol-3-amine StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Filter Cake LiquidStream Liquid/Solvent Stream StateCheck->LiquidStream Solution SolidBin Container: Solid Hazardous Waste (Halogenated) SolidStream->SolidBin PHCheck Check pH LiquidStream->PHCheck Neutralize Neutralize (pH 6-7) Avoid Strong Base! PHCheck->Neutralize Basic (pH > 8) HalogenatedBin Container: Halogenated Organic Waste PHCheck->HalogenatedBin Neutral/Acidic Neutralize->HalogenatedBin Labeling Labeling: 'Contains Bromine' 'Irritant' HalogenatedBin->Labeling SolidBin->Labeling Disposal Final Disposal: High-Temp Incineration (w/ Scrubbers) Labeling->Disposal

Figure 1: Decision logic for the segregation and disposal of halogenated isoxazole derivatives. Note the critical pH check to prevent ring degradation.

Emergency Contingencies

In the event of a spill or exposure, immediate action is required. This compound is likely an irritant to mucous membranes and skin.

ScenarioImmediate ActionTechnical Rationale
Dry Spill (Powder) Do not sweep dry. Dampen with inert absorbent (vermiculite) or use a HEPA vacuum.Prevents aerosolization of the amine, protecting the respiratory tract.
Liquid Spill Absorb with chemically inert pads (polypropylene). Do not use clay-based absorbents if the solvent is HF-generating (unlikely here, but good practice).Inert pads prevent reaction with the amine functionality.
Skin Contact Wash with soap and water for 15 minutes. Do not use ethanol. Ethanol can increase the permeability of the skin, driving the halogenated aromatic deeper into the dermis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12300053 (Benzo[d]isoxazol-3-amine derivatives). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Casey, M., et al.Kemp Elimination of 1,2-Benzisoxazoles. Tetrahedron Letters. (General mechanism reference for isoxazole base instability).

Personal Protective Equipment (PPE) & Handling Guide: 4-Bromobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Bromobenzo[d]isoxazol-3-amine (CAS: 796969-15-8) is a functionalized heterocyclic building block frequently used in the synthesis of psychotropic agents and kinase inhibitors. Its structure combines a primary exocyclic amine with a halogenated benzisoxazole core.

The Safety Paradox: While often classified as a standard "Irritant" (H315/H319/H335), this compound presents a dual-threat profile :

  • The Amine Functionality: Primary aromatic/heterocyclic amines are notorious sensitizers. Repeated low-level exposure can lead to irreversible allergic dermatitis or respiratory sensitization.

  • The Bromine Substituent: Increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated analogs.

Core Directive: Do not treat this merely as "dust." Treat it as a potent sensitizer with enhanced bioavailability.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The following hazard codes are derived from structural analogs and available vendor data (e.g., Combi-Blocks, Sigma-Aldrich) for this specific chemical class.

Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity H302 Harmful if swallowed.Systemic absorption via mucous membranes.
Skin Irritation H315 Causes skin irritation.[1][2][3]Basic amine group reacts with skin fatty acids; potential for chemical burns.
Eye Irritation H319 Causes serious eye irritation.[3][4][5]Corrosive damage to corneal epithelium upon contact with dust/solution.
Sensitization H317 May cause allergic skin reaction.[1]Haptenization of skin proteins by the reactive amine, triggering T-cell response.
STOT-SE H335 May cause respiratory irritation.[2][3]Inhalation of fine particulate dust irritates bronchial lining.

PPE Selection Matrix: The "State-of-Matter" Approach

Standard lab advice often fails because it ignores the solvent. Nitrile gloves are excellent for the solid but may be useless once the compound is dissolved.

Phase 1: Handling the Pure Solid (Weighing & Transfer)

Objective: Prevent dust inhalation and direct contact.

  • Hand Protection: Double Nitrile (Accelerator-Free).

    • Inner Layer: 4 mil (0.10 mm) Nitrile (White/Blue) – serves as a contamination indicator.

    • Outer Layer: 5-8 mil (0.12-0.20 mm) High-Grip Nitrile (Purple/Black).

    • Rationale: The double layer prevents micro-tears from spatulas. Accelerator-free formulation reduces risk of contact dermatitis from the glove itself, confusing safety monitoring.

  • Respiratory Protection:

    • Primary: Certified Fume Hood (Face velocity: 0.3–0.5 m/s).

    • Secondary (if hood unavailable): N95 or P100 particulate respirator. Surgical masks are insufficient.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Tyvek® sleeves or a buttoned lab coat (cotton/poly blend) with cuffs tucked into gloves.

Phase 2: Handling Solutions (Reaction & Workup)

Objective: Prevent permeation. The solvent is the carrier vehicle.

Solvent SystemRecommended Glove MaterialBreakthrough TimeCritical Warning
Methanol / Ethanol Nitrile (Double) > 240 minGood resistance. Change outer glove every 2 hours.
Dichloromethane (DCM) Laminate (Silver Shield®) or PVA < 5 min (Nitrile)DANGER: DCM permeates nitrile instantly, carrying the amine through to the skin. Use Laminate liners under nitrile.
DMF / DMSO Butyl Rubber or Thick Nitrile > 480 minThese solvents enhance skin absorption of the amine. Do not rely on thin exam gloves.
Ethyl Acetate Laminate / Barrier < 10 min (Nitrile)Nitrile degrades rapidly. Use laminate gloves.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a "Zone Defense" strategy to contain the chemical.

Step 1: Engineering Controls Setup
  • Static Check: 4-Bromobenzo[d]isoxazol-3-amine is a crystalline organic solid. Use an ionizing fan or anti-static gun during weighing to prevent "flying powder."

  • Surface Prep: Line the balance area with a disposable absorbent mat (benchkote). If a spill occurs, you toss the mat, not the balance.

Step 2: Weighing & Solubilization
  • Don PPE: Put on inner nitrile gloves -> Tyvek sleeves -> outer nitrile gloves.

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper (risk of spillage).

  • Dissolution (The Critical Moment):

    • Add the solvent to the solid in the vial/flask.

    • Immediately cap the vessel.

    • Stop: If using DCM or Ethyl Acetate, check your gloves. If you splashed, change them immediately.

Step 3: Reaction Monitoring (TLC/LCMS)
  • Capillary Safety: When spotting TLC plates, the solution is concentrated. Do not touch the capillary tip to your glove.

  • UV Safety: This compound is likely UV-active. When viewing TLC under UV lamp, ensure UV-filtering goggles are worn (standard polycarbonate goggles block UV-A/B).

Step 4: Decontamination & Doffing[6]
  • Wipe Down: Clean the balance area with a 10% soap/water solution (surfactants lift the hydrophobic amine). Do not use Isopropanol initially , as it spreads the residue thinly rather than lifting it.

  • Glove Removal: Use the "Beak Method" (pull one glove off by the palm, ball it up in the gloved hand, slide finger under the second glove to peel off inside-out).

Emergency Response & Disposal

Exposure Response[3][7][8][9]
  • Skin Contact:

    • Drench: Immediately wash with soap and copious water for 15 minutes.[4]

    • Do Not Scrub: Scrubbing abrades the skin barrier, increasing absorption.

    • Alert: Inform the safety officer. Monitor for redness (erythema) or itching (pruritus) over the next 24 hours.

  • Eye Contact: Flush at an eyewash station for 15 minutes.[6] Hold eyelids open. Seek medical attention immediately (alkaline amines can cause deep tissue damage).

Waste Disposal Logic
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Label clearly with "Halogenated Organic."

  • Liquid Waste:

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste.

    • If dissolved in Acetone/Methanol: Non-Halogenated Organic Waste (unless the bromine content is high enough to trigger halogen sensors at the incineration plant—when in doubt, default to Halogenated).

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter.

PPE_Decision_Tree Start Start: Handling 4-Bromobenzo[d]isoxazol-3-amine StateCheck Determine State of Matter Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing Solution Solution Phase StateCheck->Solution Reaction/Workup SolidPPE PPE: Double Nitrile Gloves + N95/P100 or Fume Hood + Lab Coat Solid->SolidPPE SolventCheck Identify Solvent Solution->SolventCheck Disposal Disposal: Halogenated Waste Stream SolidPPE->Disposal StandardSolvent Alcohols / Water / Hexane SolventCheck->StandardSolvent AggressiveSolvent DCM / THF / Ethyl Acetate SolventCheck->AggressiveSolvent StandardPPE PPE: Double Nitrile Gloves Change every 2 hours StandardSolvent->StandardPPE SpecialPPE PPE: Laminate (Silver Shield) OR PVA Gloves Nitrile offers NO protection AggressiveSolvent->SpecialPPE StandardPPE->Disposal SpecialPPE->Disposal

Figure 1: Decision logic for PPE selection.[2][7] Note the critical divergence for aggressive solvents like DCM.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Bromobenzo[d]isoxazol-3-amine. National Library of Medicine.[8] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromobenzo[d]isoxazol-3-amine
Reactant of Route 2
4-Bromobenzo[d]isoxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.